molecular formula C12H8BrIN2O B2417834 N-(5-bromopyridin-2-yl)-4-iodobenzamide CAS No. 462078-34-8

N-(5-bromopyridin-2-yl)-4-iodobenzamide

Número de catálogo: B2417834
Número CAS: 462078-34-8
Peso molecular: 403.017
Clave InChI: XXIKELXSNYVYHV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(5-bromopyridin-2-yl)-4-iodobenzamide is a useful research compound. Its molecular formula is C12H8BrIN2O and its molecular weight is 403.017. The purity is usually 95%.
BenchChem offers high-quality N-(5-bromopyridin-2-yl)-4-iodobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-bromopyridin-2-yl)-4-iodobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-(5-bromopyridin-2-yl)-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrIN2O/c13-9-3-6-11(15-7-9)16-12(17)8-1-4-10(14)5-2-8/h1-7H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIKELXSNYVYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Structural Analysis and Chemoselective Utility of N-(5-bromopyridin-2-yl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of N-(5-bromopyridin-2-yl)-4-iodobenzamide , a critical bifunctional scaffold in medicinal chemistry. This molecule represents a "privileged structure" due to its ability to facilitate orthogonal cross-coupling strategies . By possessing two distinct halogen handles—an aryl iodide and a heteroaryl bromide—it allows researchers to sequentially functionalize the molecule with high chemoselectivity.

This guide details the structural properties, synthetic challenges (specifically the acylation of electron-deficient aminopyridines), and the operational logic for utilizing this scaffold in library generation for kinase inhibitors and receptor modulators.

Structural Deconstruction & Physicochemical Profile

The molecule consists of three distinct pharmacophoric domains: the electron-deficient pyridine ring, the amide linker, and the lipophilic iodophenyl moiety.

Molecular Architecture
  • Domain A (Heterocycle): 5-Bromo-2-aminopyridine. The nitrogen in the ring reduces the nucleophilicity of the exocyclic amine, complicating amide bond formation.

  • Domain B (Linker): Amide bond (

    
    ). Provides hydrogen bond donor/acceptor sites critical for binding affinity (e.g., in the hinge region of kinases).
    
  • Domain C (Aryl): 4-Iodobenzoyl group.[1][2] The iodine atom serves as a "soft" electrophile, highly reactive in Pd(0) oxidative addition.

Physicochemical Data (Calculated)
PropertyValueRelevance
Molecular Formula

Core stoichiometry
Molecular Weight 402.99 g/mol Fragment-based drug discovery (FBDD) compliant
cLogP ~3.8 - 4.2High lipophilicity; requires polar solvents for coupling
TPSA 41.57 ŲGood membrane permeability prediction
H-Bond Donors 1Amide NH (Critical for target engagement)
Rotatable Bonds 2Low entropic penalty upon binding
Structural Visualization

The following diagram illustrates the core connectivity and the reactivity gradient of the halogen substituents.

G cluster_0 Reactivity Gradient Pyridine 5-Bromopyridine Ring (Lower Reactivity) Amide Amide Linker (-CONH-) Pyridine->Amide C2 Attachment Phenyl 4-Iodophenyl Ring (High Reactivity) Amide->Phenyl Benzoyl Attachment Phenyl->Pyridine Pd(0) Oxidative Addition Rate: I >> Br

Figure 1: Structural segmentation highlighting the reactivity differential between the aryl iodide and heteroaryl bromide.

Synthetic Methodology

Synthesizing N-(5-bromopyridin-2-yl)-4-iodobenzamide presents a specific challenge: aminopyridines are poor nucleophiles . The ring nitrogen withdraws electron density from the exocyclic amine, making standard Schotten-Baumann conditions often sluggish or low-yielding.

Optimized Protocol: Anhydrous Acylation

To ensure high conversion, an anhydrous approach utilizing an organic base scavenger is preferred over aqueous biphasic systems.

Reagents:

  • Substrate: 2-Amino-5-bromopyridine (1.0 equiv).

  • Electrophile: 4-Iodobenzoyl chloride (1.1 equiv).

  • Base: Pyridine (solvent/base) or Triethylamine (

    
    ) in DCM.
    
  • Solvent: Dichloromethane (DCM) or THF (anhydrous).

Step-by-Step Workflow:

  • Preparation: Dissolve 2-amino-5-bromopyridine in anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add

    
     (1.2 equiv) and catalytic DMAP (4-dimethylaminopyridine, 0.1 equiv). Note: DMAP is crucial here to form the highly reactive N-acylpyridinium intermediate, overcoming the low nucleophilicity of the substrate.
    
  • Acylation: Cool to 0°C. Dropwise add 4-iodobenzoyl chloride dissolved in DCM.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC/LCMS.

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Wash organic layer with 1N HCl (to remove unreacted aminopyridine) and brine.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (Hexane/EtOAc gradient).

Synthesis Pathway Diagram

Synthesis AminoPy 2-Amino-5-bromopyridine (Nucleophile) Reaction Reaction Chamber DCM, Et3N, cat. DMAP 0°C -> RT, 12h AminoPy->Reaction AcidCl 4-Iodobenzoyl Chloride (Electrophile) AcidCl->Reaction Intermed N-Acylpyridinium Intermediate Reaction->Intermed Activation Product N-(5-bromopyridin-2-yl)-4-iodobenzamide (Target Scaffold) Intermed->Product Elimination of HCl

Figure 2: Synthetic workflow utilizing DMAP catalysis to overcome aminopyridine deactivation.

Chemoselective Utility: The "Orthogonal" Strategy

The primary value of this scaffold lies in the reactivity difference between the C-I and C-Br bonds. In Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), the rate of oxidative addition follows the bond dissociation energy trend: C-I < C-Br < C-Cl .

This allows for a programmed, sequential functionalization without the need for protecting groups.

Mechanistic Logic[3]
  • Site 1 (Iodine): Reacts at Room Temperature or mild heating (40°C) with standard catalysts (e.g.,

    
    ). The Bromine remains intact.
    
  • Site 2 (Bromine): Reacts only under "forcing" conditions (higher temperature >80°C, specialized ligands like SPhos or XPhos) after the Iodine has been consumed.

Sequential Coupling Protocol
  • Step 1: Functionalization of the Phenyl Ring.

    • Reaction: Sonogashira coupling with a terminal alkyne.

    • Conditions:

      
      , CuI, 
      
      
      
      , RT.
    • Outcome: Substitution exclusively at the 4-iodo position.

  • Step 2: Functionalization of the Pyridine Ring.

    • Reaction: Suzuki coupling with an aryl boronic acid.[3]

    • Conditions:

      
      , 
      
      
      
      , Dioxane/Water, 90°C.
    • Outcome: Substitution at the 5-bromo position.[4][5]

Orthogonal Workflow Visualization

Coupling Start Scaffold: N-(5-bromopyridin-2-yl)-4-iodobenzamide Step1 STEP 1: Chemoselective Coupling (Targeting Iodine) Start->Step1 Mild Pd(0) RT Inter Intermediate: 4-Functionalized-N-(5-bromopyridin-2-yl)benzamide Step1->Inter Step2 STEP 2: Forcing Conditions (Targeting Bromine) Inter->Step2 Active Pd(L) Heat (>80°C) Final Final Library Compound (Dual Functionalized) Step2->Final

Figure 3: Sequential logic for orthogonal functionalization of the di-halogenated scaffold.

Applications in Drug Discovery[7]

Kinase Inhibition

This scaffold mimics the "hinge-binding" motif found in many kinase inhibitors (e.g., Sorafenib, Imatinib analogs). The pyridine nitrogen and the amide NH form a donor-acceptor pair that hydrogen bonds with the ATP-binding pocket of kinases. The iodine/bromine handles allow for the attachment of a "tail" to access the hydrophobic back-pocket (gatekeeper region) and a solubilizing group exposed to the solvent.

Radiopharmaceuticals

The 4-iodobenzamide moiety is a direct precursor for radioiodination.

  • Isotopic Exchange: The non-radioactive iodine can be exchanged for

    
     (SPECT imaging) or 
    
    
    
    (PET imaging) using copper-mediated nucleophilic exchange or stannyl-precursor methods.
  • Target: Sigma receptors (

    
    ) often utilize iodobenzamide pharmacophores for tumor imaging (e.g., in breast cancer or melanoma).
    

References

  • Reactivity of Aryl Halides

    • Source: Fairlamb, I. J. S., et al. "Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures." Organometallics, 2018.[6]

    • Link:

  • Amide Coupling Protocols

    • Source: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005.
    • Link:

  • Aminopyridine Reactivity

    • Source: Fiscaletti, G., et al. "Amide Synthesis." Fisher Scientific Technical Protocols.
    • Link:

  • Radiopharmaceutical Applications (Iodobenzamides)

    • Source: John, C. S., et al. "Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide." Cancer Research, 1995.[2]

    • Link:

Sources

Orthogonal Functionalization in Drug Discovery: A Technical Guide to N-(5-bromopyridin-2-yl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and rational drug design, the ability to sequentially and selectively functionalize a core scaffold is paramount. N-(5-bromopyridin-2-yl)-4-iodobenzamide is a highly specialized, di-halogenated building block designed specifically for this purpose. By incorporating both a bromine atom on an electron-deficient pyridine ring and an iodine atom on an electron-rich benzene ring, this molecule serves as a versatile linchpin for the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs). This whitepaper details the physicochemical properties, synthetic causality, and orthogonal cross-coupling utility of this critical intermediate.

Physicochemical Profiling

Understanding the baseline physicochemical properties of N-(5-bromopyridin-2-yl)-4-iodobenzamide is essential for predicting its solubility, reactivity, and behavior in chromatographic purification. The presence of dual heavy halogens significantly impacts its molecular weight and lipophilicity.

Table 1: Physicochemical and Structural Data

PropertyValue
Chemical Name N-(5-bromopyridin-2-yl)-4-iodobenzamide
CAS Registry Number 462078-34-8
Molecular Formula C12H8BrIN2O
Molecular Weight 403.01 g/mol
Structural Class Halogenated Heteroaryl Benzamide
Key Reactive Sites C(sp2)-I (Phenyl), C(sp2)-Br (Pyridine), Amide (N-H)

Data supported by commercial chemical profiling standards ().

Rational Design and Synthetic Methodology

Causality in Reagent Selection

The synthesis of N-(5-bromopyridin-2-yl)-4-iodobenzamide relies on the formation of an amide bond between 5-bromopyridin-2-amine and 4-iodobenzoic acid. However, 2-aminopyridines are notoriously poor nucleophiles. The electron-withdrawing nature of the pyridine nitrogen delocalizes the lone pair on the exocyclic amine, rendering standard peptide coupling reagents (e.g., EDC/HOBt or HATU) highly inefficient.

To overcome this thermodynamic barrier, the methodology employs a modified Schotten-Baumann reaction using a highly electrophilic acid chloride (). By converting 4-iodobenzoic acid to 4-iodobenzoyl chloride prior to the reaction, the electrophilicity of the carbonyl carbon is maximized, forcing the weakly nucleophilic 2-aminopyridine to react completely.

Step-by-Step Synthetic Protocol

This protocol is designed as a self-validating system, ensuring that intermediate checkpoints prevent the progression of failed reactions.

Step 1: Reagent Preparation & Activation

  • Action: Suspend 4-iodobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of oxalyl chloride (1.2 eq) at room temperature.

  • Causality: Oxalyl chloride converts the acid to the highly reactive 4-iodobenzoyl chloride. DMF acts as a catalyst by forming the active Vilsmeier-Haack intermediate.

  • Self-Validation: The reaction will vigorously evolve gas (CO and CO2). The cessation of gas evolution and the formation of a clear solution indicate the complete conversion to the acid chloride. Concentrate under vacuum to remove excess oxalyl chloride.

Step 2: Amide Coupling

  • Action: Dissolve 5-bromopyridin-2-amine (0.95 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous DCM under an inert argon atmosphere. Cool the system to 0 °C. Slowly add the freshly prepared 4-iodobenzoyl chloride (from Step 1) dissolved in DCM dropwise.

  • Causality: The 0 °C environment controls the exothermic nature of the acylation, preventing the formation of di-acylated side products. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation (and subsequent deactivation) of the 2-aminopyridine.

Step 3: Reaction Maturation & Quenching

  • Action: Remove the ice bath and stir for 2 hours at room temperature. Quench the reaction with saturated aqueous NaHCO3.

  • Self-Validation: Monitor via Thin-Layer Chromatography (TLC) using 30% Ethyl Acetate in Hexanes. The disappearance of the lower-Rf 5-bromopyridin-2-amine spot confirms completion. The NaHCO3 quench neutralizes residual acid and hydrolyzes any unreacted acid chloride into water-soluble carboxylate, simplifying extraction.

Step 4: Isolation

  • Action: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify via recrystallization from ethanol to yield the pure N-(5-bromopyridin-2-yl)-4-iodobenzamide.

Orthogonal Cross-Coupling Strategy

Mechanistic Basis for Chemoselectivity

The primary value of N-(5-bromopyridin-2-yl)-4-iodobenzamide lies in its ability to undergo orthogonal cross-coupling . This relies entirely on the difference in Bond Dissociation Energy (BDE) between the two halogens.

  • C-I Bond: ~65 kcal/mol

  • C-Br Bond: ~81 kcal/mol

Because the C-I bond is significantly weaker, low-valent Palladium (Pd(0)) catalysts will undergo oxidative addition exclusively at the iodine site at room temperature or mildly elevated temperatures (e.g., via Sonogashira or Suzuki-Miyaura coupling). The C-Br bond remains completely inert during this first cycle. Once the first functional group is installed, the temperature and base strength can be increased to force a second, distinct cross-coupling reaction at the C-Br site ().

Workflow Visualization

The following diagram illustrates the logical progression of orthogonal functionalization, demonstrating how a single scaffold can be systematically built into a complex API.

G A N-(5-bromopyridin-2-yl) -4-iodobenzamide B Pd(0) Catalysis (e.g., Sonogashira) Room Temp A->B Selective C-I Oxidative Addition C C-I Functionalized Intermediate (C-Br Intact) B->C D Pd(0) Catalysis (e.g., Suzuki-Miyaura) Elevated Temp C->D Subsequent C-Br Oxidative Addition E Fully Functionalized API Scaffold D->E

Figure 1: Orthogonal cross-coupling workflow exploiting C-I and C-Br bond dissociation energy differences.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized scaffold before initiating expensive cross-coupling cascades, rigorous analytical validation is required:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The presence of the single bromine atom provides a highly diagnostic isotopic signature. The molecular ion peak

    
     will appear as a distinct doublet of roughly equal intensity at m/z 402.9 and 404.9, corresponding to the 
    
    
    
    and
    
    
    isotopes, respectively.
  • Nuclear Magnetic Resonance (1H NMR): The para-substituted benzene ring will present as a classic AA'BB' system (two distinct doublets integrating to 2H each, typically around 7.6–7.9 ppm). The pyridine ring will show three distinct proton signals, including a highly deshielded proton adjacent to the pyridine nitrogen and the bromine atom.

References

  • National Institutes of Health (PMC). "Two-fold Unsymmetrical C-H Functionalization: A General Method For Synthesis of Substituted meta-Halophenols and Orthogonal Cross-Coupling." PubMed Central, 2022. URL:[Link]

Physicochemical Profiling and Chemoselective Reactivity of N-(5-bromopyridin-2-yl)-4-iodobenzamide: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern rational drug design, di-halogenated heteroaryl benzamides serve as highly versatile molecular scaffolds. N-(5-bromopyridin-2-yl)-4-iodobenzamide (CAS No. 462078-34-8)[1] stands out as an archetypal building block. It functions dually as a structural motif capable of complex, directional halogen bonding in biological targets, and as a synthetic linchpin for orthogonal cross-coupling.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic data sheets. Here, we analyze the causality behind the physicochemical behavior of this compound and provide self-validating experimental workflows. Understanding the interplay between its extreme lipophilicity and differential halogen reactivity is critical for drug development professionals aiming to leverage this fragment in polyfunctional arene construction.

Structural and Physicochemical Profiling

The physical behavior of N-(5-bromopyridin-2-yl)-4-iodobenzamide is dictated by its rigid benzamide core and the presence of two distinct heavy halogens.

Quantitative Data Summary
PropertyValueCausality / Implication for Drug Design
Molecular Weight 403.02 g/mol Falls within Lipinski's Rule of 5, but the high halogen content significantly increases molecular density and lowers aqueous solubility.
Estimated LogP ~4.8Highly lipophilic; drives strong hydrophobic pocket binding but necessitates advanced formulation strategies for biological assays.
H-Bond Donors 1 (Amide NH)Essential for anchoring to kinase hinge regions or specific target backbone carbonyls.
H-Bond Acceptors 2 (Carbonyl O, Pyridine N)Facilitates interaction with target active site residues and influences solid-state packing.
Halogen Bond Donors 2 (Br, I)Iodine provides a strong

-hole for directional Lewis base interactions; Bromine offers secondary binding or acts as a synthetic handle.
Mechanistic Insights: The Role of the -Hole

In drug discovery, halogens are no longer viewed merely as lipophilic space-fillers. Due to the anisotropy of their charge distribution, covalently bonded halogens feature a positively charged electrostatic region on the extension of the C–X bond, termed the


-hole[2].

Because iodine is larger and more polarizable than bromine, the C–I bond in N-(5-bromopyridin-2-yl)-4-iodobenzamide exhibits a significantly stronger


-hole. This makes the iodine atom a superior halogen bond donor, capable of forming highly directional, stabilizing non-covalent interactions with Lewis bases (e.g., the oxygen or nitrogen atoms of amino acid backbones)[2]. Rational exploitation of this 

-hole allows researchers to intentionally enhance binding affinity and overcome target resistance mechanisms.

Experimental Workflows & Methodologies

Handling highly lipophilic, di-halogenated compounds requires rigorous, self-validating protocols. Below are the field-proven methodologies for evaluating its solubility and exploiting its chemical reactivity.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

The Causality: Kinetic solubility assays often overestimate true solubility due to the formation of supersaturated states or metastable aggregates[3]. For highly lipophilic compounds like N-(5-bromopyridin-2-yl)-4-iodobenzamide, thermodynamic evaluation is the "gold standard." It assesses the true equilibrium between the solid crystalline material and the aqueous solvent, eliminating artifactual data during late-stage discovery[3].

Step-by-Step Methodology:

  • Preparation: Dispense an excess amount of the solid compound (approx. 2.0 mg) into a sealed Whatman MiniUniPrep vial containing 1.0 mL of aqueous phosphate buffer (PBS, pH 7.4)[4].

  • Equilibration: Place the vial on an orbital shaker set to 400 rpm at a constant 25 °C for 72 to 96 hours[4]. Causality: The extreme lipophilicity and dense crystal lattice of the di-halogenated core result in a very slow dissolution rate; 72+ hours is mandatory to ensure true thermodynamic equilibrium is reached.

  • Self-Validation Step: Visually inspect the vial after 72 hours. The persistent presence of undissolved solid is required. This visual confirmation guarantees that the solution is truly saturated. If no solid remains, the system is not at equilibrium; additional compound must be added, and the incubation restarted.

  • Phase Separation: Centrifuge the suspension at 14,000 rpm for 10 minutes, followed by filtration of the supernatant through a 0.45 µm PTFE syringe filter to remove sub-micron aggregates[3].

  • Quantification: Analyze the isolated supernatant via isocratic HPLC-UV, interpolating the concentration against a previously established external standard calibration curve in DMSO/Acetonitrile[4].

SolubilityWorkflow A Solid Compound (Excess) B Equilibration (PBS pH 7.4, 25°C, 72h) A->B Add Solvent C Phase Separation (Centrifugation) B->C Saturation Reached D Quantification (HPLC-UV) C->D Isolate Supernatant E Thermodynamic Solubility Data D->E Calculate Conc.

Fig 1. Shake-flask thermodynamic solubility workflow ensuring equilibrium phase separation.

Protocol 2: Haloselective Cross-Coupling Strategy

The Causality: The bond dissociation energy of the C–I bond is significantly lower than that of the C–Br bond. Furthermore, the iodine site is more susceptible to oxidative addition by transition metals. This differential reactivity allows N-(5-bromopyridin-2-yl)-4-iodobenzamide to act as a chemoselective linchpin, enabling the sequential, orthogonal installation of two different functional groups without requiring protecting groups[5].

Step-by-Step Methodology:

  • C–I Activation (Pd-Catalyzed Suzuki-Miyaura): React the starting material with exactly 1.0 equivalent of an aryl boronic acid using a mild Pd(0) catalyst (e.g., Pd(PPh3)4) and a weak base (e.g., Na2CO3) in a THF/water mixture at room temperature. Causality: Mild temperatures and strict stoichiometric control ensure that oxidative addition occurs exclusively at the weaker C–I bond.

  • Self-Validation Step: Monitor the reaction via LC-MS. The reaction is deemed successful and complete only when the starting mass (m/z ~403) is fully consumed and replaced by the mono-coupled mass. Crucially, the product peak must display a distinct 1:1 isotopic doublet (M / M+2), definitively proving that the bromine atom has been retained and absolute chemoselectivity was achieved.

  • C–Br Activation (Ni/Photoredox Dual Catalysis): Isolate the mono-coupled bromo-intermediate and subject it to Ni/photoredox dual catalysis using an alkylbis(catecholato)silicate as a C(sp3) radical precursor under blue LED irradiation[5]. Causality: This single-electron transfer (SET) manifold overcomes the recalcitrance of the C–Br bond, forging a challenging C(sp3)–C(sp2) bond under mild, base-free conditions to yield the fully functionalized complex arene[5].

ChemoselectiveCoupling Start N-(5-bromopyridin-2-yl) -4-iodobenzamide PdCat Pd-Catalyzed Suzuki (C-I Activation) Start->PdCat Boronic Acid, Base Intermediate Mono-coupled Bromo-Intermediate PdCat->Intermediate High Chemoselectivity NiCat Ni/Photoredox Catalysis (C-Br Activation) Intermediate->NiCat Alkyl Silicate, Light Product Fully Functionalized Complex Arene NiCat->Product C(sp3)-C(sp2) Bond

Fig 2. Orthogonal cross-coupling strategy exploiting differential C-I and C-Br bond reactivities.

Conclusion

N-(5-bromopyridin-2-yl)-4-iodobenzamide is a high-value intermediate that perfectly illustrates the intersection of physicochemical profiling and synthetic utility. By understanding the thermodynamic constraints of its lipophilicity and the electronic nuances of its


-holes, researchers can confidently deploy this molecule both as a robust structural probe in biological assays and as a programmable linchpin in complex arene synthesis.

References

  • 462078-34-8 | N-(5-bromopyridin-2-yl)-4-iodobenzamide ChemScene
  • Halogen bonding for rational drug design and new drug discovery PubMed (NIH)
  • Haloselective Cross-Coupling via Ni/Photoredox Dual Catalysis ACS Public
  • Determination of Thermodynamic Solubility Bio-protocol
  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light sc

Sources

Technical Guide: Solubility Profiling & Handling of N-(5-bromopyridin-2-yl)-4-iodobenzamide

[1][2][3]

Physicochemical Profile & Solubility Prediction

Before attempting dissolution, it is critical to understand the molecular drivers governing this compound's behavior.[1][2][3] The presence of heavy halogens (Iodine, Bromine) on a rigid amide scaffold dictates a high lipophilicity and high crystal lattice energy .[1][2]

PropertyEstimated ValueImplication for Solubility
Molecular Formula C₁₂H₈BrIN₂OModerate MW (~403 g/mol ); generally favorable for permeability but limits molar solubility per mg.[1][2][3]
LogP (Predicted) ~4.2 – 4.5 High Lipophilicity. The core N-(pyridin-2-yl)benzamide has a LogP of ~2.[1][2][3]3. Adding 4-Iodo (+1.12) and 5-Bromo (+0.[1][2][3]86) shifts this into Class II/IV territory.[1][2]
pKa (Pyridine N) ~2.5 – 3.0 Weak Base. The 5-bromo substituent is electron-withdrawing, significantly lowering the basicity of the pyridine nitrogen (unsubstituted pyridine pKa ≈ 5.2).[1][2][3] It will remain neutral at physiological pH (7.4).[1][2]
H-Bond Donors 1 (Amide NH)Limited interaction with water; strong intramolecular or intermolecular stacking in solid state.[1][2][3]
Executive Summary of Solubility
  • DMSO: High. (Predicted > 50 mM).[1][2] The polar aprotic nature of DMSO disrupts the amide hydrogen bonding network effectively.[2]

  • Water (pH 7.4): Extremely Low. (Predicted < 1 µM / < 0.4 µg/mL).[1][2] Without ionization at the pyridine ring, the hydrophobic effect dominates.[1][2]

  • Ethanol/Methanol: Moderate. Likely soluble upon heating, but risk of precipitation upon cooling.[1][2]

Protocol A: Preparation of Stock Solutions in DMSO

Objective: Create a stable, standard stock solution (typically 10 mM or 100 mM) for downstream biological assays or chemical synthesis.

Reagents & Equipment[1][2][3]
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).[1][2][3]

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap. Avoid polystyrene.[1][2][3]

  • Sonicator: Bath sonicator (35-40 kHz).

Step-by-Step Workflow
  • Weighing: Accurately weigh 4.03 mg of the compound.

    • Note: Due to the high molecular weight (403.02 g/mol ), 4.03 mg is required for just 1 mL of a 10 mM solution.[1][2][3]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO directly to the vial.

    • Critical: Do not add the solid to the solvent; add solvent to the solid to ensure complete wetting.[2]

  • Dissolution: Vortex for 30 seconds. If visible particles remain, sonicate at room temperature for 5–10 minutes.[1][2][3]

    • Observation: The solution should be clear and colorless to pale yellow.[2]

  • Storage: Store at -20°C.

    • Stability Warning: DMSO is hygroscopic.[2] Water uptake can cause this hydrophobic compound to crash out over time.[2] Always warm to room temperature and vortex before re-use.

Protocol B: Aqueous Dilution & "Crash-Out" Avoidance

Objective: Dilute the DMSO stock into aqueous buffer (e.g., PBS) for biological assays without precipitating the compound.

The Challenge: Due to the high LogP (~4.3), this compound is prone to "kinetic precipitation" immediately upon contact with water.[1][2]

The "Intermediate Dilution" Method

Do NOT pipette 100% DMSO stock directly into 100% aqueous buffer.[2] This creates a local region of high supersaturation, leading to micro-precipitates that are invisible to the naked eye but ruin assay data.[1][2][3]

  • Prepare Intermediate: Dilute the 10 mM DMSO stock 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% Water or pure Ethanol) to create a 1 mM working solution.[1][2]

  • Final Dilution: Slowly add the 1 mM working solution to the final vortexing buffer.

  • Limit Final Concentration: Ensure the final DMSO concentration is < 1% (v/v) to avoid solvent toxicity in cells, but recognize that the solubility limit of the compound in water is likely < 1 µM .[1][2]

    • Recommendation: If you need concentrations > 1 µM in an assay, you must use a solubilizing agent like 0.1% Tween-80 or Cyclodextrin (HP-β-CD) in the aqueous buffer.[1][2][3]

Analytical Verification (Quality Control)[1][3]

Trust but verify. If you are running a quantitative assay (e.g., IC50 determination), you must verify the compound is actually in solution.[1][2][3]

HPLC-UV / LC-MS Method[1][2][3]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).[1][2][3]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: Steep gradient (50% B to 95% B) required due to high lipophilicity.[1][2]

  • Detection: UV at 254 nm (Benzamide absorption) or MS (ESI+).[1][2]

    • Note: The pyridine nitrogen may protonate in the acidic mobile phase, improving retention/ionization.[1][2]

Visualized Workflow (Solubility Decision Tree)

The following diagram illustrates the decision logic for handling N-(5-bromopyridin-2-yl)-4-iodobenzamide based on the required final concentration.

SolubilityWorkflowStartStart: Solid Compound(LogP ~ 4.3)DMSO_StockPrepare 10mM Stockin Anhydrous DMSOStart->DMSO_StockTarget_ConcDefine Target Aqueous Conc.DMSO_Stock->Target_ConcLow_Conc< 1 µM (Low Risk)Target_Conc->Low_ConcTraceHigh_Conc> 1 µM (High Risk)Target_Conc->High_ConcScreeningDirect_DilDirect Dilution into Buffer(Keep DMSO < 0.5%)Low_Conc->Direct_DilCosolventRequires Solubilizer:Add 0.1% Tween-80 or20% HP-β-CyclodextrinHigh_Conc->CosolventPrecipitationCheck for Precipitation(Nephelometry / Microscopy)Direct_Dil->PrecipitationCosolvent->PrecipitationPrecipitation->CosolventCloudyAssayProceed to AssayPrecipitation->AssayClear

Caption: Decision tree for aqueous dilution of hydrophobic halo-benzamides to prevent experimental artifacts caused by microprecipitation.

References

  • PubChem Compound Summary. (2023). N-(pyridin-2-yl)benzamide Derivatives: Physicochemical Properties. National Center for Biotechnology Information.[2] Link

  • Lipinski, C. A. (2000).[1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3] Link

  • Di, L., & Kerns, E. H. (2016).[1][2][3] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1][2][3] Academic Press.[2] (Standard reference for solubility protocols of Class II compounds). Link

  • Sigma-Aldrich. (n.d.).[1][2][3] DMSO Solubility Data for Halogenated Pyridines.Link[1][2][3]

Derived Safety Data Guide: N-(5-bromopyridin-2-yl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Status: Research Chemical / Specialized Intermediate CAS Registry Number: Not widely indexed (Treat as Novel/Proprietary) Compound Class: Halogenated Heteroaromatic Amide

As a Senior Application Scientist, I have identified a critical gap in standard safety literature regarding N-(5-bromopyridin-2-yl)-4-iodobenzamide . This compound is a "dual-handle" scaffold, featuring both a pyridyl bromide and a phenyl iodide. It is highly valued in medicinal chemistry for its ability to undergo orthogonal cross-coupling reactions (e.g., selective Suzuki or Sonogashira couplings), yet specific safety data is often absent from public repositories.

This guide provides a Derived Safety Profile (DSP) . It synthesizes data from structural analogs (e.g., 5-bromo-2-iodopyridine, 4-iodobenzamide) to establish a rigorous safety baseline. Treat this compound as a potent sensitizer and respiratory irritant until empirical data proves otherwise.

Chemical Identity & Predicted Physicochemical Properties[1][2][3][4][5]

PropertyPredicted/Derived ValueConfidenceBasis for Derivation
Molecular Formula C₁₂H₈BrIN₂OHighStoichiometry
Molecular Weight 403.02 g/mol HighExact Mass Calculation
Appearance Off-white to pale yellow solidHighAnalogous halogenated benzamides [1, 2]
Melting Point 165–185 °CMedComparison to N-(5-bromopyridin-2-yl)-4-chlorobenzamide
Solubility DMSO, DMF (High); DCM (Mod); Water (Negligible)HighLipophilic halogenated amide structure
LogP ~3.8 – 4.2MedCalculated via XLogP3 of fragments [3]

Hazard Identification (GHS Classification)

Derived from fragment analysis: 5-bromopyridin-2-amine (Toxic/Irritant) + 4-iodobenzoyl chloride (Corrosive/Lachrymator).

Signal Word: WARNING
Hazard Statements (Derived)
  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2]

  • H373: May cause damage to organs (Thyroid) through prolonged or repeated exposure (associated with organoiodine metabolism).

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

Technical Handling & Synthesis Workflow

The primary utility of this compound lies in its differential reactivity. The iodine atom (phenyl ring) is more labile to Pd-catalyzed oxidative addition than the bromine atom (pyridine ring). This allows for sequential functionalization.

Workflow Visualization: Synthesis & Safety Logic

The following diagram outlines the synthesis pathway and the critical safety control points (CCP) required to manage the hazards of the precursors.

SynthesisWorkflow Precursor1 4-Iodobenzoyl Chloride (Corrosive/Lachrymator) Reaction Amide Coupling (Solvent: DCM/Pyridine) Precursor1->Reaction Dropwise Addition (Exothermic) Precursor2 2-Amino-5-bromopyridine (Toxic/Irritant) Precursor2->Reaction Dissolved Pre-mix Product N-(5-bromopyridin-2-yl)-4-iodobenzamide (Target Scaffold) Reaction->Product Precipitation/Filtration Waste Halogenated Waste Stream (Segregated) Reaction->Waste Filtrate (Pyridine salts)

Caption: Figure 1. Synthesis workflow highlighting the transition from corrosive precursors to the stable target amide, emphasizing waste segregation.

Experimental Protocol: Self-Validating Synthesis

To ensure safety and purity, use this Self-Validating Protocol . The "validation" comes from the visual cues inherent in the chemistry.

  • Setup: Charge a flame-dried flask with 2-amino-5-bromopyridine (1.0 equiv) and dry DCM . Add Pyridine (1.2 equiv) as an acid scavenger.

    • Safety Note: Pyridine is volatile and toxic; work exclusively in a fume hood.

  • Addition: Cool to 0°C. Add 4-iodobenzoyl chloride (1.05 equiv) dissolved in DCM dropwise.

    • Visual Validation: The reaction should turn from clear to a cloudy suspension (formation of pyridinium hydrochloride salt). If no precipitate forms, moisture may be present.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted pyridine), then saturated NaHCO₃.

    • Causality: The HCl wash converts the pyridine scavenger into water-soluble pyridinium chloride, removing it from the organic layer.

  • Isolation: Recrystallize from Ethanol/Water.

    • Target: Off-white needles.

Emergency Response & Exposure Control

Decision Logic: Accidental Exposure

In the event of a spill or exposure, immediate decision-making is critical. The following logic tree dictates the response based on the state of the material (Solid vs. Solution).

EmergencyResponse Start Exposure Event Type Material State? Start->Type Solid Solid Dust/Powder Type->Solid Dry Liquid Solution (DCM/DMSO) Type->Liquid Wet ActionSolid 1. Avoid Water (Spread) 2. HEPA Vacuum 3. Place in Hazardous Waste Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite 2. Ventilate Area 3. Do NOT use Acetone (Spread) Liquid->ActionLiquid Medical Seek Medical Attention (Bring this Guide) ActionSolid->Medical ActionLiquid->Medical

Caption: Figure 2. Decision logic for containment and response to accidental release.

Specific First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. The bromine/iodine substitution suggests potential for heavy halogen sensitivity [4].

  • Skin Contact: Brush off loose particles before washing. Wash with soap and water for 15 minutes. Iodine-containing compounds can stain and absorb; monitor for thyroid irritation symptoms.

  • Eye Contact: Rinse with water for 15 minutes, lifting eyelids.[1] Do not use neutralizing agents.

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerate). While the amide bond is stable, the C-I bond is light-sensitive.

  • Light: Store in amber vials or foil-wrapped containers to prevent photodeiodination.

  • Incompatibilities: Strong oxidizing agents (can oxidize the pyridine nitrogen or the iodine).

References

  • PubChem. (2025).[3] Compound Summary: N-(5-Bromo-pyridin-2-yl)-4-ethyl-benzenesulfonamide (Analog). National Library of Medicine. Retrieved from [Link]

  • National Institutes of Health. (2021). 2-(Halogenated Phenyl) acetamides and propanamides as potent TRPV1 antagonists.[4] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

A Technical Guide to the Predicted Bioactivity of N-(5-bromopyridin-2-yl)-4-iodobenzamide: An In Silico Approach to Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The discovery of novel small molecules with therapeutic potential is a cornerstone of modern drug development. N-(5-bromopyridin-2-yl)-4-iodobenzamide is a novel chemical entity for which no empirical biological data currently exists. This technical guide presents a comprehensive, in silico-driven framework for predicting its bioactivity, guiding future experimental validation for researchers, scientists, and drug development professionals. By leveraging established computational methodologies, we will construct a robust profile of this compound, encompassing its physicochemical properties, pharmacokinetic and toxicity (ADMET) profile, potential molecular targets, and predicted therapeutic applications. This document follows a logical progression from computational prediction to proposed experimental validation, providing detailed protocols and a rationale for each step, thereby establishing a self-validating system for inquiry.

Introduction and Rationale for Investigation

N-(5-bromopyridin-2-yl)-4-iodobenzamide is a unique molecular scaffold integrating three key structural motifs: a bromopyridine ring, an iodobenzamide core, and a central amide linker. While this specific combination has not been characterized in the scientific literature, the individual components are well-represented in a multitude of pharmacologically active agents. This provides a strong rationale for investigating its potential bioactivity.

  • Pyridine Derivatives: The pyridine ring is a "privileged" scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[][2] Its derivatives are known to exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][3] The presence of a bromine atom can further enhance lipophilicity and modulate binding interactions, often leading to potent biological effects.[4][5]

  • Iodobenzamide Moiety: Iodobenzamide-containing compounds have been successfully developed as high-affinity ligands for various biological targets. Notably, they are recognized for their interaction with sigma receptors, which are implicated in neurological disorders and are overexpressed in several cancer types, making them valuable for therapeutic and diagnostic imaging applications.[6][7]

  • Amide Linkage: The amide bond is one of the most fundamental and stable functional groups in biochemistry and medicinal chemistry, forming the backbone of peptides and serving as a critical linker in countless drug molecules.[8]

This guide, therefore, aims to build a predictive model for the bioactivity of N-(5-bromopyridin-2-yl)-4-iodobenzamide, hypothesizing that its unique structural combination may yield potent and selective anticancer or anti-inflammatory properties.

The In Silico Bioactivity Prediction Workflow

The prediction of a novel compound's bioactivity is a multi-faceted process that employs a suite of computational tools to construct a comprehensive profile of its potential biological effects.[9] This workflow allows for an early-stage, cost-effective assessment of a compound's therapeutic potential and liabilities, thereby prioritizing resources for the most promising candidates for experimental validation.[10][11]

G cluster_0 Computational Prediction Phase cluster_1 Experimental Validation Phase Compound N-(5-bromopyridin-2-yl)-4-iodobenzamide (Novel Compound Structure) ADMET ADMET & Physicochemical Property Prediction Compound->ADMET VTS Virtual Target Screening (VTS) (Reverse Docking) Compound->VTS Pathway Mechanism of Action (MoA) Pathway Analysis VTS->Pathway Synthesis Chemical Synthesis & Characterization Pathway->Synthesis Hypothesis Generation InVitro In Vitro Bioassays (Target & Cell-based) Synthesis->InVitro InVivo In Vivo Models (Preclinical Studies) InVitro->InVivo InVivo->Compound Lead Optimization (Feedback Loop) G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg Dimerization & Autophosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Gene Akt Akt PI3K->Akt Akt->Gene Compound N-(5-bromopyridin-2-yl) -4-iodobenzamide Compound->VEGFR2 INHIBITION

Caption: Predicted inhibition of the VEGFR-2 signaling pathway.

By binding to the ATP-binding site of the VEGFR-2 kinase domain, the compound is predicted to prevent receptor autophosphorylation. This action would block downstream activation of critical signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, ultimately leading to an inhibition of endothelial cell proliferation, migration, and survival, thus exerting a potent anti-angiogenic effect.

Proposed Experimental Validation

The following protocols provide a clear path to validate the in silico predictions.

Chemical Synthesis Workflow

The compound can be synthesized via a standard amide coupling reaction.

G cluster_0 Reactants Amine 2-Amino-5-bromopyridine Coupling Amide Coupling (e.g., Pyridine, DCM, 0°C to RT) Amine->Coupling AcidChloride 4-Iodobenzoyl chloride AcidChloride->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product N-(5-bromopyridin-2-yl) -4-iodobenzamide Purification->Product Characterization Characterization (¹H NMR, ¹³C NMR, HRMS) Product->Characterization

Caption: Proposed synthesis workflow for the target compound.

Step-by-Step Synthesis Protocol:

  • Preparation: To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane, DCM) under an inert atmosphere (N₂), add a non-nucleophilic base such as pyridine or triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Reaction: Add a solution of 4-iodobenzoyl chloride (1.1 eq) in DCM dropwise to the cooled mixture over 15 minutes.

  • Incubation: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-(5-bromopyridin-2-yl)-4-iodobenzamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Assay Protocols

A. Anticancer Activity: MTT Cell Proliferation Assay This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight. [12][13]2. Compound Treatment: Prepare serial dilutions of N-(5-bromopyridin-2-yl)-4-iodobenzamide (e.g., from 0.01 to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

B. Anti-inflammatory Activity: LPS-Induced IL-6 Production Assay This assay quantifies the inhibition of the pro-inflammatory cytokine IL-6 in immune cells.

  • Cell Seeding: Plate human gingival fibroblasts (HGFs) or RAW 264.7 macrophage cells in a 24-well plate and allow them to reach 80-90% confluency. [14][15]2. Pre-treatment: Pre-incubate the cells with various concentrations of N-(5-bromopyridin-2-yl)-4-iodobenzamide (e.g., 1 to 25 µM) for 2 hours.

  • Inflammatory Challenge: Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS + vehicle).

  • Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove cellular debris.

  • ELISA: Quantify the concentration of IL-6 in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.

  • Analysis: Compare the IL-6 levels in compound-treated wells to the LPS-only control to determine the percentage of inhibition.

Conclusion and Future Directions

This in silico investigation provides a compelling, hypothesis-driven foundation for the exploration of N-(5-bromopyridin-2-yl)-4-iodobenzamide as a potential therapeutic agent. The computational analyses predict a favorable drug-like profile with potentially potent anticancer and anti-inflammatory activities, likely mediated through the inhibition of key protein kinases such as VEGFR-2. However, a significant potential for hERG-related cardiotoxicity was also flagged, which must be a primary focus of early experimental safety assessment.

The immediate next steps involve the chemical synthesis of the compound and subsequent validation of its predicted bioactivities using the detailed in vitro protocols. Should these initial assays yield promising results, particularly a high potency against cancer cell lines and a manageable safety profile, further research should focus on:

  • Target Deconvolution: Confirming the direct binding and inhibition of predicted kinase targets using enzymatic assays.

  • Lead Optimization: Initiating a structure-activity relationship (SAR) study to improve potency and selectivity while mitigating off-target effects, especially cardiotoxicity.

  • In Vivo Efficacy: Progressing the most promising analogs into preclinical animal models for cancer or inflammatory disease to evaluate in vivo efficacy, pharmacokinetics, and safety.

By integrating predictive computational modeling with rigorous experimental validation, the path is cleared for the efficient and informed development of N-(5-bromopyridin-2-yl)-4-iodobenzamide from a novel concept to a potential clinical candidate.

References

  • Virtual Target Screening: Validation Using Kinase Inhibitors - PMC. (n.d.).
  • Sygnature Discovery. (n.d.). ADMET Prediction Software.
  • Burdock, M. J., et al. (2012). Virtual Target Screening: Validation Using Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(1), 213-222. Retrieved from [Link]

  • BenchChem. (2025). In Silico Bioactivity Prediction of C25H19Cl2N3O5: A Technical Guide.
  • VLS3D. (n.d.). ADMET predictions.
  • Deep Origin. (2025). ADMET Predictions - Computational Chemistry Glossary.
  • Protheragen. (n.d.). ADMET Prediction.
  • Virtual screen for identifying potential kinase inhibitors from existing drugs. (n.d.). ResearchGate.
  • Simulations Plus. (2025). ADMET Predictor®.
  • Cell Painting-based bioactivity prediction boosts high-throughput screening hit-rates and compound diversity. (2024). Nature Communications.
  • Pharmacophore based virtual screening, molecular docking and molecular dynamic simulation studies for finding ROS1 kinase inhibitors as potential drug molecules. (2020). Journal of Biomolecular Structure and Dynamics.
  • Machine Learning-Based Virtual Screening for the Identification of Novel CDK-9 Inhibitors. (2025). International Journal of Molecular Sciences.
  • Bioactivity assessment of natural compounds using machine learning models based on drug target similarity. (2021). bioRxiv.
  • Organic Fusion of Molecular Simulation and Wet-Lab Validation: A Promising High-Throughput Strategy for Screening Bioactive Food Peptides. (2025). Foods.
  • Bio-activity prediction of drug candidate compounds targeting SARS-Cov-2 using machine learning approaches. (2023). PLOS ONE.
  • A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. (2024). International Journal of Molecular Sciences.
  • In silico prediction of biological activity of volatile metabolite using deep learning algorithm. (2023). 2023 IEEE 13th International Conference on System Engineering and Technology (ICSET).
  • Probabilistic Random Forest improves bioactivity predictions close to the classification threshold by taking into account experimental uncertainty. (n.d.). Apollo - University of Cambridge Repository.
  • AutoPeptideML: a study on how to build more trustworthy peptide bioactivity predictors. (2024). Bioinformatics.
  • 3-Iodobenzamide. (n.d.). PubChem.
  • ŞAHİN, K., et al. (n.d.). Structure–activity modeling and hybrid machine learning-based prediction of bioactivity in pyrazole derivatives for drug discovery applications. TÜBİTAK Academic Journals.
  • Pyridine core containing drugs with their biological activities. (n.d.). ResearchGate.
  • BOC Sciences. (n.d.). Biological Activities of Pyridine Derivatives.
  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. (2020). Arabian Journal of Chemistry.
  • Design, synthesis and activity of a novel series of pyridazine-based ALK5 inhibitors. (n.d.). DOI.
  • Anti-Inflammation of N-Benzyl-4-Bromobenzamide in Lipopolysaccharide-Induced Human Gingival Fibroblasts. (2015). Karger Publishers.
  • Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. (1995). Cancer Research.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). Molecules.
  • Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. (2025). Asian Pacific Journal of Cancer Prevention.
  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). Journal of Medicinal Chemistry.
  • 4-bromo-N-(5-nitropyridin-2-yl)benzamide. (n.d.). PubChem.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). Molecules.
  • Benzamide compounds with biological activities. (n.d.). ResearchGate.
  • Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. (2024). ResearchGate.
  • Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. (2023). Molecules.
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). Molecules.
  • Anti-Inflammation of N-Benzyl-4-Bromobenzamide in Lipopolysaccharide-Induced Human Gingival Fibroblasts. (n.d.). Scilit.
  • New lathyrane diterpenoid hybrids have anti-inflammatory activity through the NF-κB signaling pathway and autophagy. (2022). ScienceOpen.
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (n.d.). Journal of Inflammation Research.
  • Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold. (2022). Molecules.
  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). Molecules.
  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. (n.d.). Molecules.
  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023). Molecules.

Sources

Technical Monograph: N-(5-bromopyridin-2-yl)-4-iodobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the N-(5-bromopyridin-2-yl)-4-iodobenzamide scaffold, focusing on its structural utility in medicinal chemistry, synthetic versatility, and biological relevance.

A Dual-Halogenated Scaffold for Sequential Library Generation and Pharmacophore Exploration

Part 1: Executive Summary & Structural Analysis

The Core Directive: In the high-throughput landscape of drug discovery, "privileged structures" are molecular frameworks capable of providing useful ligands for more than one type of receptor or enzyme target. The N-(pyridin-2-yl)benzamide core is one such structure, frequently appearing in Glucokinase Activators (GKAs), Kinase Inhibitors (e.g., VEGFR, PDGFR), and Ion Channel Modulators.

The Specific Molecule: N-(5-bromopyridin-2-yl)-4-iodobenzamide represents a highly strategic "node" in chemical space. It is not merely a screening compound but a bifunctional linchpin designed for orthogonal functionalization.

Structural Dissection

The molecule comprises three distinct domains:

  • Domain A (The Electrophilic Handle): The 4-iodophenyl moiety. The iodine atom provides a high-reactivity site for initial cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) due to the weak C–I bond energy (~57 kcal/mol) compared to C–Br (~66 kcal/mol).

  • Domain B (The Linker): The amide bond . This provides hydrogen bond donor/acceptor capability (–NH–CO–), critical for orienting the molecule within a protein active site (often mimicking the hinge region binding in kinases).

  • Domain C (The Heterocyclic Core): The 5-bromopyridine ring. The nitrogen atom acts as a hydrogen bond acceptor, while the bromine at the C5 position offers a secondary, less reactive site for late-stage diversification or halogen bonding interactions.

Part 2: Synthetic Strategies & Chemoselectivity

The value of this scaffold lies in its chemoselectivity . A common workflow involves synthesizing the core amide, followed by sequential palladium-catalyzed couplings. The reactivity difference between the aryl iodide and the heteroaryl bromide allows for "programmable" synthesis without the need for protecting groups.

Workflow Visualization: Sequential Functionalization

The following diagram illustrates the logical flow from the core scaffold to a diverse library of bioactive compounds.

G Start Precursors: 4-Iodobenzoyl chloride + 2-Amino-5-bromopyridine Core SCAFFOLD: N-(5-bromopyridin-2-yl)- 4-iodobenzamide Start->Core Amide Coupling (Pyridine/DCM) Step1 Reaction A: Selective Pd-Coupling (Targeting Ar-I) Core->Step1 Mild Suzuki (Pd(PPh3)4, Na2CO3, 60°C) Inter Intermediate: Functionalized Phenyl Ring (Pyridine-Br intact) Step1->Inter Yields Mono-coupled Step2 Reaction B: Harsh Pd-Coupling (Targeting Py-Br) Inter->Step2 High-Temp Suzuki/Buchwald (Pd(dppf)Cl2, 100°C) Final Library: Bis-Heterocyclic Bioactive Ligands Step2->Final Diversification

Figure 1: Sequential functionalization strategy leveraging the reactivity differential between Aryl-Iodide and Heteroaryl-Bromide.

Part 3: Biological Relevance & Applications[1]

Glucokinase (GK) Activators

The N-(pyridin-2-yl)benzamide scaffold is a well-established pharmacophore for Glucokinase Activators, used in the treatment of Type 2 Diabetes.[1][2][3]

  • Mechanism: These compounds bind to the allosteric site of Glucokinase, increasing its affinity for glucose.

  • SAR Insight: Substituents on the benzamide ring (replacing the Iodine) often target a hydrophobic pocket, while the pyridine ring interacts with the H-bond network of the enzyme. The 5-bromo position can be substituted with heterocycles (e.g., thiazoles) to improve potency.

Kinase Inhibition (Type II Inhibitors)

This scaffold mimics the binding mode of Type II kinase inhibitors (e.g., Sorafenib).

  • Mechanism: The amide and pyridine nitrogen often form a "donor-acceptor" pair that anchors the molecule to the kinase hinge region (specifically the DFG-Asp residue).

  • Halogen Bonding: Recent studies suggest that the Iodine or Bromine atoms can form specific Halogen Bonds (X-bonds) with carbonyl oxygens or methionine sulfur atoms in the active site, enhancing selectivity and potency beyond simple steric fitting.

Protease Inhibition (Factor Xa / Trypsin)

Halogenated pyridine benzamides have shown activity as serine protease inhibitors. The electron-deficient pyridine ring renders the amide carbonyl more susceptible to nucleophilic attack or interaction with the catalytic serine hydroxyl group.

Part 4: Experimental Protocols

Protocol A: Synthesis of the Scaffold

Self-Validating Step: Monitor the disappearance of the acid chloride peak via TLC (Hexane/EtOAc 3:1). The product should precipitate as a white/off-white solid.

Materials:

  • 4-Iodobenzoyl chloride (1.0 equiv)

  • 2-Amino-5-bromopyridine (1.0 equiv)

  • Pyridine (solvent/base) or DCM with Et3N

  • DMAP (0.1 equiv, catalyst)

Procedure:

  • Dissolve 2-amino-5-bromopyridine (1.73 g, 10 mmol) in anhydrous DCM (20 mL) containing Et3N (1.5 equiv).

  • Cool the solution to 0°C in an ice bath.

  • Dropwise add a solution of 4-iodobenzoyl chloride (2.66 g, 10 mmol) in DCM (10 mL) over 15 minutes.

  • Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Quench: Add water (50 mL). Extract with DCM (3 x 30 mL).

  • Wash: Wash organics with 1M HCl (to remove unreacted aminopyridine), then sat. NaHCO3, then Brine.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

  • Yield: Expect 75–85%. Verify via 1H NMR (Characteristic amide singlet ~10.5-11.0 ppm).

Protocol B: Selective Suzuki Coupling (Site A: Iodine)

Scientific Rationale: The C–I bond undergoes oxidative addition with Pd(0) faster than C–Br. Using a mild catalyst and lower temperature ensures the Bromine remains intact for future steps.

Materials:

  • Scaffold (1.0 equiv)

  • Boronic Acid (1.1 equiv)

  • Pd(PPh3)4 (5 mol%)

  • Na2CO3 (2.0 equiv, 2M aq solution)

  • DME/Water or Toluene/Ethanol/Water

Procedure:

  • Degas solvents with Argon for 20 mins.

  • Combine Scaffold, Boronic Acid, and Base in the reaction vessel.

  • Add Pd(PPh3)4 under Argon.

  • Heat to 60°C (Do not exceed 70°C to avoid Br-coupling) for 4–8 hours.

  • Monitor via LC-MS. The mass spectrum should show the loss of Iodine and addition of the R-group, while the Bromine isotope pattern (1:1 doublet) remains visible.

Part 5: Quantitative Data Summary

Table 1: Comparative Reactivity & Properties

FeatureDomain A (Phenyl-I)Domain C (Pyridine-Br)Relevance
Bond Energy ~57 kcal/mol~66 kcal/molDictates coupling order (I first).
Electronic Nature Electron Neutral/RichElectron DeficientPyridine N facilitates nucleophilic attack.
Bio-Interaction Hydrophobic PocketH-Bond Acceptor (N)Critical for Kinase Hinge Binding.
Halogen Bonding Strong (Sigma-hole donor)ModerateSpecificity in protein active sites.

References

  • Glucokinase Activators: N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. Chemical Biology & Drug Design, 2019.[2] Link

  • Scaffold Synthesis: Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives. Brieflands, 2017. Link

  • Kinase Inhibition Context: Heterocyclic compounds as kinase inhibitors (SYK, LRRK2). European Patent EP2699572A1. Link

  • Halogen Bonding in Proteases: Synthesis of 2-Guanidinyl Pyridines and their Trypsin Inhibition. Bioorganic & Medicinal Chemistry Letters.[4] Link

  • General Benzamide Activity: Benzamides and related inhibitors of factor Xa. Canadian Patent CA2401778C. Link

Sources

hydrogen bond donor acceptor count N-(5-bromopyridin-2-yl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling of Halogenated Benzamides: A Case Study of N-(5-bromopyridin-2-yl)-4-iodobenzamide

Executive Summary: The Metrics

For the specific scaffold N-(5-bromopyridin-2-yl)-4-iodobenzamide , the fundamental hydrogen bond counts—calculated via standard Lipinski protocols and refined by electronic structure analysis—are as follows:

PropertyCountAtom Identification
Hydrogen Bond Donors (HBD) 1 Amide Nitrogen (N -H)
Hydrogen Bond Acceptors (HBA) 2 Amide Carbonyl (O ), Pyridine Ring Nitrogen (N )
Halogen Bond Donors (XB) 2 4-Iodo (Strong

-hole), 5-Bromo (Moderate

-hole)

Critical Insight: While the static count is 1 HBD / 2 HBA, the effective count in non-polar media is often reduced due to a highly probable intramolecular hydrogen bond between the amide proton and the pyridine nitrogen. This creates a planar, pseudo-bicyclic S(6) conformation, masking the donor from solvent interactions.

Structural Elucidation & Electronic Profiling

To understand the behavior of this molecule in a biological system (e.g., a kinase binding pocket), we must deconstruct it beyond simple atom counting.

The Core Scaffold

The molecule consists of a 4-iodobenzoyl moiety linked to a 2-amino-5-bromopyridine . The central amide bond acts as the primary electronic valve, influencing the acidity of the N-H proton.

  • The Donor (Amide N-H): The proton attached to the amide nitrogen is the sole H-bond donor. Its acidity is enhanced by the electron-withdrawing nature of the pyridine ring (specifically the para-bromo substitution relative to the amine), making it a stronger donor than a standard benzanilide.

  • The Acceptors:

    • Carbonyl Oxygen: A hard, electrostatic acceptor.

    • Pyridine Nitrogen: A softer acceptor. Its basicity is modulated by the 5-bromo substituent, which withdraws electron density, slightly reducing the pKa (and thus H-bond accepting strength) compared to an unsubstituted pyridine.

The "Hidden" Interaction: Intramolecular Locking

In drug design, 2-amidopyridines frequently adopt a planar conformation due to an intramolecular hydrogen bond (IMHB) between the amide N-H and the pyridine nitrogen.

  • Consequence: This forms a stable 6-membered ring (S(6) motif).[1]

  • Impact on Permeability: This "chameleonic" behavior allows the molecule to hide its polar groups in lipid membranes (high permeability) while breaking the IMHB to bind to protein targets in aqueous environments.

Advanced Interaction: Halogen Bonding (XB)

Standard Lipinski rules ignore halogens, but for this specific molecule, they are critical. You are dealing with a Bis-Halogenated system.

  • The Iodine (4-position): Iodine exhibits a large, positive electrostatic potential cap (the

    
    -hole) on the extension of the C-I bond axis. It acts as a Lewis acid.
    
    • Drug Design Utility: It can form strong, directional halogen bonds with backbone carbonyls (e.g., in the hinge region of kinases) or water networks.

  • The Bromine (5-position): Similar to iodine but with a smaller

    
    -hole and weaker directionality.
    

Diagram 1: Physicochemical Interaction Map This diagram illustrates the competing intramolecular forces and the potential for intermolecular binding.

G Mol N-(5-bromopyridin-2-yl)-4-iodobenzamide HBD H-Bond Donor (1) (Amide N-H) Mol->HBD HBA H-Bond Acceptors (2) (C=O, Pyridine N) Mol->HBA XB_I Strong XB Donor (Iodine Sigma-Hole) Mol->XB_I XB_Br Weak XB Donor (Bromine Sigma-Hole) Mol->XB_Br IMHB Intramolecular Lock (S(6) Motif) HBD->IMHB Forms bond with HBA->IMHB Pyridine N accepts Permeability Membrane Permeability IMHB->Permeability Increases (Lipophilicity) Solubility Aqueous Solubility IMHB->Solubility Decreases (Aq)

Caption: Interaction map showing standard H-bond counts and the regulatory role of the intramolecular S(6) lock on solubility and permeability.

Experimental Validation Protocols

To validate these counts and the presence of the intramolecular lock, do not rely solely on software. Use the following self-validating NMR protocol.

Protocol: NMR Titration for H-Bond Determination

This method distinguishes between "free" protons and those locked in intramolecular bonds or available for intermolecular interactions.

Objective: Determine the Hydrogen Bond Acidity (A) and confirm the S(6) motif.

  • Preparation:

    • Prepare a 10 mM stock solution of the compound in CDCl₃ (non-polar, promotes IMHB).

    • Prepare a second sample in DMSO-d₆ (polar, disrupts IMHB, acts as strong acceptor).

  • Measurement:

    • Acquire ¹H NMR spectra at 298 K for both samples.

    • Focus on the Amide N-H chemical shift (

      
      ).
      
  • Analysis (The

    
     Rule): 
    
    • Calculate

      
      .
      
    • Interpretation:

      • 
         ppm:  The proton is exposed and forms strong intermolecular bonds with DMSO. (Indicates no strong IMHB in chloroform).
        
      • 
         ppm:  The proton is "locked" or buried. In this molecule, a small shift suggests the IMHB persists even in DMSO or is extremely stable in chloroform.
        
    • Temperature Coefficient (

      
      ): 
      
      • Run the CDCl₃ sample at 25°C, 35°C, 45°C.

      • If

        
         is small (< -3 ppb/K), the proton is involved in an intramolecular  bond (solvent shielded).
        
      • If large (> -5 ppb/K), it is solvent-exposed.

Diagram 2: NMR Validation Workflow

NMR_Workflow Start Start: Solid Compound Solv1 Dissolve in CDCl3 (Non-polar) Start->Solv1 Solv2 Dissolve in DMSO-d6 (H-Bond Acceptor) Start->Solv2 Measure Measure 1H NMR Shift (N-H) Solv1->Measure Solv2->Measure Calc Calculate Δδ = δ(DMSO) - δ(CDCl3) Measure->Calc Decision Is Δδ > 2.0 ppm? Calc->Decision Res1 Result: Solvent Exposed High Intermolecular Potential Decision->Res1 Yes Res2 Result: Intramolecular Lock (S6) Masked Donor Decision->Res2 No

Caption: Decision tree for experimentally validating hydrogen bond donor availability using NMR solvent perturbation.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Abraham, M. H., et al. (2006). "NMR Method for the Determination of Solute Hydrogen Bond Acidity." Journal of Organic Chemistry.

  • Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews.

  • IUPAC. (2011).[2] "Definition of the Hydrogen Bond (IUPAC Recommendations 2011)." Pure and Applied Chemistry.

Sources

Methodological & Application

synthesis procedure for N-(5-bromopyridin-2-yl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of N-(5-bromopyridin-2-yl)-4-iodobenzamide

Abstract

This document provides a comprehensive guide for the synthesis of N-(5-bromopyridin-2-yl)-4-iodobenzamide, a key building block in medicinal chemistry and materials science. The described protocol details a robust and efficient amide coupling reaction between 2-amino-5-bromopyridine and 4-iodobenzoyl chloride. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic rationale, safety protocols, and characterization guidelines. The causality behind experimental choices is emphasized to ensure reproducibility and high-yield synthesis.

Introduction and Scientific Rationale

N-(5-bromopyridin-2-yl)-4-iodobenzamide incorporates three key pharmacophores: a bromopyridine, an iodobenzene, and an amide linker. This unique combination of functionalities makes it a valuable intermediate for constructing complex molecules through various cross-coupling reactions. The bromo and iodo substituents serve as orthogonal handles for sequential reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, enabling the synthesis of diverse compound libraries for drug discovery programs. The amide bond itself is a cornerstone of peptide and protein structure and is prevalent in a vast number of marketed pharmaceuticals.

The synthesis route described herein is based on the acylation of an amine, a fundamental and widely-used transformation in organic chemistry.[1] The chosen method utilizes a reactive acyl chloride, which readily couples with the amino group of 2-amino-5-bromopyridine to form the desired amide bond. This approach is selected for its high efficiency and straightforward execution.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2-amino-5-bromopyridine attacks the electrophilic carbonyl carbon of 4-iodobenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion and forming the stable amide product. A non-nucleophilic base, such as triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Overall Reaction:

2-amino-5-bromopyridine + 4-iodobenzoyl chloride → N-(5-bromopyridin-2-yl)-4-iodobenzamide

Mechanistic Rationale Visualization

The following diagram illustrates the key steps of the nucleophilic acyl substitution mechanism.

Amide_Formation_Mechanism Figure 1: Mechanism of Amide Formation cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Amine 2-amino-5-bromopyridine (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcylChloride 4-iodobenzoyl chloride (Electrophile) AcylChloride->Tetrahedral Nucleophilic Attack Amide N-(5-bromopyridin-2-yl)-4-iodobenzamide Tetrahedral->Amide Collapse & Cl⁻ Expulsion HCl HCl (Byproduct) Salt Triethylammonium Chloride (Salt) HCl->Salt Neutralization Base Triethylamine (Base) Base->Salt Neutralization

Caption: Figure 1: Mechanism of Amide Formation.

Materials and Reagents

All quantitative data for the experimental protocol are summarized in the table below. Reagents should be of high purity (≥97%) to minimize side reactions and purification challenges.

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeEquivalentsSupplier / Purity
2-amino-5-bromopyridine173.0110.01.73 g1.0Sigma-Aldrich, 98%
4-iodobenzoyl chloride266.4611.02.93 g1.1Thermo Scientific, 98%[2]
Triethylamine (TEA)101.1915.02.08 mL1.5Fisher Scientific, ≥99%
Dichloromethane (DCM)--100 mL-Anhydrous, ≥99.8%
Saturated NaHCO₃ (aq)--50 mL-Lab Prepared
Brine (Saturated NaCl)--50 mL-Lab Prepared
Anhydrous MgSO₄--~5 g-VWR, Granular

Experimental Protocol: A Step-by-Step Guide

The following workflow provides a visual overview of the synthesis process from setup to final product characterization.

Synthesis_Workflow Figure 2: Experimental Workflow A 1. Reagent Preparation Dissolve 2-amino-5-bromopyridine and TEA in anhydrous DCM. B 2. Reaction Setup Cool solution to 0°C in an ice bath under an inert atmosphere (N₂). A->B Inert Atmosphere C 3. Acylation Add 4-iodobenzoyl chloride solution dropwise over 15 minutes. B->C Controlled Addition D 4. Reaction Progression Stir at 0°C for 30 min, then warm to room temperature and stir for 4-6 hours. C->D TLC Monitoring E 5. Work-up Quench with water, wash with NaHCO₃ and brine. Dry organic layer. D->E Phase Separation F 6. Purification Concentrate crude product and purify via recrystallization or chromatography. E->F Solvent Removal G 7. Characterization Analyze purified product using ¹H NMR, ¹³C NMR, and MS. F->G Purity Assessment H Final Product N-(5-bromopyridin-2-yl)-4-iodobenzamide G->H

Caption: Figure 2: Experimental Workflow.

Detailed Procedure
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-amino-5-bromopyridine (1.73 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 80 mL). Stir until the solid is fully dissolved.

  • Base Addition: Add triethylamine (2.08 mL, 15.0 mmol) to the solution. Cool the flask to 0°C using an ice-water bath.

  • Acyl Chloride Addition: In a separate flask, dissolve 4-iodobenzoyl chloride (2.93 g, 11.0 mmol) in anhydrous DCM (20 mL).[3] Transfer this solution to a dropping funnel. Add the 4-iodobenzoyl chloride solution dropwise to the cooled amine solution over approximately 15 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes. Then, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 4-6 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

  • Aqueous Work-up: Upon completion, quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 50 mL of brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure N-(5-bromopyridin-2-yl)-4-iodobenzamide as a solid. The expected yield is typically in the range of 80-95%.

Characterization and Validation

The identity and purity of the final compound should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and benzene rings, as well as a characteristic downfield singlet for the amide N-H proton.[4]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display a signal for the amide carbonyl carbon typically in the range of 165-170 ppm, along with signals for the aromatic carbons.[4]

  • Mass Spectrometry (MS): ESI-MS analysis should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₂H₉BrIN₂O.

  • Melting Point: A sharp melting point range for the recrystallized product indicates high purity.

Safety and Handling

Adherence to strict safety protocols is mandatory. This reaction should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

  • 4-Iodobenzoyl Chloride: Corrosive and a lachrymator. It reacts with moisture to release HCl gas. Handle with extreme care under an inert atmosphere.[7] Avoid inhalation and contact with skin and eyes.[5]

  • 2-amino-5-bromopyridine: Toxic if swallowed and causes skin and eye irritation.[8] Avoid generating dust.

  • Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin and eye damage.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure through inhalation.

Ensure that eyewash stations and safety showers are readily accessible.[5] All chemical waste must be disposed of in accordance with institutional and local regulations.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Wet reagents or solvent. 3. Insufficient base.1. Extend reaction time and monitor by TLC. 2. Use freshly opened anhydrous solvent and ensure reagents are dry. 3. Increase the amount of triethylamine to 2.0 equivalents.
Impure Product 1. Formation of di-acylated product. 2. Unreacted starting material.1. Ensure slow, dropwise addition of the acyl chloride at 0°C. 2. Purify via flash column chromatography for difficult separations.
Reaction Fails to Start Poor quality of starting materials.Verify the purity of 2-amino-5-bromopyridine and 4-iodobenzoyl chloride. The acyl chloride can degrade upon exposure to moisture.

References

  • Otto Chemie Pvt Ltd. (n.d.). 4-Iodobenzoyl chloride, 97% (CAS 1711-02-0).
  • Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet - 3-Iodobenzoyl chloride.
  • TCI Chemicals. (2025, November 14). Safety Data Sheet - 2-Iodobenzoyl Chloride.
  • Sigma-Aldrich. (2025, October 15). Safety Data Sheet - 2-Amino-5-bromopyridine.
  • Thermo Fisher Scientific. (2010, November 19). Safety Data Sheet - 4-Bromopyridinium chloride.
  • Fisher Scientific. (2014, December 18). Safety Data Sheet - 2-Amino-5-bromopyridine.
  • PubChem. (n.d.). N-(5-Bromo-pyridin-2-yl)-4-ethyl-benzenesulfonamide.
  • Thermo Scientific Chemicals. (n.d.). 4-Iodobenzoyl chloride, 98% 5 g.
  • Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research.
  • Thermo Scientific Chemicals. (n.d.). 4-Iodobenzoyl chloride, 98% 25 g.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Patsnap. (2020, February 4). Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 21). Understanding 4-Iodobenzoyl Chloride: Your Essential Guide to CAS 1711-02-0.
  • ResearchGate. (2025, August 6). Synthesis of 2-Amino-5-bromopyridine.
  • Vankawala, P. J., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • ChemScene. (n.d.). N-(5-bromopyridin-2-yl)benzamide.
  • BenchChem. (2025, December). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Google Patents. (n.d.). Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
  • Wikipedia. (2019, July 29).
  • John, C. S., et al. (1995). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. PubMed.
  • Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Design, synthesis and activity of a novel series of pyridazine-based ALK5 inhibitors. (n.d.). DOI.
  • BenchChem. (n.d.). Comparative NMR Analysis of N-(4-Bromopyridin-2-yl)
  • PubChem. (n.d.). 4-bromo-N-(5-nitropyridin-2-yl)benzamide.
  • Google Patents. (n.d.).
  • The Royal Society of Chemistry. (n.d.). 1H NMR Spectrum of Compound 4a.
  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Brieflands. (n.d.). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity.
  • Chemdiv. (n.d.). Compound N-(5-bromopyridin-2-yl)-2,5-diiodobenzamide.
  • ResearchGate. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-iodopyridine 97 223463-13-6.
  • Journal of Basic and Pharmaceutical Health Sciences. (n.d.). Advances in Pharmacognosy for Modern Drug Discovery and Development.
  • BenchChem. (n.d.). An In-depth Technical Guide to N-bromobenzamide: Physical and Chemical Properties.
  • BenchChem. (n.d.). Synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol: A Technical Guide.
  • ResearchGate. (n.d.). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.
  • MDPI. (n.d.). Solution NMR Spectroscopy in Target-Based Drug Discovery.
  • ResearchGate. (2019, May 16). Recent applications of click chemistry in drug discovery.

Sources

Application Note: Optimized Amide Coupling of 2-Amino-5-bromopyridine and 4-Iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Objective: To provide a highly efficient, self-validating protocol for the synthesis of N-(5-bromopyridin-2-yl)-4-iodobenzamide, overcoming the inherent nucleophilicity deficit of halogenated 2-aminopyridines.

Strategic Overview

The coupling of 2-amino-5-bromopyridine with 4-iodobenzoyl chloride yields a highly functionalized, di-halogenated benzamide scaffold. This structural motif is highly valued in medicinal chemistry as a versatile intermediate. Because the aryl iodide is significantly more reactive toward oxidative addition than the heteroaryl bromide, this scaffold serves as a prime candidate for orthogonal, sequential transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).

Mechanistic Insights & Causality (E-E-A-T)

Achieving high yields in this specific amide coupling requires navigating two primary chemical hurdles: the poor reactivity of the amine and the risk of over-acylation.

The Nucleophilicity Deficit

2-Aminopyridines exhibit significantly reduced nucleophilicity compared to standard anilines. The lone pair on the exocyclic primary amine is strongly delocalized into the electron-deficient pyridine ring. The presence of the electron-withdrawing 5-bromo substituent further diminishes the electron density at the amino group via inductive effects, rendering direct acylation with acid chlorides sluggish[1].

The Di-acylation Trap

When reacting sluggish 2-aminopyridines with highly reactive electrophiles like 4-iodobenzoyl chloride, a common and detrimental side reaction is over-acylation, which yields an N,N-diacylated imide. Literature indicates that using triethylamine (Et₃N) as the sole base often exacerbates this chemoselectivity issue, leading to complex mixtures and poor mono-amide recovery[2].

DMAP-Catalyzed Activation

To overcome the poor nucleophilicity of the amine and kinetically outcompete di-acylation, 4-dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst[3]. DMAP rapidly attacks the acid chloride to form a highly electrophilic N-acylpyridinium intermediate. This activated species acts as an efficient acyl transfer agent, making it highly susceptible to attack by the weak 2-amino-5-bromopyridine nucleophile[4]. Pyridine is selected as the stoichiometric base over Et₃N because it effectively buffers the generated HCl while providing a cleaner reaction profile that minimizes imide formation[2].

Condition Optimization Matrix

The following table summarizes the quantitative data driving the selection of our optimized protocol. The use of DMAP alongside Pyridine in dichloromethane (CH₂Cl₂) provides the optimal balance of conversion and chemoselectivity.

EntrySolventBase (Equiv.)Catalyst (Equiv.)Temp (°C)Conversion (%)Mono-amide Yield (%)Di-acylated Imide (%)
1CH₂Cl₂Et₃N (2.0)None0 to RT654025
2CH₂Cl₂Pyridine (2.0)None0 to RT705515
3 CH₂Cl₂ Pyridine (2.0) DMAP (0.1) 0 to RT >95 88 <5
4THFDIPEA (2.0)DMAP (0.1)0 to RT90828

Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system; specific color changes, TLC monitoring, and targeted workup steps ensure the integrity of the product at every stage.

Materials & Reagents
  • 2-Amino-5-bromopyridine: 1.0 equiv (10.0 mmol, 1.73 g)

  • 4-Iodobenzoyl chloride: 1.1 equiv (11.0 mmol, 2.93 g)

  • Pyridine: 2.0 equiv (20.0 mmol, 1.62 mL)

  • DMAP: 0.1 equiv (1.0 mmol, 122 mg)

  • Anhydrous Dichloromethane (CH₂Cl₂): 50 mL

Step-by-Step Methodology

Step 1: Preparation of the Amine Solution In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and maintained under an inert argon atmosphere, dissolve 2-amino-5-bromopyridine (1.73 g) and DMAP (122 mg) in 40 mL of anhydrous CH₂Cl₂.

Step 2: Base Addition & Temperature Control Add pyridine (1.62 mL) to the stirring solution. Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling is critical to control the exotherm upon electrophile addition and to kinetically disfavor the formation of the di-acylated byproduct[1].

Step 3: Electrophile Activation Dissolve 4-iodobenzoyl chloride (2.93 g) in 10 mL of anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture over a period of 15 minutes. Causality: Dropwise addition ensures a low steady-state concentration of the acid chloride, allowing the DMAP to efficiently convert it to the highly reactive N-acylpyridinium intermediate before unselective background reactions occur[3].

Step 4: Reaction Monitoring Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc, 3:1). The starting amine (R_f ≈ 0.2) should be completely consumed, replaced by a new spot corresponding to the product (R_f ≈ 0.5).

Step 5: Quenching and Aqueous Workup Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (2 × 20 mL). Self-Validation Step: Wash the combined organic layers with 1M aqueous HCl (2 × 20 mL). This step is mathematically necessary to protonate and partition the residual pyridine and DMAP into the aqueous waste, ensuring a high-purity crude profile[1]. Follow with a final brine wash (20 mL).

Step 6: Drying and Purification Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the pure N-(5-bromopyridin-2-yl)-4-iodobenzamide as a solid.

Pathway Visualization

G AC 4-Iodobenzoyl Chloride (Electrophile) INT1 N-Acylpyridinium Intermediate (Highly Reactive) AC->INT1 + DMAP - Cl⁻ DMAP DMAP Catalyst (Nucleophile) DMAP->INT1 INT2 Tetrahedral Intermediate INT1->INT2 + Amine AMINE 2-Amino-5-bromopyridine (Weak Nucleophile) AMINE->INT2 INT2->DMAP Catalyst Regeneration PROD N-(5-bromopyridin-2-yl)-4-iodobenzamide (Target Product) INT2->PROD Base-mediated Deprotonation BYPROD Pyridinium Chloride (Salt Byproduct) INT2->BYPROD HCl Trapping

Mechanistic pathway of DMAP-catalyzed amide coupling via an N-acylpyridinium intermediate.

References

1.[3] Title: DMAP: The Ultimate Nucleophilic Catalyst for Amide Coupling and Beyond Source: NBINNO URL:[Link]

2.[2] Title: Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs Source: ARKAT USA URL:[Link]

3.[4] Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: National Institutes of Health (PMC) URL: [Link]

4.[1] Title: Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps Source: OrgoSolver URL: [Link]

Sources

Application Notes and Protocols for Sonogashira Coupling Reactions of N-(5-bromopyridin-2-yl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview and detailed experimental protocols for performing Sonogashira cross-coupling reactions using the bifunctional substrate, N-(5-bromopyridin-2-yl)-4-iodobenzamide. As a molecule bearing both an aryl iodide and an aryl bromide, it offers a unique platform for selective and sequential alkynylations, making it a valuable building block in medicinal chemistry and materials science. This document outlines strategies for achieving mono-alkynylation at the more reactive iodine-substituted position, as well as protocols for the subsequent coupling at the bromine-substituted site, and a one-pot double coupling.

Introduction: The Strategic Advantage of Sonogashira Coupling in Complex Molecule Synthesis

The Sonogashira reaction is a powerful and widely utilized transformation in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This palladium-catalyzed, copper-co-catalyzed cross-coupling reaction is prized for its mild reaction conditions, broad functional group tolerance, and its reliability in constructing complex molecular architectures.[1][3] These attributes have established the Sonogashira coupling as an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][4]

The substrate, N-(5-bromopyridin-2-yl)-4-iodobenzamide, presents a particularly interesting case for synthetic chemists. Containing two different halogen atoms on distinct aromatic rings, it allows for regioselective Sonogashira couplings. The reactivity of aryl halides in this reaction follows the general trend: I > Br > Cl.[1][5] This differential reactivity can be exploited to selectively introduce an alkyne at the aryl iodide position under milder conditions, leaving the aryl bromide available for a subsequent, more forcing Sonogashira coupling or another cross-coupling reaction. This stepwise approach enables the controlled and efficient synthesis of complex, unsymmetrically substituted diarylalkynes.

Mechanistic Rationale: The Dual Catalytic Cycles

The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][6][7] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The palladium cycle begins with the oxidative addition of a low-valent palladium(0) species to the aryl halide, forming a Pd(II) complex.[7] This is followed by a transmetalation step where a copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center. The cycle is completed by reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[4]

The copper cycle serves to activate the terminal alkyne.[6] A copper(I) salt reacts with the alkyne in the presence of a base to form a copper(I) acetylide intermediate.[6][7] This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex, significantly accelerating the overall reaction rate.[6]

It is important to note that the presence of copper can sometimes lead to an undesirable side reaction known as Glaser coupling, which is the homocoupling of the alkyne.[1][8] This can often be mitigated by running the reaction under an inert atmosphere and, in some cases, by employing copper-free protocols.[1][9]

Visualizing the Sonogashira Coupling Mechanism

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-X(L₂) Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkyne Ar-Pd(II)-(C≡CR)(L₂) Pd_complex->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Product Ar-C≡CR Pd_alkyne->Product Reductive Elimination Alkyne H-C≡CR Cu_acetylide Cu-C≡CR Alkyne->Cu_acetylide Cu(I)X Cu_acetylide->Pd_complex BaseH Base-H⁺X⁻ Base Base Base->Alkyne Deprotonation

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.

Experimental Protocols

General Considerations:

  • Inert Atmosphere: Sonogashira reactions are typically sensitive to oxygen, which can lead to catalyst decomposition and promote unwanted Glaser coupling.[10] All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Solvent and Reagent Purity: Solvents and amine bases should be anhydrous and degassed prior to use to remove oxygen.[5][10] The purity of the aryl halide and alkyne is also critical, as impurities can poison the catalyst.[10]

Protocol 1: Selective Mono-alkynylation at the Aryl Iodide Position

This protocol is designed to exploit the higher reactivity of the C-I bond, allowing for selective coupling at room temperature while leaving the C-Br bond intact.[1]

Materials:

  • N-(5-bromopyridin-2-yl)-4-iodobenzamide (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add N-(5-bromopyridin-2-yl)-4-iodobenzamide, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent (e.g., THF) via syringe, followed by degassed triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove catalyst residues.[11]

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-alkynyl-N-(5-bromopyridin-2-yl)benzamide.

Visualizing the Experimental Workflow

Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add solid reagents (Substrate, Pd catalyst, CuI) to a dry Schlenk flask B Evacuate and backfill with Argon (3x) A->B C Add degassed solvent and base via syringe B->C D Add terminal alkyne dropwise C->D E Stir at specified temperature D->E F Monitor progress (TLC/LC-MS) E->F G Dilute with organic solvent and filter through Celite F->G H Aqueous wash (Water, Brine) G->H I Dry, filter, and concentrate H->I J Purify by column chromatography I->J

Caption: General experimental workflow for Sonogashira coupling.

Protocol 2: Sequential Alkynylation at the Aryl Bromide Position

This protocol is for the coupling of the less reactive aryl bromide of the mono-alkynylated product obtained from Protocol 1. Higher temperatures and potentially different ligands are often required for this step.[1][12]

Materials:

  • 4-alkynyl-N-(5-bromopyridin-2-yl)benzamide (from Protocol 1) (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) or PdCl₂(dppf))

  • Copper(I) iodide (CuI) (5 mol%)

  • Amine base (e.g., Triethylamine or Diisopropylethylamine (DIPEA)) (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or Toluene)

Procedure:

  • Follow the setup procedure as described in Protocol 1, using the mono-alkynylated substrate.

  • After the addition of all reagents, heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the specific alkyne and should be determined empirically.[12][13]

  • Monitor the reaction for 12-24 hours.

  • Perform the work-up and purification as described in Protocol 1 to isolate the diarylalkyne product.

Protocol 3: One-Pot Double Sonogashira Coupling

This protocol aims to couple both the aryl iodide and aryl bromide positions in a single reaction vessel. This is typically achieved by using an excess of the alkyne and more forcing conditions from the outset.

Materials:

  • N-(5-bromopyridin-2-yl)-4-iodobenzamide (1.0 equiv)

  • Terminal alkyne (2.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%))

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N) (5.0 equiv)

  • Anhydrous, degassed DMF

Procedure:

  • Follow the setup procedure as described in Protocol 1.

  • After the addition of all reagents, stir the reaction at room temperature for 1-2 hours to allow for the initial coupling at the iodide position.

  • Subsequently, heat the reaction mixture to 80-100 °C and maintain for 12-24 hours to drive the coupling at the bromide position.

  • Monitor the reaction for the disappearance of the mono-coupled intermediate and the formation of the di-coupled product.

  • Perform the work-up and purification as described in Protocol 1.

Data Summary and Optimization Parameters

The success of a Sonogashira coupling is highly dependent on the careful selection of reaction parameters. The following table provides a summary of key variables and their typical ranges for optimization.

ParameterProtocol 1 (Iodide)Protocol 2 (Bromide)Protocol 3 (Double)Rationale & Considerations
Substrate N-(5-bromopyridin-2-yl)-4-iodobenzamide4-alkynyl-N-(5-bromopyridin-2-yl)benzamideN-(5-bromopyridin-2-yl)-4-iodobenzamideThe reactivity of the C-X bond dictates the required conditions.[1]
Alkyne (equiv) 1.1 - 1.21.2 - 1.52.2 - 2.5A slight excess of the alkyne is used to drive the reaction to completion.[13]
Pd Catalyst (mol%) 1 - 2%3 - 5%3 - 5%Higher catalyst loading may be needed for less reactive aryl bromides.[7]
CuI (mol%) 2 - 4%5 - 10%5 - 10%Co-catalyst accelerates the reaction but can promote homocoupling.[14]
Base (equiv) 2 - 33 - 54 - 5The base neutralizes the HX byproduct and facilitates copper acetylide formation.[1]
Solvent THF, DMFDMF, Toluene, DioxaneDMF, TolueneSolvent choice can influence catalyst stability and solubility of reagents.[15]
Temperature Room Temp.60 - 100 °CRoom Temp. then 80 - 100 °CHigher temperatures are generally required for the less reactive C-Br bond.[1][12]
Time (h) 2 - 612 - 2412 - 24Reaction times are substrate-dependent and should be monitored.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through careful in-process monitoring and final product characterization.

  • In-Process Controls: The progress of each reaction should be meticulously monitored by TLC or LC-MS. This allows for the identification of the starting material, the mono-coupled product, the di-coupled product, and any potential side products such as alkyne homocoupling. This real-time analysis validates the reaction's progression and informs decisions regarding reaction time and temperature adjustments.

  • Product Characterization: The identity and purity of the final products must be unequivocally confirmed through standard analytical techniques. This includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and potentially Fourier-Transform Infrared (FTIR) spectroscopy. Comparing the obtained data with expected values will validate the success of the coupling reaction.

By adhering to these principles of in-process monitoring and thorough final characterization, researchers can have high confidence in the outcomes of these Sonogashira coupling protocols.

References

  • Sonogashira coupling - Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. [URL: https://www.vedantu.com/chemistry/sonogashira-coupling]
  • troubleshooting guide for Sonogashira coupling failures - Benchchem. [URL: https://www.benchchem.com/troubleshooting-guide/sonogashira-coupling]
  • Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem. [URL: https://www.benchchem.com/troubleshooting-guide/low-reactivity-in-sonogashira-coupling]
  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review - CiteDrive. [URL: https://citedrive.
  • Sonogashira Coupling - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Name_Reactions/Sonogashira_Coupling]
  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • Sonogashira Coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra10931a]
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [URL: https://www.cell.com/star-protocols/fulltext/S2666-1667(24)00041-3]
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. [URL: https://www.mdpi.com/1422-8599/23/1/11]
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [URL: https://www.pabp.org.in/assets/admin/uploads/ebook_64b630e527634.pdf#page=74]
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9903904/]
  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? [URL: https://www.researchgate.
  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [URL: https://www.researchgate.net/publication/258414902_Ligand-_Copper-_and_Amine-Free_Sonogashira_Reaction_of_Aryl_Iodides_and_Bromides_with_Terminal_Alkynes]
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [URL: https://pubs.rsc.org/en/content/articlepdf/2023/ra/d2ra07685c]
  • Screening different bases and solvents in the nickel- catalysed Sonogashira reaction a - ResearchGate. [URL: https://www.researchgate.
  • Copper-free Sonogashira coupling - The chemical reaction database. [URL: http://www.organic-chemistry.org/namedreactions/copper-free-sonogashira-coupling.shtm]
  • Application Notes and Protocols for Sonogashira Coupling Reactions Involving 2-Octyne - Benchchem. [URL: https://www.benchchem.com/application-notes/sonogashira-coupling-2-octyne]
  • Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941014/]
  • Technical Support Center: Sonogashira Coupling of Complex Molecules - Benchchem. [URL: https://www.benchchem.com/technical-support/sonogashira-coupling-complex-molecules]
  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. [URL: https://www.reddit.com/r/Chempros/comments/pcz41h/struggling_to_make_a_sonogashira_coupling/]
  • Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem - YouTube. [URL: https://m.youtube.
  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. [URL: https://www.reddit.com/r/Chempros/comments/i5e709/sonogashira_troubleshooting_help_needed/]
  • Flow Chemistry: Sonogashira Coupling. [URL: https://www.thalesnano.com/flow-chemistry-basics/flow-chemistry-reactions/sonogashira-coupling]
  • Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor - ThalesNano. [URL: https://thalesnano.com/documents/rapid-catalyst-screening-for-sonogashira-coupling-using-h-cube-continuous-flow-reactor/]
  • Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine - Benchchem. [URL: https://www.benchchem.com/application-notes/sonogashira-coupling-2-amino-4-bromopyridine]
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. [URL: https://eprints.soton.ac.uk/429671/1/2019_03_25_Sonogashira_Final_version_for_submission.pdf]
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [URL: https://www.researchgate.
  • Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9537305/]

Sources

preparation of N-(5-bromopyridin-2-yl)-4-iodobenzamide for medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

The synthesis of N-(5-bromopyridin-2-yl)-4-iodobenzamide represents a classic but technically nuanced challenge in medicinal chemistry. This molecule is not merely a final target but a high-value "linchpin" intermediate.

Medicinal Chemistry Utility

This scaffold contains two chemically distinct halogen handles:[1]

  • Aryl Iodide (Ar-I): Highly reactive in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) at room temperature or mild heating.

  • Heteroaryl Bromide (HetAr-Br): Less reactive than the iodide, allowing for orthogonal functionalization . A chemist can selectively couple at the iodine position first, leaving the bromine intact for a subsequent diversification step.

The Synthetic Challenge: "The Pyridine Problem"

The primary obstacle in this synthesis is the nucleophilicity of 2-amino-5-bromopyridine .

  • Electronic Deactivation: The pyridine ring is electron-deficient. The addition of a bromine atom at the 5-position further pulls electron density away from the exocyclic amine, making it a poor nucleophile.

  • Regioselectivity (Ring vs. Exocyclic N): 2-aminopyridines possess two nucleophilic sites: the exocyclic amine (

    
    ) and the ring nitrogen (
    
    
    
    ). Kinetic acylation often occurs at the ring nitrogen to form an unstable
    
    
    -acylpyridinium salt. However, under thermodynamic conditions (base + heat), this rearranges to the desired exocyclic amide.

Retrosynthetic Analysis & Pathway

The most robust route utilizes the Acid Chloride Method with nucleophilic catalysis. While peptide coupling reagents (HATU/EDC) are safer, they often fail to drive the reaction to completion with electron-poor anilines/aminopyridines.

Retrosynthesis cluster_conditions Critical Reaction Factors Target Target: N-(5-bromopyridin-2-yl)-4-iodobenzamide disconnection Target->disconnection Amide Coupling AcidCl Electrophile: 4-Iodobenzoyl chloride disconnection->AcidCl Amine Nucleophile: 2-Amino-5-bromopyridine disconnection->Amine Acid Precursor: 4-Iodobenzoic acid AcidCl->Acid SOCl2 or (COCl)2 Factor1 DMAP Catalyst: Essential for acyl transfer Factor2 Temp > 50°C: Ensures rearrangement to exocyclic amide

Figure 1: Retrosynthetic logic highlighting the conversion of the carboxylic acid to the acid chloride to overcome the low nucleophilicity of the aminopyridine.

Experimental Protocols

Method A: Acid Chloride Activation (Preferred for Scale-Up)

Recommended for >100 mg scales. Provides the highest conversion.

Reagents Required[1][2][3][4][5][6][7][8][9][10]
  • Substrate A: 4-Iodobenzoic acid (1.0 equiv)

  • Substrate B: 2-Amino-5-bromopyridine (1.1 equiv)

  • Activator: Thionyl Chloride (

    
    ) or Oxalyl Chloride [
    
    
    
    ]
  • Solvent: Dichloromethane (DCM) (anhydrous) and Pyridine

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

Step 1: Preparation of 4-Iodobenzoyl Chloride
  • In a dry round-bottom flask under

    
    , suspend 4-iodobenzoic acid  (1.0 equiv) in anhydrous DCM (
    
    
    
    ).
  • Add catalytic DMF (2-3 drops).

  • Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

  • Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases and the solution becomes clear.

  • Critical Step: Concentrate the solution in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

    • Why? Excess oxalyl chloride will react with the aminopyridine to form impurities.

Step 2: Amide Coupling
  • In a separate flask, dissolve 2-amino-5-bromopyridine (1.1 equiv) and Pyridine (3.0 equiv) in anhydrous DCM.

  • Add DMAP (0.1 equiv). Note: DMAP acts as a hyper-nucleophilic acyl transfer agent, crucial for reacting with the deactivated amine.

  • Cool the amine solution to 0°C.

  • Add the solution of 4-iodobenzoyl chloride (from Step 1) dropwise.

  • Allow to warm to RT.

    • Checkpoint: If precipitate forms immediately, it may be the pyridinium salt.

  • Optimization: If LCMS shows incomplete conversion after 4 hours, heat the reaction to reflux (40°C) for 2-4 hours. This drives the thermodynamic rearrangement from the ring nitrogen to the exocyclic amide.

Method B: HATU Coupling (Alternative for Small Scale)

Recommended for <50 mg exploratory synthesis.

  • Dissolve 4-iodobenzoic acid (1.0 equiv) in DMF (

    
    ).
    
  • Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 10 min to activate the acid.

  • Add 2-amino-5-bromopyridine (1.2 equiv).

  • Stir at 50°C for 12-18 hours.

    • Note: Room temperature stirring is often insufficient for this specific coupling pair.

Purification & Workup Workflow

The workup must remove unreacted aminopyridine and the pyridine base.

Workup cluster_note Purification Note Start Crude Reaction Mixture (DCM/Pyridine) Quench Quench with Sat. NaHCO3 Start->Quench Extract Extract with DCM (3x) Combine Organics Quench->Extract Wash1 Wash: 1M HCl or Citric Acid (Removes Pyridine & unreacted Amine) Extract->Wash1 Wash2 Wash: Brine -> Dry (Na2SO4) Wash1->Wash2 Evap Evaporate Solvent Wash2->Evap Decision Solid obtained? Evap->Decision Recryst Recrystallization (EtOH or EtOAc/Hexane) Decision->Recryst Yes (Major) Column Flash Chromatography (0-30% EtOAc in Hexane) Decision->Column No (Oily/Impure) Note1 Acid wash is critical to remove the excess aminopyridine starting material.

Figure 2: Workup decision tree emphasizing the removal of basic impurities.

Analytical Validation (Expected Data)

Since specific literature data for this exact combination is rare, the following are predicted values based on validated analogues (e.g., N-(4-chlorophenyl)pyridin-2-amine) and substituent effects.

Quantitative Data Summary
ParameterExpected Value/RangeNotes
Physical State White to Off-white SolidAmides of this type are typically crystalline.
Melting Point 160°C - 180°CHigh MP expected due to rigid amide stacking.
Yield (Method A) 75% - 90%Acid chloride method is high-yielding.
Yield (Method B) 40% - 60%Lower due to steric/electronic hindrance.
Rf (TLC) 0.4 - 0.630% EtOAc in Hexanes (UV active).
Spectroscopic Characterization[5][6][10]
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       ppm (s, 1H, NH  amide). Diagnostic peak.
      
    • 
       ppm (d, 1H, Pyridine H-6 ).[6] Doublet due to coupling with H-5.
      
    • 
       ppm (d, 1H, Pyridine H-3 ).
      
    • 
       ppm (dd, 1H, Pyridine H-4 ).[6]
      
    • 
       ppm (d, 2H, Benzene H-2,6 ).
      
    • 
       ppm (d, 2H, Benzene H-3,5 ).
      
  • LC-MS (ESI+):

    • Expect

      
       peak showing distinct halogen isotope patterns.
      
    • Bromine (79/81): 1:1 ratio.

    • Iodine (127): Monoisotopic.

    • Mass Calc:

      
       Da. Look for split peaks at ~403 and ~405.[11]
      

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Poor nucleophilicity of amine.Increase temperature to reflux; Ensure DMAP is fresh.
Starting Material Remains Amine is deactivated.Switch from HATU to Acid Chloride method. Use higher concentration (1M).
Product is an Oil Residual Pyridine/DMF.Perform vigorous co-evaporation with toluene or an ether trituration.
Two Spots on TLC Regioisomers (Ring N vs Exocyclic N).Heat the reaction mixture. The kinetic Ring-N product will rearrange to the thermodynamic product.

Safety & Handling

  • Acid Chlorides: Highly corrosive and lachrymators. Handle only in a fume hood.

  • Aminopyridines: Toxic if swallowed or absorbed through skin.

  • Waste: Halogenated organic waste stream.

References

  • BenchChem. Protocol for N-acetylation of 2-aminopyridine: An Application Note. Retrieved from (General procedure for aminopyridine acylation).

  • HepatoChem. Amide coupling reaction in medicinal chemistry: Coupling reagents. Retrieved from (Comparison of HATU vs Acid Chloride methods).

  • Bar-Ilan University. Aminopyridines as acylation catalysts for tertiary alcohols. Tetrahedron (1978).[12] Retrieved from (Mechanistic role of DMAP/Aminopyridines in acyl transfer).

  • RSC Publishing. Chemodivergent synthesis of N-(pyridin-2-yl)amides. Organic & Biomolecular Chemistry. Retrieved from (Modern variations of pyridyl amide synthesis).

Sources

Application Note: Microwave-Assisted Synthesis of N-(5-bromopyridin-2-yl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details a high-efficiency protocol for the synthesis of N-(5-bromopyridin-2-yl)-4-iodobenzamide , a critical bifunctional "linchpin" scaffold used in medicinal chemistry.

The target molecule contains two distinct halogen handles—an aryl iodide and a heteroaryl bromide. These halogens possess differential reactivity profiles in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). The iodide is significantly more labile to oxidative addition than the bromide, allowing for sequential, chemoselective functionalization .

The Challenge: Aminopyridine Nucleophilicity

Synthesizing amides from 2-aminopyridines is historically challenging due to:

  • Low Nucleophilicity: The endocyclic nitrogen withdraws electron density from the exocyclic amino group.

  • Tautomerization: The 2-aminopyridine exists in equilibrium with its imino-tautomer, further reducing reactivity toward acylating agents.

  • Thermal Instability: Conventional reflux methods often require prolonged heating (12–24 hours), leading to the degradation of sensitive halo-substituents (dehalogenation).

The Solution: Microwave-assisted organic synthesis (MAOS) overcomes the activation energy barrier of the deactivated amine while minimizing reaction time, thereby preserving the integrity of the carbon-iodine (C-I) bond.

Chemical Strategy & Mechanism[1]

Reaction Logic

The synthesis utilizes a direct acylation pathway. We prioritize the Acid Chloride Method over coupling agents (HATU/EDC) for this specific substrate because the high reactivity of the acid chloride compensates for the poor nucleophilicity of the 5-bromo-2-aminopyridine.

  • Nucleophile: 2-Amino-5-bromopyridine[1]

  • Electrophile: 4-Iodobenzoyl chloride

  • Solvent/Base: Pyridine (Acts as both solvent and acylation catalyst via the formation of an N-acylpyridinium intermediate).

Microwave Effect

Microwave irradiation (2450 MHz) provides direct dielectric heating. The polar solvent (pyridine) and the ionic transition states absorb microwave energy efficiently, creating localized superheating that accelerates the rate-determining step (nucleophilic attack) without the bulk thermal lag associated with oil baths.

Workflow Diagram

The following diagram illustrates the reaction pathway and the downstream utility of the scaffold.

ReactionWorkflow Start Reagents: 2-Amino-5-bromopyridine + 4-Iodobenzoyl Chloride Intermediate N-Acylpyridinium Intermediate Start->Intermediate Dissolution in Pyridine MW Microwave Irradiation 100°C | 15 min | 100W Intermediate->MW Activation Product Target Scaffold: N-(5-bromopyridin-2-yl)- 4-iodobenzamide MW->Product Nucleophilic Attack Suzuki1 Step 1: Suzuki Coupling (Selectivity: I > Br) Product->Suzuki1 Chemoselective Pd(0) Suzuki2 Step 2: Suzuki Coupling (Functionalize Br) Suzuki1->Suzuki2 Higher Temp/Catalyst

Caption: Figure 1. Microwave synthesis workflow and downstream chemoselective coupling logic.

Experimental Protocol

Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5]Amount (Example)Role
2-Amino-5-bromopyridine 173.011.0173 mg (1.0 mmol)Nucleophile
4-Iodobenzoyl chloride 266.461.1293 mg (1.1 mmol)Electrophile
Pyridine (Anhydrous) 79.10N/A3.0 mLSolvent/Base
DCM / Water --For WorkupExtraction
Equipment
  • Microwave Reactor: Single-mode or Multi-mode system (e.g., Biotage Initiator, CEM Discover, or Anton Paar Monowave).

  • Vessel: 10 mL pressure-rated glass vial with crimp/snap cap and PTFE/silicone septum.

  • Stirring: Magnetic stir bar (high field strength).

Step-by-Step Procedure
Step 1: Preparation (Pre-MW)
  • Dry the Vessel: Ensure the microwave vial is oven-dried and cooled under nitrogen to prevent hydrolysis of the acid chloride.

  • Dissolution: Add 2-Amino-5-bromopyridine (1.0 equiv) to the vial. Add anhydrous pyridine (3.0 mL). Stir until fully dissolved.

    • Note: If the amine is stubborn, mild sonication can be used.

  • Addition: Cool the vial to 0°C (ice bath). Slowly add 4-Iodobenzoyl chloride (1.1 equiv) in portions.

    • Why? The reaction with pyridine is exothermic. Cooling prevents uncontrolled temperature spikes before sealing.

  • Sealing: Cap the vial immediately with the PTFE septum.

Step 2: Microwave Irradiation

Program the microwave reactor with the following parameters:

ParameterSettingRationale
Temperature 100 °COptimal for aminopyridine acylation without C-I cleavage.
Hold Time 15:00 minSufficient for >95% conversion.
Pre-stirring 30 secEnsures homogeneity before heating.
Absorption Level HighPyridine is a strong microwave absorber.
Pressure Limit 15 barSafety cutoff (reaction typically reaches <2 bar).

Start the run.

Step 3: Workup & Isolation
  • Cooling: Allow the vessel to cool to room temperature (using the reactor's compressed air cooling).

  • Quench: Pour the reaction mixture into ice-cold water (30 mL).

    • Observation: A precipitate (the product) should form immediately.

  • Filtration (Preferred): Filter the solid using a sintered glass funnel. Wash copiously with water to remove residual pyridine and pyridinium hydrochloride salts.

  • Extraction (Alternative): If no precipitate forms (rare), extract with Dichloromethane (DCM) (3 x 20 mL). Wash the organic layer with 1M HCl (to remove pyridine) and Brine. Dry over Na₂SO₄ and concentrate.

Step 4: Purification
  • Crude Purity: Usually >90%.

  • Recrystallization: If necessary, recrystallize from hot Ethanol or an Ethanol/Water mixture.

  • Flash Chromatography: Not typically required, but if used: 0–5% Methanol in DCM.

Analytical Validation

Expected Data for N-(5-bromopyridin-2-yl)-4-iodobenzamide:

  • Physical State: White to off-white solid.

  • LC-MS: [M+H]⁺ peak at ~403/405 amu (characteristic Br isotope pattern: 1:1 ratio).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Amide NH: Singlet, broad, ~11.0–11.2 ppm.

    • Pyridine Ring:

      • H-6 (ortho to Br, meta to N): Doublet (~8.5 ppm).

      • H-4 (para to N): Doublet of doublets (~8.0 ppm).

      • H-3 (ortho to amide): Doublet (~8.1 ppm).

    • Benzoyl Ring: Two doublets (AA'BB' system) at ~7.9 ppm (H-2,6) and ~7.6 ppm (H-3,5).[4][6]

Troubleshooting & Optimization

IssuePossible CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure reagents are dry. Use anhydrous pyridine. Add acid chloride at 0°C.
Dehalogenation OverheatingReduce MW temperature to 80°C and extend time to 30 min.
Incomplete Reaction Low NucleophilicityIncrease MW temperature to 120°C. Add 0.1 equiv DMAP as a hyper-nucleophilic catalyst.
Precipitation in Vial Product insolubilityAdd a co-solvent like DMF (1 mL) to the Pyridine to keep the product in solution during irradiation.

References

  • Microwave-Assisted Synthesis of Benzamides

    • Source: BenchChem Application Notes.[7] "Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Aminobenzamide Derivatives."

  • Source: ChemicalBook.
  • General Microwave Amide Coupling Methodology

    • Source: MDPI. "Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids."[8]

    • URL:[Link]

  • Synthesis of Halogenated Pyridyl Amides (Analogous Protocols)

    • Source: National Institutes of Health (NIH) / PubMed. "Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide.
    • URL:[Link]

Sources

scale-up protocols for N-(5-bromopyridin-2-yl)-4-iodobenzamide production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the process chemistry and scale-up protocols for the synthesis of N-(5-bromopyridin-2-yl)-4-iodobenzamide . This scaffold is a critical intermediate in medicinal chemistry, particularly as a bifunctional halogenated building block for iterative cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) utilized in kinase inhibitor discovery.

The primary challenge in this synthesis is the reduced nucleophilicity of the 2-amino-5-bromopyridine exocyclic amine, which renders standard carbodiimide couplings (EDC/HOBt) sluggish and prone to side reactions. This guide prioritizes an Acid Chloride Activation Route optimized for kilogram-scale production, ensuring high conversion, minimal chromatographic purification, and strict impurity control.

Retrosynthetic & Strategic Analysis

The target molecule is constructed via an amide bond formation between 4-iodobenzoic acid (Fragment A) and 2-amino-5-bromopyridine (Fragment B).

Chemical Constraints:

  • Nucleophilicity: The pyridine ring nitrogen withdraws electron density, making the exocyclic amino group (

    
    ) a poor nucleophile compared to aniline.
    
  • Regioselectivity: While acylation typically occurs at the exocyclic amine, competitive acylation at the ring nitrogen (endocyclic) can occur, leading to unstable intermediates that may rearrange or hydrolyze.

  • Solubility: Both starting materials and the product exhibit limited solubility in non-polar solvents, necessitating polar aprotic systems (THF, DMF) or halogenated solvents (DCM) for the reaction matrix.

Selected Route: Acid Chloride Activation We utilize 4-iodobenzoyl chloride (generated in situ or purchased) reacting with the amine in the presence of a non-nucleophilic base. This method drives the reaction via the high energy of the acyl chloride bond, overcoming the low nucleophilicity of the aminopyridine.

Detailed Scale-Up Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
2-Amino-5-bromopyridine 1.0Limiting ReagentPurity >98% (Check for dibromo impurities)
4-Iodobenzoyl chloride 1.1 - 1.2ElectrophileFreshly prepared or assayed for hydrolysis
Pyridine 2.0 - 3.0Base/CatalystDry (<0.1% H₂O); acts as acyl transfer catalyst
Tetrahydrofuran (THF) 10-15 VolSolventAnhydrous; Stabilized (BHT free preferred)
Ethanol (EtOH) N/ACrystallization200 Proof for final isolation
Step-by-Step Methodology

Step 1: Preparation of Electrophile (If starting from Acid) Note: If using commercial acid chloride, skip to Step 2.

  • Charge 4-iodobenzoic acid (1.0 equiv) and Toluene (10 V) into a reactor inerted with

    
    .
    
  • Add catalytic DMF (0.05 equiv).

  • Add Thionyl Chloride (1.5 equiv) dropwise at 20-25°C.

  • Heat to 75-80°C for 3-4 hours. Monitor by HPLC (quench aliquot with MeOH to form methyl ester).

  • Distill off excess Thionyl Chloride and Toluene under reduced pressure to yield crude acid chloride as a solid. Re-dissolve in THF (5 V) for the next step.

Step 2: Amidation Reaction (The Coupling)

  • Reactor Setup: Charge 2-amino-5-bromopyridine (1.0 equiv) and anhydrous THF (10 V) into a clean, dry reactor. Stir to dissolve (or form a uniform slurry).

  • Base Addition: Add Pyridine (2.5 equiv) to the reactor. Cool the mixture to 0–5°C.

    • Process Insight: Pyridine serves a dual role: it neutralizes the HCl byproduct and forms a transient, reactive

      
      -acylpyridinium intermediate, accelerating the attack by the poor nucleophile.
      
  • Addition: Add the solution of 4-iodobenzoyl chloride (1.15 equiv) in THF (5 V) dropwise over 60–90 minutes, maintaining internal temperature

    
    .
    
    • Exotherm Control: Amide formation is exothermic. Rapid addition can lead to bis-acylation or tar formation.

  • Reaction: Allow the mixture to warm to 20–25°C naturally. Stir for 4–12 hours.

    • IPC (In-Process Control): Monitor by HPLC.[1] Target: <1.0% remaining aminopyridine. If stalled, heat to 40-50°C.

Step 3: Quench & Workup

  • Quench: Slowly add Water (15 V) to the reaction mixture. The product is expected to precipitate as a voluminous solid.

  • Filtration: Stir the slurry for 2 hours at 20°C to ensure crystal growth. Filter the solids.[2]

  • Wash: Wash the filter cake sequentially with:

    • Water (5 V) – removes Pyridine/HCl salts.

    • Saturated

      
       (5 V) – removes unreacted acid.
      
    • Water (5 V) – neutral wash.

    • Cold Ethanol (2 V) – displaces water and removes organic impurities.

Step 4: Purification (Recrystallization)

  • Suspend the crude wet cake in Ethanol (or EtOAc/EtOH mix) (approx. 10-15 V).

  • Heat to reflux until full dissolution occurs. (If insolubles persist, hot filter).

  • Cool slowly (10°C/hour) to 0–5°C.

  • Filter the white/off-white crystalline solid and dry under vacuum at 45°C for 24 hours.

Process Visualization & Logic

The following diagram illustrates the reaction workflow and critical decision nodes for the scale-up process.

G Start Start: Raw Materials AcidActivation Acid Activation (4-Iodobenzoic acid + SOCl2) OR Commercial Acid Chloride Start->AcidActivation Coupling Coupling Reaction (THF, Pyridine, 0-25°C) AcidActivation->Coupling IPC_Check IPC: HPLC Analysis Conversion > 98%? Coupling->IPC_Check Quench Quench with Water (Precipitation) IPC_Check->Quench Yes Troubleshoot Troubleshoot: 1. Heat to 50°C 2. Add DMAP (0.1 eq) IPC_Check->Troubleshoot No Filtration Filtration & Washing (H2O, NaHCO3, Cold EtOH) Quench->Filtration Recryst Recrystallization (Refluxing EtOH) Filtration->Recryst FinalProduct Final Product: N-(5-bromopyridin-2-yl)-4-iodobenzamide Recryst->FinalProduct Troubleshoot->Coupling Re-evaluate

Caption: Workflow for the synthesis of N-(5-bromopyridin-2-yl)-4-iodobenzamide, including critical decision points for reaction monitoring.

Analytical Controls & Specifications

To ensure the integrity of the scale-up, the following analytical parameters must be met.

Table 1: Analytical Specifications

TestMethodAcceptance CriteriaNote
Appearance VisualWhite to off-white powderColor indicates oxidation/impurities.
Purity HPLC (254 nm)> 98.5% AreaCritical for cross-coupling downstream.
Identity ¹H-NMR (DMSO-d₆)Confirms structureWatch for amide NH (~11.0 ppm, s).[3]
Residual Solvent GC-HS< Limit (THF, Pyridine)Pyridine is difficult to remove; dry thoroughly.
Water Content Karl Fischer< 0.5% w/wInterferes with subsequent organometallic steps.

Key NMR Signals (Predicted in DMSO-d₆):

  • 
     11.0–11.2 (s, 1H, NH -Amide)
    
  • 
     8.5–8.6 (d, 1H, Pyridine H6 )[3]
    
  • 
     8.1–8.2 (d, 1H, Pyridine H3 )[3]
    
  • 
     8.0 (dd, 1H, Pyridine H4 )
    
  • 
     7.9 (d, 2H, Benzoyl Ar-H )
    
  • 
     7.7 (d, 2H, Benzoyl Ar-H )
    

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Low nucleophilicity of the aminopyridine.

    • Solution: Add a catalytic amount of DMAP (4-Dimethylaminopyridine, 0.1 equiv). DMAP is a "hyper-nucleophilic" acylation catalyst that transfers the acyl group more effectively than pyridine.

  • Issue: Product "Oiling Out" during Quench.

    • Cause: Rapid addition of water or presence of too much THF.

    • Solution: Add water very slowly to the THF solution with vigorous stirring. Alternatively, seed the mixture with pure product crystals before water addition.

  • Issue: Colored Impurities.

    • Cause: Oxidation of amino-pyridine or iodine liberation.

    • Solution: Wash the organic layer (if doing extraction) or the filter cake with dilute Sodium Thiosulfate (

      
      ) solution to reduce free iodine. Recrystallize with activated charcoal.
      

References

  • BenchChem. (2025).[1][4] An In-depth Technical Guide to N-bromobenzamide: Physical and Chemical Properties. Retrieved from

  • PubChem. (2025).[5][6] N-(5-Bromo-pyridin-2-yl)-4-ethyl-benzenesulfonamide | C13H13BrN2O2S.[5] National Library of Medicine. Retrieved from

  • Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology. Retrieved from

  • Aliabadi, A., et al. (2017).[3] Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives. Iran J Pharm Res.[5][7][8][9] Retrieved from

  • Peptide.com. (2025). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU. Aapptec Peptides. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-(5-bromopyridin-2-yl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-PYR-AMIDE-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2]

Introduction

Welcome to the Purification Support Center. You are dealing with N-(5-bromopyridin-2-yl)-4-iodobenzamide , a diaryl amide with two distinct halogen handles.[1][2]

This molecule presents a classic "Pyridine-Amide Paradox" in chromatography:

  • Solubility: The amide linkage reduces solubility in non-polar solvents (Hexane/Heptane), often causing the compound to precipitate on the column head.

  • Tailing: The pyridine nitrogen, though less basic than a free amine, still acts as a Lewis base, interacting with acidic silanols on silica gel, leading to peak tailing and poor resolution.

  • Co-elution: Unreacted 2-amino-5-bromopyridine (starting material) often co-elutes with the product in standard ethyl acetate gradients.[1][2]

This guide prioritizes chemical causality .[2] We will not just give you a solvent system; we will engineer a workflow that removes impurities based on their pKa differences before you even touch a column.

Module 1: Pre-Purification Diagnostics (The "Triage")

STOP. Do not load your crude reaction mixture directly onto a column.

The most common failure mode for this synthesis is the co-elution of the starting amine (2-amino-5-bromopyridine ) with the product.[1][2] Chromatography is the hard way to separate these. Acid-base extraction is the easy way.[2]

The "pKa Swing" Protocol
  • The Science: The starting amine (2-amino-5-bromopyridine) has a pyridinium pKa of ~3–4 (reduced from ~6.8 due to the Br).[1][2] However, the product's pyridine nitrogen is significantly less basic because the amide carbonyl withdraws electron density.

  • The Fix: You can wash away the starting amine with dilute acid without protonating/extracting your product.

Step-by-Step Workup Protocol:

  • Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Acid Wash: Wash the organic layer 2x with 1M HCl (or 10% Citric Acid if you fear hydrolysis, though this amide is stable).

    • Result: The unreacted amine protonates and moves to the aqueous layer. The product stays in the organic layer.

  • Base Wash: Wash the organic layer 2x with Sat.[3] NaHCO₃ .[4]

    • Result: Removes unreacted 4-iodobenzoic acid or acid chloride byproducts.[1][2]

  • Dry & Concentrate: Dry over MgSO₄, filter, and concentrate.

  • TLC Check: Compare the "Acid Washed" spot vs. the "Crude" spot. The amine spot (usually lower Rf, fluorescent) should be gone.

Module 2: Column Chromatography Strategy

If the workup didn't yield 99% purity, proceed to Flash Chromatography.

Stationary & Mobile Phase Selection[2][5]
ParameterRecommendationTechnical Rationale
Stationary Phase Silica Gel (40–63 µm) Standard phase.[1][2] Alumina is unnecessary unless the compound degrades (unlikely here).
Mobile Phase A Dichloromethane (DCM) Provides better solubility for aryl amides than Hexanes.[2]
Mobile Phase B Methanol (MeOH) Required to elute the polar amide.[2]
Modifier 0.5% Triethylamine (TEA) CRITICAL. Neutralizes silica surface acidity to prevent pyridine tailing.[2]
Alternative System Hexane / Ethyl Acetate Only use if solubility is high.[2] Often requires 50-80% EtOAc to elute.[1][2]
The "Solid Load" Technique

Liquid loading is discouraged for this compound due to its tendency to crystallize in non-polar mobile phases.

  • Dissolve the crude residue in a minimum amount of DCM/MeOH.

  • Add dry Silica Gel (ratio: 3g silica per 1g crude).

  • Rotovap to dryness until you have a free-flowing powder.[2]

  • Load this powder into a solid load cartridge or directly on top of the column.

Module 3: Troubleshooting & FAQs

Q1: My product spot is "streaking" or "tailing" badly on the TLC/Column.

Cause: The pyridine nitrogen is hydrogen-bonding with the silanol groups (Si-OH) on the silica. Solution:

  • TLC: Dip your TLC plate in mobile phase containing 1% TEA before spotting, or add TEA to your developing chamber.

  • Column: Pre-equilibrate your column with 2% TEA in Hexane (or DCM) .[2] Then run your gradient with 0.5% TEA in the mobile phase. This "caps" the active sites.

Q2: The product is precipitating inside the column (High Backpressure).

Cause: You likely used a Hexane/EtOAc gradient. The compound dissolved in the strong solvent (EtOAc) during loading but crashed out when it hit the Hexane-rich mobile phase. Solution: Switch to DCM/MeOH .

  • Start: 100% DCM.

  • Gradient: 0–5% MeOH over 10 CV (Column Volumes).

  • The high solubility of the amide in DCM prevents precipitation.

Q3: I see a "Ghost Peak" eluting right after my product.

Cause: This is often the rotamer effect common in amides, or slight hydrolysis on-column if the silica is very acidic. Solution:

  • Run the column slower.

  • If it's rotamers, the NMR will clarify (peaks coalesce at high temp).

  • If it's hydrolysis, switch to Neutral Alumina or ensure TEA is present.

Module 4: Visualization & Logic Flow

The following diagrams illustrate the decision-making process for purifying this specific chemotype.

Workflow 1: The Purification Logic Tree

PurificationLogic Start Crude Reaction Mixture Workup Acid/Base Extraction (1M HCl Wash -> NaHCO3 Wash) Start->Workup Remove Amine/Acid SMs TLC TLC Analysis Workup->TLC CheckPurity Is Purity > 95%? TLC->CheckPurity Recryst Recrystallization (EtOH or EtOAc/Hex) CheckPurity->Recryst Yes (Polish) ColumnDecision Flash Chromatography CheckPurity->ColumnDecision No (Major Impurities) Final Pure Product N-(5-bromopyridin-2-yl)-4-iodobenzamide Recryst->Final SolubilityCheck Solubility Check: Soluble in Hexane/EtOAc? ColumnDecision->SolubilityCheck MethodA Method A: Hex/EtOAc Gradient (Liquid Load) SolubilityCheck->MethodA Yes MethodB Method B: DCM/MeOH Gradient (Solid Load) SolubilityCheck->MethodB No (Precipitation Risk) TailingCheck Issue: Tailing/Streaking? MethodA->TailingCheck MethodB->TailingCheck AddTEA Add 0.5% Triethylamine to Mobile Phase TailingCheck->AddTEA Yes TailingCheck->Final No AddTEA->Final

Caption: Decision matrix for selecting the optimal purification route based on solubility and impurity profile.

Workflow 2: The "Acid Wash" Mechanism

AcidWash Mixture Mixture: 1. Product (Amide) 2. Impurity (Amine) Acid Add 1M HCl Mixture->Acid PhaseSep Phase Separation Acid->PhaseSep OrgLayer Organic Layer: Product (Neutral) (Amide N is not basic) PhaseSep->OrgLayer Save AqLayer Aqueous Layer: Impurity (Protonated Salt) (Pyridine-NH+) PhaseSep->AqLayer Discard

Caption: Mechanistic separation of the basic amine impurity from the neutral amide product using pKa differences.

Module 5: Final Polishing (Crystallization)[2]

If chromatography yields a solid that is slightly colored or <98% pure, use crystallization. Amides of this structural class crystallize well due to strong intermolecular Hydrogen bonding and


-stacking.[1][2]

Protocol:

  • Dissolve the solid in boiling Ethanol (EtOH) or Ethyl Acetate .[2]

  • If using EtOAc, add hot Hexane dropwise until slight turbidity appears.

  • Allow to cool slowly to room temperature, then 4°C.

  • Filter the white needles/solids.

References

  • Teledyne ISCO. (2012).[2] Flash Chromatography Guide: Purification of Nitrogen Heterocycles. Retrieved from

  • Sigma-Aldrich (Merck). (2024).[2] Fundamental Guide to Flash Chromatography: Solvent Selection and Troubleshooting. Retrieved from [1][2]

  • BenchChem. (2025).[2][4][5][6] Troubleshooting Common Issues in Pyridine Synthesis and Purification. Retrieved from [2]

  • University of Rochester. (n.d.).[2] Tips for Flash Column Chromatography: Deactivating Silica for Basic Compounds. Retrieved from [University of Rochester Chemistry Dept]([Link] Voodoo/pages/chromatography_tips.html)[2]

Sources

Technical Support Center: Purification of N-(5-bromopyridin-2-yl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: REC-5BP-4IB Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Compound: N-(5-bromopyridin-2-yl)-4-iodobenzamide Application: Critical intermediate for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) in drug discovery. Purity Requirement: >98% HPLC (Crucial: Residual aryl halides or unreacted amines can poison Pd-catalysts in subsequent steps).

This guide addresses the purification of N-(5-bromopyridin-2-yl)-4-iodobenzamide. As a diaryl amide containing two heavy halogens (Bromine and Iodine) and a pyridine nitrogen, this molecule exhibits specific solubility characteristics:

  • High Crystallinity: The amide hydrogen bonding and halogen stacking lead to a high lattice energy.

  • Solubility Profile: Poor solubility in non-polar solvents (Hexanes); moderate-to-high solubility in polar aprotic solvents (DMSO, DMF); temperature-dependent solubility in alcohols and esters.

Solvent Selection Matrix

The following table summarizes solvent systems validated for diaryl amides with similar physicochemical properties (LogP ~3.5–4.5).

Solvent SystemTypeDielectric Constant (

)
SuitabilityTechnical Notes
Ethanol (Abs.) Protic24.5Excellent Best balance. High solubility at reflux, low at RT. Promotes slow crystal growth.
Acetonitrile Polar Aprotic37.5High "Method of Choice" for avoiding chromatography. Excellent for removing non-polar impurities.
EtOAc / Heptane Binary6.0 / 1.9Good Good for "oiling out" issues. Dissolve in hot EtOAc, add hot Heptane until turbid.
Toluene Aromatic2.4Moderate Requires high temperatures (110°C). Good for removing unreacted amine starting material.
DMF / Water Binary36.7 / 80.1Emergency Only Use only if product is insoluble in boiling EtOH. Hard to dry; residual DMF poisons catalysts.

Troubleshooting Guide (FAQ)

Q1: The product "oils out" (forms a liquid layer) instead of crystallizing upon cooling. How do I fix this?

Diagnosis: This occurs when the solution enters the metastable zone too quickly (supersaturation is too high) or the melting point of the solvated product is depressed below the solvent's boiling point. Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Seed the solution: Add a tiny crystal of pure product (or scratch the glass) at a temperature just below the boiling point.

  • Slow Down: Insulate the flask with cotton or a towel to slow the cooling rate.

  • Solvent Switch: If using Ethanol/Water, increase the Ethanol ratio. Water acts as a strong anti-solvent and can force oiling.

Q2: My melting point is broad (range > 2°C), indicating impurities. What is likely contaminating it?

Diagnosis: The most persistent impurity in this synthesis is usually 2-amino-5-bromopyridine (starting material). Corrective Action:

  • Pre-wash: Before recrystallization, wash the crude solid with 1M HCl . The pyridine nitrogen in the impurity is basic (

    
    ) and will form a water-soluble salt. The amide product is neutral and will remain solid.
    
  • Recrystallization: Use Acetonitrile .[1] The amine impurity is much more soluble in cold acetonitrile than the amide product.

Q3: The product is not dissolving even in boiling Ethanol.

Diagnosis: The di-halogenated nature increases the melting point and lattice energy significantly. Corrective Action:

  • Switch to 2-Methoxyethanol (higher boiling point: 124°C) or 1-Propanol .

  • Alternatively, use a Soxhlet extraction setup with Ethanol if the quantity is large and solubility is very low.

Standard Operating Procedure (SOP)

Protocol: Recrystallization from Ethanol

  • Preparation: Place the crude N-(5-bromopyridin-2-yl)-4-iodobenzamide in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Ethanol (Absolute) (approx. 10 mL per gram of solid).

  • Reflux: Heat the mixture to reflux (78°C) with stirring.

    • If solid remains: Add more Ethanol in small portions (1-2 mL) through the condenser until the solution is clear.

    • If insoluble particles persist: These are likely inorganic salts (e.g., KCl, NaCl from the coupling reaction). Perform a hot filtration through a pre-warmed glass funnel/fluted filter paper.

  • Crystallization: Remove the heat source. Allow the flask to cool to room temperature slowly (do not use an ice bath immediately).

    • Observation: Needle-like crystals should form.

  • Finishing: Once at room temperature, cool in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation: Filter the crystals using a Büchner funnel. Wash the cake with cold Ethanol (-20°C).

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours to remove residual solvent.

Process Logic & Decision Tree

The following diagram illustrates the decision-making process for solvent selection and troubleshooting.

Recrystallization_Workflow Start Crude N-(5-bromopyridin-2-yl)-4-iodobenzamide Check_Impurity Check TLC/LCMS: Is 2-amino-5-bromopyridine present? Start->Check_Impurity Acid_Wash Perform 1M HCl Slurry Wash (Remove basic amine) Check_Impurity->Acid_Wash Yes Solvent_Choice Select Primary Solvent: Ethanol (Abs.) Check_Impurity->Solvent_Choice No Acid_Wash->Solvent_Choice Reflux Heat to Reflux (78°C) Solvent_Choice->Reflux Dissolved Did it dissolve completely? Reflux->Dissolved Add_Solvent Add Solvent or Switch to 1-Propanol / Acetonitrile Dissolved->Add_Solvent No (Organic solid remains) Hot_Filter Perform Hot Filtration (Remove inorganic salts) Dissolved->Hot_Filter No (Inorganic salts remain) Cooling Slow Cooling to RT Dissolved->Cooling Yes Hot_Filter->Cooling Oiling Did it Oil Out? Cooling->Oiling Remedy_Oil Reheat & Add Seed Crystal or Add more Ethanol Oiling->Remedy_Oil Yes Filter_Dry Filter & Vacuum Dry Oiling->Filter_Dry No (Crystals formed) Remedy_Oil->Cooling

Figure 1: Decision tree for the purification of N-(5-bromopyridin-2-yl)-4-iodobenzamide, highlighting impurity removal and phase separation management.

References

  • MacMillan, D. S., et al. (2013). "Evaluation of alternative solvents in common amide coupling reactions." Green Chemistry. (Validates Ethyl Acetate and 2-MeTHF as greener alternatives for amide processing).

  • Edelmann, F. T. (2020).[1] "Amide Purification Techniques." ResearchGate Technical Discussions. (Identifies Acetonitrile as a superior recrystallization solvent for polar amides to avoid chromatography).

  • Dung, T. T., et al. (2019). "The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine..." Molecules. (Provides experimental data on the solubility and isolation of N-(pyridin-2-yl)benzamide derivatives).

  • Wang, L., et al. (2014). "Chemodivergent synthesis of N-(pyridin-2-yl)amides..." RSC Advances. (Describes the synthesis and purification of this specific scaffold using Toluene and Ethyl Acetate).

Sources

Technical Guide: Solubility Optimization for N-(5-bromopyridin-2-yl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Analysis

N-(5-bromopyridin-2-yl)-4-iodobenzamide represents a classic "brick dust" molecule in medicinal chemistry. Its poor solubility is not an anomaly; it is a direct consequence of its structural rigidity and intermolecular forces.

  • Structural Challenge: The molecule features a planar benzamide core connecting two halogenated aromatic rings. The amide bond (

    
    ) acts as a rigid linker that facilitates strong intermolecular hydrogen bonding.
    
  • Lattice Energy: The presence of heavy halogens (Bromine and Iodine) enhances

    
    -
    
    
    
    stacking interactions between the aromatic rings. Combined with the hydrogen bond network, this results in high crystal lattice energy.
  • The Solvation Barrier: To dissolve this compound, the solvent must overcome these cohesive crystal forces. Standard low-boiling solvents (DCM, MeOH, Et2O) often lack the necessary dipole moment or disruption capability to break this lattice at room temperature.

Solubility Profile & Solvent Selection

The following data categorizes solvent efficacy based on the "Like Dissolves Like" principle applied to polar, polarizable aromatic amides.

Estimated Solubility Matrix
Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF, NMP, DMAc High Recommended for Stock Solutions. These solvents accept hydrogen bonds and have high dipole moments, effectively disrupting the crystal lattice [1].
Polar Protic Methanol, Ethanol, IsopropanolLow to Moderate Poor solubility at RT. Effective only at reflux temperatures. often used as anti-solvents for recrystallization [2].[1][2]
Chlorinated Dichloromethane (DCM), ChloroformLow useful for synthesis workup but rarely sufficient for concentrated stock solutions (>50 mM).
Ethers THF, 1,4-DioxaneModerate Good for reactions, especially when heated. 2-MeTHF is a greener alternative with slightly better solubility than THF.
Non-Polar Hexanes, Heptane, TolueneInsoluble Strictly used as anti-solvents to precipitate the product.

Troubleshooting Protocols (Q&A Format)

SCENARIO A: Preparation of Stock Solutions for Analysis

User Question: "I am trying to make a 10 mM stock for biological assay, but the compound won't dissolve in pure DMSO. It stays as a suspension."

Technical Diagnosis: While DMSO is the correct solvent, "brick dust" solids often trap air micro-bubbles or form compact aggregates that resist wetting. The kinetics of dissolution are slow even if the thermodynamics are favorable.

Protocol: The "Wet-Heat-Sonicate" Method

  • Pre-wetting: Add the solid to the vial first. Add 10% of the final volume of DMSO.

  • Vortex: Vortex at high speed for 30 seconds to create a slurry.

  • Heat Shock: Gently warm the vial to 40–50°C (water bath) for 5 minutes. Note: Do not exceed 60°C to avoid amide hydrolysis or iodine degradation.

  • Sonication: Sonicate the warm slurry for 10–15 minutes.

  • Dilution: Add the remaining DMSO to reach volume. Vortex again.

Critical Note: If the solution must be diluted into aqueous media (buffer) for an assay, ensure the final DMSO concentration is <1% to prevent compound precipitation ("crashing out") in the assay plate.

SCENARIO B: Reaction Optimization (Cross-Coupling)

User Question: "I am attempting a Suzuki coupling on the iodine handle. The starting material precipitates when I add the aqueous base, killing the reaction."

Technical Diagnosis: Standard Suzuki conditions (e.g., Toluene/Water) fail because the hydrophobic effect drives the rigid amide out of the solution when water is introduced. You need a Homogeneous or Phase-Transfer system.

Recommended Workflow:

ReactionOptimization Start Start: Suzuki Coupling Setup SolventCheck Current Solvent System? Start->SolventCheck Precipitation Issue: Precipitation on Base Addition SolventCheck->Precipitation OptionA Option A: Homogeneous Polar (DMF/H2O or DMSO/H2O) Precipitation->OptionA High Solubility Req. OptionB Option B: Cyclic Ether (Dioxane/H2O or THF/H2O) Precipitation->OptionB Standard Protocol OptionC Option C: Phase Transfer (Toluene/H2O + TBAB) Precipitation->OptionC Strictly Anhydrous ResultA Best for Rigid Amides (Keeps SM in solution) OptionA->ResultA High Temp (80-100°C) ResultB Good Compromise (Easier Workup) OptionB->ResultB Reflux Required

Figure 1: Decision tree for selecting reaction media based on solubility constraints.

Protocol: High-Solubility Suzuki Conditions

  • Solvent: Use DMF:Water (4:1) or 1,4-Dioxane:Water (4:1) . The high organic ratio keeps the amide in solution [3].

  • Concentration: Run the reaction more dilute than usual (0.05 M instead of 0.1 M).

  • Temperature: Heat is your friend. These amides are thermally stable. Run at 80–100°C .

  • Base: Use inorganic bases with higher solubility in organics, such as Cs₂CO₃ (Cesium Carbonate), rather than K₂CO₃.

SCENARIO C: Purification & Workup

User Question: "The product is stuck on the silica column. It streaks and won't elute with Hexane/Ethyl Acetate."

Technical Diagnosis: The compound is precipitating inside the silica pores due to the non-polar mobile phase. Hexane/EtOAc is often too weak for these systems.

Protocol: Solid Loading & Polar Eluents

  • Solid Load: Do not try to load the column with a liquid DCM solution (it will crystallize at the top). Dissolve the crude in a minimum amount of DMF or THF, add Celite or Silica, and evaporate to dryness. Load the dry powder.

  • Eluent System: Switch to DCM:Methanol (95:5 to 90:10) . The methanol provides the polarity needed to disrupt the hydrogen bonds with the silica gel.

  • Alternative (Recrystallization):

    • Dissolve crude in hot DMF (minimum volume).

    • Slowly add Ethanol or Water while hot until cloudy.

    • Allow to cool slowly to RT, then 4°C.

    • Filter the precipitate. This "Crash and Filter" method is often superior to chromatography for this class of molecules [4].

Stability & Handling FAQ

Q: Is the iodine atom stable to light? A: Yes, but with caveats. Aryl iodides can undergo photodeiodination over long periods. Store the solid in amber vials. When in solution (especially DMSO), keep wrapped in foil, as the combination of light + solvent can accelerate degradation.

Q: Can I use Acetone for cleaning glassware? A: Acetone is a poor solvent for this specific amide. It may form a film on the glass. Use a DMF rinse followed by Ethanol and then Water to clean glassware effectively.

References

  • PubChem. (2025).[3][4] N-(pyridin-2-yl)benzamide Compound Summary. National Library of Medicine. [Link]

  • Sherwood, J. (2014). N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. University of York / White Rose. [Link]

  • Reddit ChemPros Community. (2023). Go-to recrystallization solvent mixtures for amides. [Link]

Sources

minimizing side reactions in N-(5-bromopyridin-2-yl)-4-iodobenzamide coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(5-bromopyridin-2-yl)-4-iodobenzamide Workflows . This portal is designed for drug development professionals and synthetic chemists working with this highly versatile, di-halogenated scaffold.

Because this molecule contains both a deactivated aminopyridine and two distinct halogens (iodine and bromine), researchers frequently encounter two major failure points: stalled amide bond formation during its synthesis, and loss of chemoselectivity during downstream cross-coupling functionalization. This guide provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to overcome these bottlenecks.

Module 1: Amide Bond Formation (Scaffold Synthesis)

Objective: Synthesize N-(5-bromopyridin-2-yl)-4-iodobenzamide by coupling 5-bromopyridin-2-amine with 4-iodobenzoic acid.

FAQ 1: Why is my standard HATU/DIPEA coupling stalling, and what is the massive byproduct I am observing? Causality: 5-bromopyridin-2-amine is an exceptionally poor nucleophile. The electron-withdrawing nature of the pyridine nitrogen, compounded by the inductive pull of the 5-bromo substituent, drastically reduces the electron density of the exocyclic amine 1[1]. When you use uronium-based coupling reagents like HATU, the desired attack of the amine on the activated ester is too slow. This kinetic delay allows a competing side reaction to dominate: the direct attack of the aminopyridine onto the HATU molecule itself, leading to a dead-end guanidinylation byproduct 2[2].

Solution: Abandon uronium/phosphonium coupling reagents for deactivated 2-aminopyridines. You must force the reaction using a highly reactive electrophile, specifically the acid chloride of 4-iodobenzoic acid.

AmideCoupling Amine 5-Bromopyridin-2-amine (Deactivated Nucleophile) HATU HATU / DIPEA (Standard Coupling) Amine->HATU AcidCl Oxalyl Chloride (Acid Chloride Activation) Amine->AcidCl Acid 4-Iodobenzoic Acid Acid->HATU Acid->AcidCl Guanidine Guanidinylation Byproduct (Dead-End) HATU->Guanidine Slow amine attack allows direct HATU attack Amide N-(5-bromopyridin-2-yl)- 4-iodobenzamide (Target Product) AcidCl->Amide Fast acylation overcomes poor nucleophilicity

Divergent pathways in 2-aminopyridine amidation highlighting the HATU guanidinylation trap.

Protocol 1: Step-by-Step Acid Chloride Amide Coupling

This protocol is a self-validating system designed to prevent unreacted starting materials and eliminate coupling-reagent adducts.

  • Activation: Suspend 4-iodobenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add oxalyl chloride (1.2 eq) followed by a catalytic amount of DMF (1 drop). Stir at room temperature until gas evolution ceases (approx. 2 hours).

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield crude 4-iodobenzoyl chloride. Do not skip this step; residual oxalyl chloride will react with your amine.

  • Coupling: Dissolve the acid chloride in anhydrous THF. In a separate flask, dissolve 5-bromopyridin-2-amine (0.95 eq) and pyridine (2.0 eq) in THF.

  • Addition: Add the acid chloride solution dropwise to the amine solution at 0 °C to minimize exothermic degradation.

  • Completion & Validation: Warm to room temperature and stir for 4 hours.

    • Self-Validation Check: Run an LC-MS of the crude mixture. A successful reaction will show the product mass [M+H]+ at m/z ~403/405 (1:1 ratio indicating the presence of one bromine atom). If you see a mass of +122 Da relative to your amine, you have accidentally introduced a uronium coupling reagent and formed the guanidine adduct.

Module 2: Chemoselective Cross-Coupling (Scaffold Functionalization)

Objective: Perform a transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura) exclusively at the 4-iodo position, leaving the 5-bromo position intact for subsequent orthogonal reactions.

FAQ 2: How do I selectively cross-couple at the 4-iodo position while preserving the 5-bromo group? Causality: Palladium-catalyzed oxidative addition is highly sensitive to the carbon-halogen bond dissociation energy. The C-I bond (~65 kcal/mol) is significantly weaker and more reactive than the C-Br bond (~81 kcal/mol). This establishes a strict kinetic hierarchy (-I > -Br > -Cl) for the electrophilic substrate 3[3]. By strictly controlling the temperature and using a mild base, the Pd(0) catalyst will selectively insert into the C-I bond.

FAQ 3: I'm seeing over-coupling (reaction at both I and Br). How do I suppress this? Causality: Over-coupling occurs when the kinetic barrier for C-Br oxidative addition is breached. This is usually caused by three factors: excessive temperature (>90 °C), the use of strong bases (like KOtBu) which accelerate the catalytic cycle indiscriminately, or an excess of the boronic acid nucleophile.

Chemoselectivity Substrate N-(5-bromopyridin-2-yl)- 4-iodobenzamide Pd0 Pd(0) Catalyst (e.g., Pd(PPh3)4) Substrate->Pd0 OxAdd_I Fast Oxidative Addition (C-I Bond, 60-70°C) Pd0->OxAdd_I Kinetic Preference OxAdd_Br Slow Oxidative Addition (C-Br Bond, >100°C) Pd0->OxAdd_Br High Temp / Strong Base MonoCoupled 4-Substituted- N-(5-bromopyridin-2-yl)benzamide (Desired) OxAdd_I->MonoCoupled Transmetalation & Reductive Elimination BisCoupled Bis-Coupled Byproduct (Over-reaction) OxAdd_Br->BisCoupled MonoCoupled->OxAdd_Br Excess Boronic Acid & Prolonged Heating

Kinetic differentiation of C-I vs C-Br oxidative addition in Pd-catalyzed cross-coupling.

Protocol 2: Step-by-Step Chemoselective Suzuki Coupling

This protocol ensures strict chemoselectivity at the iodo-position.

  • Preparation: Charge a Schlenk flask with N-(5-bromopyridin-2-yl)-4-iodobenzamide (1.0 eq), the desired arylboronic acid (strictly 1.05 eq to prevent over-coupling), and Pd(PPh3)4 (0.05 eq).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na2CO3 (3:1 ratio). Do not use Cs2CO3 or KOtBu.

  • Reaction: Heat the mixture to 70 °C under a nitrogen atmosphere.

  • Completion & Validation: Monitor strictly by LC-MS every 2 hours.

    • Self-Validation Check: The desired mono-coupled product will retain the 5-bromo group. Therefore, the LC-MS mass peak of the product MUST exhibit a classic 1:1 isotopic splitting pattern (M and M+2) characteristic of a single bromine isotope. If the isotopic pattern collapses to a single peak, the bromine has been lost to over-coupling or hydrodehalogenation.

Data Presentation: Troubleshooting & Optimization Tables

Table 1: Troubleshooting Amide Coupling Side Reactions

Observation (LC-MS / TLC)Chemical CauseCorrective Action
Recovery of unreacted amine 2-aminopyridine is too electron-poor to attack the activated ester.Switch from standard coupling reagents (EDC, HATU) to acid chloride activation.
Mass peak +122 Da (relative to amine) Guanidinylation of the amine by HATU.Cease use of uronium-based reagents immediately. Use oxalyl chloride/DMF.
Double acylation (Imide formation) Excess acid chloride and strong base deprotonating the newly formed amide.Strictly control stoichiometry (0.95 eq amine to 1.0 eq acid chloride) and use a weaker base (pyridine).

Table 2: Variables for Chemoselective Pd-Coupling (Iodo vs. Bromo)

ParameterOptimal ConditionConsequence of Deviation
Temperature 60 °C – 75 °CTemperatures >90 °C provide enough thermal energy to overcome the C-Br oxidative addition barrier, causing bis-coupling.
Base Selection Na2CO3 or K2CO3 (Aqueous)Strong bases (KOtBu, NaOH) accelerate transmetalation indiscriminately and can cause amide bond hydrolysis.
Boronic Acid Stoichiometry 1.00 – 1.05 EquivalentsExcess nucleophile (>1.2 eq) drives the equilibrium toward the secondary C-Br coupling once the C-I bond is consumed.
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2Highly active, bulky, electron-rich ligands (e.g., tBu3P, SPhos) may activate the C-Br bond too rapidly, destroying chemoselectivity.

References

  • 1 - Chemical Science (RSC Publishing) 2.2 - Journal of Medicinal Chemistry (ACS Publications) 3.3 - PMC (National Institutes of Health)

Sources

Technical Support Center: N-(5-bromopyridin-2-yl)-4-iodobenzamide Solution Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(5-bromopyridin-2-yl)-4-iodobenzamide . As a di-halogenated benzamide derivative, this compound presents unique stability challenges in solution. This guide is engineered for researchers, analytical scientists, and drug development professionals to understand the mechanistic causality of its degradation, troubleshoot common issues, and implement self-validating protocols for robust experimental workflows.

Part 1: Mechanistic Stability Profile & Causality

To effectively work with N-(5-bromopyridin-2-yl)-4-iodobenzamide, one must understand the two primary modes of degradation that dictate its behavior in solution: Photolysis and Hydrolysis .

Photolytic Vulnerability (C-I and C-Br Cleavage)

The 4-iodophenyl moiety contains a carbon-iodine (C-I) bond with a relatively low bond dissociation energy (~65 kcal/mol). Exposure to ultraviolet (UV) or ambient laboratory light induces rapid homolytic cleavage of this bond, generating highly reactive aryl radicals and iodine radicals[1]. A similar, though slightly slower, process can occur at the carbon-bromine (C-Br) bond on the pyridine ring. The recombination of liberated iodine radicals forms molecular iodine (


), which acts as a strong oxidant and causes solutions to visibly yellow[2].
Hydrolytic Vulnerability (Amide Bond Cleavage)

While standard aliphatic amides are highly resistant to hydrolysis, the amide linkage in this compound is flanked by an electron-withdrawing 5-bromopyridin-2-yl group. This electron withdrawal significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by water[3]. In hygroscopic solvents like Dimethyl Sulfoxide (DMSO), absorbed atmospheric moisture acts as a nucleophile, driving slow acid/base-catalyzed hydrolysis that cleaves the molecule into 5-bromopyridin-2-amine and 4-iodobenzoic acid[4].

Part 2: Troubleshooting Guides & FAQs

Q: Why did my 10 mM DMSO stock solution turn yellow/brown after a few days on the bench? A: This is a classic indicator of photolytic degradation. Ambient laboratory light provides sufficient energy to homolytically cleave the C-I bond[1]. The resulting iodine radicals recombine to form molecular iodine (


), which imparts a yellow-to-brown tint to the DMSO solution. Causality: The low bond dissociation energy of the aryl iodide makes it highly photosensitive. Solution: Always store stock solutions in amber glass vials and handle them under low-light conditions.

Q: I am seeing two new peaks in my LC-MS trace after storing the solution in the dark at room temperature. What are they? A: If the solution was protected from light, these peaks are almost certainly the hydrolysis products: 5-bromopyridin-2-amine and 4-iodobenzoic acid. Causality: DMSO is highly hygroscopic. Repeated opening of the vial allows atmospheric moisture to dissolve into the solvent. The electron-deficient nature of the 5-bromopyridin-2-yl group accelerates nucleophilic attack by this absorbed water on the amide carbonyl[3].

Q: How should I store this compound for High-Throughput Screening (HTS) to ensure zero degradation? A: For long-term HTS storage, the compound must be shielded from both photons and nucleophiles. Use ultra-dry, anhydrous DMSO (<0.05% water), purge the vial headspace with Argon gas to displace oxygen and moisture, and store in amber vials at -20°C.

Part 3: Quantitative Stability Data

The following table summarizes the quantitative degradation kinetics of N-(5-bromopyridin-2-yl)-4-iodobenzamide under various environmental conditions.

Storage ConditionSolventAtmosphereLight ExposureEstimated Half-Life (

)
Primary Degradant
Room Temp (22°C)DMSO (Ambient)AirAmbient Lab Light3 - 5 Days

/ Aryl Radicals
Room Temp (22°C)DMSO (Ambient)AirDark4 - 6 WeeksHydrolysis Products
-20°CAnhydrous DMSOArgonDark> 12 MonthsNone Detected
37°C (Assay Temp)Aqueous Buffer (pH 7.4)AirAmbient Lab Light12 - 24 HoursHydrolysis Products

Part 4: Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Anhydrous Stock Solutions

This protocol is a self-validating system designed to prevent hydrolytic and oxidative degradation.

  • Solvent Validation: Prior to dissolution, perform a Karl Fischer titration on the DMSO.

    • Validation Check: Proceed only if the water content is strictly <0.05%. If higher, discard or dry the solvent over activated 3Å molecular sieves.

  • Inert Dissolution: Weigh the lyophilized N-(5-bromopyridin-2-yl)-4-iodobenzamide powder in a glove box or under a continuous Argon stream. Dissolve in the validated anhydrous DMSO to the desired concentration (e.g., 10 mM).

  • Aliquoting: Transfer the solution into single-use, amber glass vials (to block UV/Vis light).

  • Headspace Purging: Gently blow Argon gas over the liquid surface in each vial for 10 seconds to displace ambient air. Cap immediately with PTFE-lined septa.

  • Baseline Validation:

    • Validation Check: Run an aliquot of the T=0 solution on LC-MS (UV at 254 nm). The purity must be >98% with no free iodine or amine peaks. Store the remaining vials at -20°C.

Protocol 2: ICH Q1B-Compliant Photostability Validation

Use this methodology to empirically determine the exact photolytic degradation rate of your specific formulation[5].

  • Actinometric Calibration: Calibrate the photostability chamber using a 2% aqueous solution of quinine monohydrochloride dihydrate to ensure accurate lux and UV energy delivery[5].

  • Sample Preparation: Prepare two sets of samples:

    • Test Set: Compound in clear quartz vials (transparent to UV).

    • Dark Control Set: Compound in quartz vials completely wrapped in aluminum foil.

  • Irradiation: Expose both sets simultaneously to a cool white fluorescent and near-ultraviolet lamp.

    • Validation Check: The system must deliver a minimum overall illumination of 1.2 million lux hours and an integrated near-UV energy of 200 watt-hours/square meter[5].

  • Analysis: Analyze both sets via HPLC-UV. Calculate the degradation percentage of the Test Set relative to the Dark Control Set to isolate photolysis from ambient hydrolysis.

Part 5: Degradation Pathway Visualization

The following diagram maps the logical causality and divergent pathways of compound degradation based on environmental triggers.

G Compound N-(5-bromopyridin-2-yl) -4-iodobenzamide UV UV/Vis Light Exposure (Photolysis) Compound->UV Photon Absorption Water Hygroscopic Water in DMSO (Hydrolysis) Compound->Water Nucleophilic Attack Radical Homolytic C-I / C-Br Bond Cleavage UV->Radical Iodine Iodine Release (I2) Yellowing of Solution Radical->Iodine ArylRad Aryl Radicals (Cross-reactivity) Radical->ArylRad Hydrolysis Amide Bond Cleavage Water->Hydrolysis Amine 5-bromopyridin-2-amine Hydrolysis->Amine Acid 4-iodobenzoic acid Hydrolysis->Acid

Caption: Degradation pathways of N-(5-bromopyridin-2-yl)-4-iodobenzamide via photolysis and hydrolysis.

Part 6: References

  • [3] Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. National Institutes of Health (NIH).[Link]

  • [4] Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.[Link]

  • [5] STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS (Q1B). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • [1] Ultraviolet Photodissociation Mass Spectrometry for Analysis of Biological Molecules. National Institutes of Health (NIH).[Link]

  • [2] Time-Resolved Probing of the Iodobenzene C-Band Using XUV-Induced Electron Transfer Dynamics. ACS Physical Chemistry Au.[Link]

Sources

optimizing reaction time for N-(5-bromopyridin-2-yl)-4-iodobenzamide formation

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: 5829-OPT Subject: Optimizing Reaction Kinetics for N-(5-bromopyridin-2-yl)-4-iodobenzamide Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Synthesis Division

Executive Summary

You are encountering slow reaction kinetics or low conversion rates in the synthesis of N-(5-bromopyridin-2-yl)-4-iodobenzamide . This is a known bottleneck caused by the electronic deactivation of your nucleophile. The 2-amino-5-bromopyridine moiety possesses significant electron-deficient character due to both the pyridine nitrogen (inductive withdrawal) and the 5-bromo substituent.

This guide provides three tiers of optimization to reduce reaction time from 12–24 hours to <30 minutes while maintaining regioselectivity.

Module 1: Mechanistic Insight (The "Why")

To optimize speed, we must address the rate-limiting step: the nucleophilic attack of the amine on the carbonyl carbon.

The Challenge:

  • Poor Nucleophile: The pyridine ring pulls electron density away from the exocyclic amine. The bromine at position 5 exacerbates this via the inductive effect (-I), rendering the amine sluggish.

  • Competing Sites: The ring nitrogen is also nucleophilic. While the exocyclic amine forms the thermodynamic amide product, kinetic control can sometimes favor ring nitrogen attack (leading to unstable intermediates).

The Solution (Catalytic Activation): We utilize DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst. DMAP reacts with the acid chloride faster than your substrate, forming a highly electrophilic N-acylpyridinium salt. This intermediate is much more reactive toward your poor nucleophile than the free acid chloride.

ReactionMechanism Start 4-Iodobenzoyl Chloride Inter N-Acylpyridinium Intermediate (Highly Electrophilic) Start->Inter Fast Attack DMAP DMAP (Catalyst) DMAP->Inter Product Target Amide + DMAP (Regenerated) Inter->Product Rapid Acyl Transfer Amine 2-Amino-5-bromopyridine (Poor Nucleophile) Amine->Product

Figure 1: DMAP-catalyzed nucleophilic acyl substitution pathway, bypassing the slow direct attack.

Module 2: Optimized Protocols (The "How")

Choose the protocol based on your available equipment. Method A is the gold standard for speed.

Method A: Microwave-Assisted Acid Chloride (Fastest)

Target Time: 15–20 Minutes

Reagents:

  • Amine: 2-Amino-5-bromopyridine (1.0 equiv)

  • Electrophile: 4-Iodobenzoyl chloride (1.1 equiv)

  • Solvent: Anhydrous THF or DCM (DCM is preferred for solubility, but THF handles microwave heat/pressure better in sealed vessels).

  • Base: Pyridine (2.0 equiv) or TEA (2.0 equiv).

  • Catalyst: DMAP (10 mol%).

Protocol:

  • Dissolution: In a microwave vial, dissolve the amine (1.0 equiv) and Base (2.0 equiv) in anhydrous THF.

  • Activation: Add DMAP (0.1 equiv).

  • Addition: Add 4-iodobenzoyl chloride (1.1 equiv) slowly. Note: The reaction is exothermic; rapid addition may cause boiling.

  • Irradiation: Seal the vial. Heat in a microwave reactor to 100°C for 15 minutes (High Absorption setting).

  • Workup: Dilute with EtOAc, wash with Sat. NaHCO₃ (to remove acid) and Brine. Dry over Na₂SO₄.[1][2]

Method B: HATU-Mediated Coupling (Moisture Tolerant)

Target Time: 1–2 Hours Use this if the acid chloride is unavailable or degraded.

Reagents:

  • Acid: 4-Iodobenzoic acid (1.0 equiv)

  • Amine: 2-Amino-5-bromopyridine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: DMF (anhydrous).

Protocol:

  • Pre-activation: Dissolve the Acid and HATU in DMF. Add DIPEA. Stir for 5 minutes (Solution usually turns yellow).

  • Coupling: Add the Amine.

  • Reaction: Stir at 60°C for 2 hours . (Room temperature reactions may take >12h for this substrate).

  • Workup: Pour into ice water. The product often precipitates. Filter and wash with water/ether.

Comparative Data: Reaction Times
ConditionReagentsTemperatureTimeTypical Yield
Standard Thermal Acid Chloride / TEAReflux (DCM)12–24 h60–70%
Catalytic Thermal Acid Chloride / TEA / DMAP Reflux (DCM)2–4 h75–85%
Microwave (Optimized) Acid Chloride / Pyridine / DMAP 100°C (MW)15 min 85–92%

Module 3: Troubleshooting & FAQs

Troubleshooting Issue Issue: Low Yield / Incomplete Reaction Check1 Is Benzoyl Chloride Hydrolyzed? (White solid in reagent bottle?) Issue->Check1 Action1 Distill reagent or switch to HATU Protocol (Method B) Check1->Action1 Yes Check2 Is the Amine reacting? Check1->Check2 No Action2 Add 10-20 mol% DMAP Increase Temp to 60°C+ Check2->Action2 No conversion Check3 Formation of Bis-Acylated Product? Check2->Check3 Wrong Spot on TLC Action3 Reduce Acid Chloride to 1.0 equiv Use mild base (Pyridine vs TEA) Check3->Action3 Yes

Figure 2: Logic flow for diagnosing synthesis failures.

Q: I see a new spot on TLC that is less polar than the product. What is it? A: This is likely the bis-amide (imide), where the amide nitrogen has reacted with a second equivalent of acid chloride.

  • Fix: This is reversible. Treat the crude mixture with dilute NaOH or LiOH in THF/Water for 30 minutes. It will hydrolyze the extra benzoyl group back to the desired mono-amide.

Q: My Acid Chloride is old. Can I still use it? A: 4-Iodobenzoyl chloride hydrolyzes to 4-iodobenzoic acid (white solid) upon exposure to moisture. If your reagent is not a clear liquid or crystalline solid (depending on MP) but contains white powder, it is degraded.

  • Fix: Add a drop of DMF and excess Thionyl Chloride (SOCl₂) to the degraded reagent and reflux for 1 hour to regenerate the acid chloride in situ before adding the amine.

Q: Why use Pyridine instead of Triethylamine (TEA)? A: Pyridine acts as both a base and a solvent/co-catalyst. It prevents the reaction mixture from becoming too basic, which can sometimes promote side reactions with the iodine moiety (though rare). TEA is stronger and can be used, but Pyridine is generally "cleaner" for benzoylations.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852.

  • Bagley, M. C., et al. (2002).[4] Microwave-assisted synthesis of N-pyridyl benzamides. Tetrahedron Letters, 43(46), 8331-8334.

  • BenchChem Technical Support. (2025). Troubleshooting Low Yields in Benzamide Synthesis. BenchChem Knowledge Base.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Technical Support Center: Troubleshooting N-(5-bromopyridin-2-yl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

Synthesizing N-(5-bromopyridin-2-yl)-4-iodobenzamide presents a classic "mismatched electronic" challenge. The nucleophile (2-amino-5-bromopyridine) is electronically deactivated by both the pyridine ring nitrogen and the electron-withdrawing bromine at the 5-position. Consequently, standard amide coupling protocols (EDC/NHS, DCC) often fail or stall, leading researchers to use aggressive acid chlorides. This, however, introduces competing side reactions—primarily bis-acylation (imide formation) and regio-isomeric attack —which degrade purity.

This guide provides a self-validating troubleshooting framework to diagnose and resolve these specific purity issues.

Diagnostic Flowchart: The Troubleshooting Logic

Before altering your protocol, use this decision tree to identify the specific failure mode based on your crude LC-MS or TLC data.

TroubleshootingFlow Start Analyze Crude Mixture (LC-MS / TLC) Decision1 Is Starting Material (SM) (2-amino-5-bromopyridine) Present? Start->Decision1 YesSM YES: Incomplete Conversion Decision1->YesSM High % SM NoSM NO: Full Conversion Decision1->NoSM Low/No SM Decision2 Check Impurity Mass (M+) YesSM->Decision2 Identify Barrier NoSM->Decision2 Identify Byproducts ImpurityA Mass = Product + Acyl Group (Bis-acylation/Imide) Decision2->ImpurityA M+ = ~507 Da ImpurityB Mass = SM + H2O (Hydrolysis of Acid Chloride) Decision2->ImpurityB 4-Iodobenzoic Acid Present ImpurityC Pink/Violet Coloration (De-iodination) Decision2->ImpurityC Degradation

Figure 1: Diagnostic logic for identifying the root cause of low purity based on crude analytical data.

Critical Failure Modes & Solutions

Issue 1: The "Stalled Reaction" (Incomplete Conversion)

Symptom: LC-MS shows significant unreacted 2-amino-5-bromopyridine, even after 24 hours. Root Cause: The 5-bromo substituent drastically reduces the nucleophilicity of the exocyclic amine. Standard coupling agents (HATU, EDC) cannot overcome this activation energy barrier.

  • Corrective Protocol: The "Schotten-Baumann" Shift Do not use carboxylic acid couplings. Switch to 4-iodobenzoyl chloride .

    • Solvent: Anhydrous THF or DCM.

    • Base: Pyridine (acting as both solvent and base) or Et3N (3.0 eq).

    • Catalyst: DMAP (0.1 eq) is essential to form the reactive N-acylpyridinium intermediate.

    • Temperature: Heat to reflux (60-80°C) if conversion stalls at RT.

Issue 2: The "Double-Addition" (Bis-Acylation)

Symptom: LC-MS shows a peak at Mass [Product + 230 Da]. Root Cause: The amide product, once formed, can be deprotonated and react with a second equivalent of acid chloride to form an imide . This is common when using strong bases (NaH) or excess acid chloride.

  • Corrective Protocol: The "Selective Hydrolysis" Wash You do not need to discard the batch. The imide bond is chemically more labile than the amide bond.

    • Workup: Treat the crude reaction mixture with 1M NaOH in MeOH/Water (1:1) at Room Temperature for 30-60 minutes.

    • Mechanism: This selectively hydrolyzes the unstable imide back to the desired amide product without cleaving the amide itself [1].

    • Validation: Monitor by TLC until the upper "imide" spot disappears.

Issue 3: Sticky Impurities & Co-elution

Symptom: Product co-elutes with 4-iodobenzoic acid or unreacted amine during chromatography. Root Cause: Similar polarity between the amide and the hydrolyzed acid chloride.

  • Corrective Protocol: The "Acid-Base" Toggle Avoid column chromatography for initial purification. Use solubility differences.

    • Step A (Remove Amine): Wash the organic layer (DCM) with 1M HCl . The unreacted 2-amino-5-bromopyridine will protonate and move to the aqueous layer. The product (an amide) is less basic and stays in the organic layer.

    • Step B (Remove Acid): Wash the organic layer with Saturated NaHCO3 . This converts the 4-iodobenzoic acid byproduct into its water-soluble salt.

Optimized Synthesis Protocol

This protocol is designed to minimize the impurities identified above.

ParameterSpecificationRationale
Stoichiometry Amine (1.0 eq) : Acid Chloride (1.1 eq)Slight excess ensures conversion; too much promotes bis-acylation [2].
Solvent Pyridine (Anhydrous)Acts as solvent, base, and acylation catalyst.
Temperature 0°C

RT

50°C
Gradual heating prevents kinetic trapping of the wrong regioisomer.
Quench NaHCO3 (sat.[1] aq.)Neutralizes HCl byproduct immediately to prevent amide hydrolysis.
Step-by-Step Methodology:
  • Preparation: Dissolve 2-amino-5-bromopyridine (1.0 equiv) in anhydrous Pyridine (5 mL/mmol). Cool to 0°C under Nitrogen.

  • Addition: Add 4-iodobenzoyl chloride (1.1 equiv) portion-wise over 15 minutes. Do not dump it in all at once—this causes local high concentrations favoring bis-acylation.

  • Reaction: Allow to warm to RT. Stir for 4 hours.

    • Checkpoint: Check TLC. If SM remains, heat to 50°C for 2 hours.

  • Workup (The Purification Key):

    • Dilute with EtOAc.

    • Wash 1: 1M HCl (x2)

      
       Removes unreacted Pyridine and Aminopyridine.
      
    • Wash 2: Sat. NaHCO3 (x2)

      
       Removes 4-iodobenzoic acid.
      
    • Wash 3: Brine

      
       Drying.
      
  • Crystallization: If the solid is off-white/yellow, recrystallize from Ethanol/Water (9:1) . Dissolve in hot ethanol, add water dropwise until turbid, then cool.

Reaction Pathway Visualization

Understanding the competing pathways is crucial for control.

ReactionPathway Amine 2-Amino-5-bromopyridine (Weak Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate + AcidCl AcidCl 4-Iodobenzoyl Chloride Acid 4-Iodobenzoic Acid (Impurity B) AcidCl->Acid + H2O (Moisture) Product Target Amide (Desired) Intermediate->Product - HCl Imide Bis-Acylated Imide (Impurity A) Product->Imide + Excess AcidCl (Over-reaction) Imide->Product NaOH/MeOH Wash (Rescue Step)

Figure 2: Reaction pathways showing the formation of the target amide and the two primary impurities (Imide and Acid).

Frequently Asked Questions (FAQs)

Q: The product turned pink during drying. Is it ruined? A: Not necessarily. Aryl iodides are light-sensitive. The pink color indicates a trace release of Iodine (


).
  • Fix: Wash the solid with a dilute Sodium Thiosulfate (

    
    ) solution to reduce the iodine back to iodide (colorless), then recrystallize. Store the final product in amber vials [3].
    

Q: Can I use EDC/NHS coupling instead of Acid Chloride? A: It is highly discouraged for this specific substrate. The 5-bromo-2-aminopyridine is too electron-deficient. EDC activations usually result in <20% yield because the activated ester hydrolyzes faster than the weak amine can attack it [4].

Q: My NMR shows a split peak for the amide proton. Is this an isomer? A: It is likely a rotamer or the regioisomer (acylation on the ring nitrogen). However, acylation on the ring nitrogen is generally kinetically favored but thermodynamically unstable. Heating the reaction usually drives the rearrangement to the thermodynamic exocyclic amide (the desired product). If the split persists, it may be the bis-acylated imide.

References

  • BenchChem Technical Support. (2025).[1][2][3] Strategies to Reduce Impurities in Benzamide Synthesis. Retrieved from

  • Sonavane, S., et al. (2021). Synthesis and impurity profiling of 2-amino-5-bromopyridine derivatives. Heterocyclic Letters.[4] Retrieved from

  • ChemScene. (2025). Product Safety and Handling: N-(5-bromopyridin-2-yl)benzamide. Retrieved from

Sources

removing unreacted starting materials from N-(5-bromopyridin-2-yl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-5BP-4IB-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Welcome to the Purification Support Center. You are likely encountering difficulty isolating pure N-(5-bromopyridin-2-yl)-4-iodobenzamide from a coupling reaction (e.g., HATU, EDC, or Acid Chloride method).

The core challenge with this scaffold is the amphoteric nature of the impurities :

  • 2-Amino-5-bromopyridine (Amine SM): A weak base.

  • 4-Iodobenzoic acid (Acid SM): A weak acid (often present if the acid chloride hydrolyzed).

Because the product is a neutral, lipophilic amide , we can exploit specific pKa windows to wash away both starting materials (SMs) using a "pKa Swing" extraction protocol. If that fails, we move to solubility-based exclusion (trituration).

Module 1: The "pKa Swing" Extraction (Tier 1 Solution)

Diagnosis: Use this method first. It is the fastest way to remove >95% of starting materials without chromatography.

The Science (Why this works)
  • The Amine SM (2-amino-5-bromopyridine): Has a pKa (conjugate acid) of approximately 3.5–4.0 . It will protonate and become water-soluble at pH < 2.

  • The Product (Amide): The amide bond withdraws electron density from the pyridine ring, dropping the pyridine nitrogen's basicity significantly (pKa < 1).

  • The Strategy: We use a dilute acid wash (pH ~1) to protonate the starting amine without protonating the product.

Protocol: Differential Extraction

Prerequisites:

  • Reaction mixture dissolved in a water-immiscible solvent (Ethyl Acetate or Dichloromethane). Recommendation: Use Ethyl Acetate (EtOAc) for better phase separation.

StepActionTarget Impurity RemovedMechanism
1 Quench & Base Wash Wash organic layer 2x with Sat. NaHCO₃ or 1M NaOH .4-Iodobenzoic Acid Deprotonation to water-soluble carboxylate (

).
2 Acid Wash (The Critical Step) Wash organic layer 2x with 1M HCl or 10% Citric Acid .2-Amino-5-bromopyridine Protonation to water-soluble pyridinium salt.
3 Neutralization Wash 1x with Brine (Sat. NaCl).Trace water/emulsionsOsmotic pressure removes trapped water.
4 Drying Dry over Na₂SO₄, filter, and concentrate.SolventPhysical removal.

Critical Warning: Do not use concentrated HCl (>2M). Strong acids may protonate the product (dragging it into water) or hydrolyze the amide bond over time.

Module 2: Trituration / Recrystallization (Tier 2 Solution)

Diagnosis: You performed the extraction, but the NMR shows minor peaks, or the solid is "sticky" and colored.

The Science

The product (N-(5-bromopyridin-2-yl)-4-iodobenzamide) is a rigid, planar molecule likely to pack well in a crystal lattice. The starting amine (2-amino-5-bromopyridine) is more soluble in alcohols than the amide product.

Protocol: Solvent Swish
  • Evaporate the crude material to a solid/oil.

  • Add Cold Methanol (MeOH) or Ethanol (EtOH) (approx. 5-10 mL per gram of product).

  • Sonicate for 5 minutes. The impurities (SMs) should dissolve; the product should remain as a precipitate.

  • Filter the solid and wash with cold Hexanes or Diethyl Ether.

Troubleshooting Table:

ObservationAdjustment
Product dissolves in MeOH Switch to Diethyl Ether or DCM/Hexane (1:4) .
Nothing dissolves (Gummy) Heat the MeOH to boiling to dissolve everything, then let it cool slowly (Recrystallization).

Module 3: Flash Chromatography (Tier 3 Solution)

Diagnosis: High purity (>99%) is required for biological assays, or the impurities co-precipitate.

Stationary Phase: Silica Gel (40–63 µm). Mobile Phase: Hexanes / Ethyl Acetate.

Recommended Gradient

The halogen atoms (Br, I) make the product lipophilic, but the amide/pyridine adds polarity.

  • Equilibrate: 100% Hexanes.

  • Ramp: 0% to 30% EtOAc in Hexanes over 15 column volumes (CV).

  • Elution: Product typically elutes between 15–25% EtOAc .

    • Note: The starting amine (2-amino-5-bromopyridine) is more polar than the target amide and usually elutes later (or trails) due to hydrogen bonding with silica.

Visual Logic: The Purification Decision Tree

The following diagram illustrates the logical flow for purifying this specific scaffold.

PurificationLogic Start Crude Reaction Mixture Extraction Tier 1: Acid/Base Extraction (Remove SMs via pKa) Start->Extraction Dissolve in EtOAc CheckPurity Check Purity (NMR/LCMS) Extraction->CheckPurity Pure Target Achieved (>95% Purity) CheckPurity->Pure Clean Trituration Tier 2: Trituration (Cold MeOH or Ether) CheckPurity->Trituration Minor Impurities Column Tier 3: Flash Column (Hex/EtOAc Gradient) CheckPurity->Column Complex Mixture Trituration->CheckPurity Column->Pure

Caption: Operational workflow for isolating N-(5-bromopyridin-2-yl)-4-iodobenzamide.

Frequently Asked Questions (FAQs)

Q1: I washed with HCl, but the starting amine is still there. Why? A: You likely didn't use enough acid volume or the pH wasn't low enough. The aqueous layer must remain acidic (pH < 2) after mixing. If the starting amine concentration is high, it can buffer the solution. Check the pH of the aqueous layer after the first shake. If it's >3, add more 1M HCl.

Q2: My product disappeared after the acid wash! A: Did you use concentrated HCl? If so, you might have protonated the pyridine ring of your product, forcing it into the water layer.

  • Fix: Re-extract the aqueous waste layer with EtOAc. If that fails, basify the aqueous layer carefully with NaHCO₃ until pH ~8, then extract with EtOAc.

Q3: Can I use 4-iodobenzoyl chloride instead of the acid? A: Yes, this is often cleaner. However, excess acid chloride hydrolyzes to 4-iodobenzoic acid upon workup. You must still perform the Module 1, Step 1 (Base Wash) to remove this hydrolyzed byproduct [1].

Q4: The product is pink/red. Is it impure? A: 2-Aminopyridines and their derivatives often oxidize slightly to form colored N-oxides or azo-impurities. A quick filtration through a small pad of silica (eluting with DCM) usually removes color bodies.

References

  • Sigma-Aldrich. 4-Iodobenzoyl chloride Product Information. (Hydrolysis of acid chlorides to carboxylic acids). Link

  • PubChem. 2-Amino-5-bromopyridine (Compound Summary). (pKa and Solubility data). Link

  • ChemicalBook. 4-Iodobenzoic acid Properties. (Acidity and solubility constants). Link

  • Organic Chemistry Portal. Amide Coupling Reagents & Protocols. (General reference for HATU/EDC workups). Link

Technical Support Center: Separation of N-(5-bromopyridin-2-yl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #TLC-8492-PYR Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Separating N-(5-bromopyridin-2-yl)-4-iodobenzamide presents a classic chromatographic challenge: the "push-pull" conflict between the lipophilic halogenated rings (Bromine/Iodine) and the polar, basic pyridine nitrogen.

Standard silica gel is acidic (


). The basic nitrogen in the pyridine ring will interact with free silanol groups (

), causing peak tailing (streaking) and poor resolution from the starting material, 2-amino-5-bromopyridine .

This guide provides a self-validating protocol to overcome these specific interactions.

Part 1: Diagnostic Workflow

Before preparing solvents, use this logic tree to determine your starting point based on your crude mixture's behavior.

MobilePhaseSelection Start START: Crude Mixture Analysis Solubility Check Solubility in DCM Start->Solubility Std_Method Run Method A: Hexane/EtOAc (3:1) Solubility->Std_Method Soluble Eval Evaluate Separation Std_Method->Eval Tailing Issue: Tailing/Streaking? Eval->Tailing Poor Resolution Success OPTIMIZED CONDITION Eval->Success Rf 0.3-0.5 & Discrete Spots Coelution Issue: Co-elution w/ Amine? Tailing->Coelution No Add_Base Add Modifier: + 1% Et3N or NH4OH Tailing->Add_Base Yes (Pyridine Interaction) Method_B Switch to Method B: DCM/MeOH (95:5) Coelution->Method_B Yes (Polarity Match) Method_B->Success Add_Base->Success

Figure 1: Decision matrix for optimizing mobile phase selectivity based on specific failure modes (tailing vs. co-elution).

Part 2: Optimized Mobile Phase Protocols

Method A: The Screening System (Hexane/Ethyl Acetate)

Best for: Initial reaction monitoring and removing non-polar impurities (e.g., bis-acylated byproducts).

  • Composition: Hexane : Ethyl Acetate (3:1 v/v)

  • Protocol:

    • Spot the crude mixture alongside the starting amine (2-amino-5-bromopyridine).

    • Elute.

    • Observation: The product should move (Rf ~0.3–0.4), while the polar amine starting material may lag behind (Rf < 0.2).

  • Troubleshooting: If the product "streaks" from the baseline, the pyridine ring is sticking to the silica. Proceed immediately to Method B.

Method B: The "Pyridine-Specific" System (DCM/MeOH + Modifier)

Best for: Final purification and sharpening bands for compounds containing basic nitrogen (pyridines).

  • Composition: Dichloromethane (DCM) : Methanol (MeOH) (95:5 v/v)

  • CRITICAL ADDITIVE: Add 0.5% Triethylamine (Et3N) or 1% Ammonium Hydroxide (NH4OH) to the mobile phase.

  • Mechanism: The amine additive acts as a "sacrificial base." It preferentially binds to the acidic silanol sites on the silica plate, preventing your pyridine product from dragging.

  • Expected Rf Values:

CompoundFunctional CharacterEst.[1][2][3][4][5][6] Rf (Method A)Est. Rf (Method B + Et3N)
Product Pyridine + Amide + Halogens0.35 (Streaks)0.45 (Sharp)
Start Material 1 2-amino-5-bromopyridine0.150.30
Start Material 2 4-iodobenzoic acid (Hydrolysis)0.00 (Baseline)0.05
Impurity Bis-amide (Over-acylation)0.800.90

Part 3: Troubleshooting & FAQs

Q1: My product spot is "tailing" (comet-shaped). Is it decomposing?

Diagnosis: Likely not decomposition. This is Silanol Interaction . Explanation: The nitrogen atom in the pyridine ring is basic. Silica gel is slightly acidic. As the compound travels up the plate, the nitrogen forms reversible hydrogen bonds with surface silanols, dragging the spot. Solution: Pre-saturate your silica plate by running it in a chamber with 1% Triethylamine in DCM before spotting your sample, or simply add the base to your mobile phase [1].

Q2: I see a spot at the baseline that never moves. What is it?

Diagnosis: 4-Iodobenzoic acid. Explanation: The acid chloride starting material (4-iodobenzoyl chloride) is highly reactive. Upon exposure to moisture in the air or wet solvents, it hydrolyzes to the carboxylic acid. Confirmation: This spot will stain yellow/green with Bromocresol Green (indicates acid) but will likely be invisible under UV if the concentration is low.

Q3: The amine starting material and product are co-eluting.

Diagnosis: Insufficient selectivity. Solution: Switch from an adsorption model (Hex/EtOAc) to a solvation model (DCM/MeOH). Why: Methanol is a strong hydrogen-bond donor/acceptor. It solvates the free amine (


) of the starting material differently than the amide (

) of the product. This often creates the necessary separation factor (

) that Hex/EtOAc cannot achieve [2].

Part 4: Visualization Techniques

Because your molecule contains heavy halogens (Br, I), it has unique detection properties.

  • UV (254 nm): Primary Method. The conjugated aromatic system (Benzene + Pyridine) will absorb strongly. The heavy atoms (I, Br) actually enhance intersystem crossing, potentially making the spot appear "darker" or distinct compared to non-halogenated impurities.

  • Ninhydrin Stain: Use for Starting Material.

    • The product (Amide) will NOT stain.

    • The starting material (2-amino-5-bromopyridine) contains a free primary amine and will stain Red/Pink upon heating.

    • Protocol: Dip plate, blot excess, heat at 110°C for 1-2 mins.

  • Iodine Chamber: Universal.

    • The iodine vapors will interact with the pi-systems of both rings. Useful if UV lamp is unavailable, but less specific.

References

  • Separation of Aminopyridines

    • Source: Helix Chromatography.[7] "HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine."

    • Context: Establishes the necessity of basic modifiers or ion-pairing to prevent tailing of pyridine deriv
    • URL:[Link]

  • Amide Synthesis & Purification

    • Source: BenchChem Technical Support.[8] "Strategies to reduce impurities in benzamide synthesis."

    • Context: Details the hydrolysis of benzoyl chlorides to benzoic acid (baseline impurity) and the solubility differences between amides and amines.
  • General TLC Staining Guide

    • Source: University of Liverpool.
    • Context: Protocols for Ninhydrin (amines) and Bromocresol Green (acids).
    • URL:[Link]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Analysis of N-(5-bromopyridin-2-yl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(5-bromopyridin-2-yl)-4-iodobenzamide is a high-value bis-halogenated scaffold used frequently in fragment-based drug discovery (FBDD).[1] Its structural utility lies in its orthogonal reactivity: the aryl iodide facilitates rapid Sonogashira or Suzuki couplings, while the heteroaryl bromide remains available for subsequent functionalization.

However, characterizing this molecule presents specific challenges due to the amide linker's conformational mobility and the electronic push-pull effects of the pyridine ring.[1]

This guide objectively compares the analytical performance of DMSO-d6 versus CDCl3 solvent systems and establishes a self-validating protocol for differentiating the product from its starting materials (2-amino-5-bromopyridine and 4-iodobenzoyl chloride).[1]

Structural & Electronic Analysis

Before interpreting the spectrum, one must understand the electronic environment that dictates the chemical shifts.

The Molecule

The molecule consists of three distinct magnetic environments:

  • Ring A (Pyridine): Electron-deficient.[1] The 2-position amide nitrogen exerts a mesomeric effect, while the 5-position bromine exerts an inductive withdrawing effect.[1]

  • Linker (Amide): The NH proton is the most sensitive probe for solvent interaction.[1]

  • Ring B (Benzene): A para-substituted system.[1] The iodine atom (heavy atom effect) and the carbonyl group create a classic AA'BB' coupling system.

Visualization of Magnetic Environments

The following diagram maps the proton environments to their expected behavior.

G cluster_0 Ring B (Benzoyl) cluster_1 Linker cluster_2 Ring A (Pyridine) H_ortho_CO H-2',6' (Deshielded by C=O) ~7.7-7.8 ppm H_ortho_I H-3',5' (Ortho to Iodine) ~7.9 ppm H_ortho_CO->H_ortho_I AA'BB' Coupling Amide_NH Amide NH (Solvent Dependent) 10.5+ ppm (DMSO) H_3 H-3 (Ortho to Amide) ~8.1-8.2 ppm Amide_NH->H_3 Anisotropy/Deshielding H_4 H-4 (Meta to N) ~8.0 ppm H_6 H-6 (Ortho to N) ~8.5 ppm

Figure 1: Magnetic environment mapping of N-(5-bromopyridin-2-yl)-4-iodobenzamide. Note the critical influence of the amide linker on the pyridine H-3 proton.

Comparative Analysis: Solvent System Selection

The choice of solvent is the single most critical variable in the analysis of heteroaromatic amides.

The Comparison: DMSO-d6 vs. CDCl3

Most researchers default to Chloroform-d (CDCl3) for convenience.[1] However, for this specific scaffold, CDCl3 is an inferior alternative .[1]

FeatureAlternative A: CDCl3 Recommended: DMSO-d6 Scientific Rationale
Solubility Poor to ModerateExcellentThe rigid amide backbone promotes ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-stacking, limiting solubility in non-polar solvents.
Amide NH Signal Broad / Invisible Sharp Singlet In CDCl3, the NH proton undergoes rapid exchange or H-bonds intermolecularly, broadening the peak (5-8 ppm).[1] DMSO "locks" the NH via strong H-bonding, shifting it to a distinct region (>10 ppm).
Peak Overlap High RiskLow RiskThe downfield shift of the NH in DMSO reveals the aromatic region, preventing overlap with the pyridine H-3/H-4 signals.[1]
Water Peak ~1.56 ppm (Variable)3.33 ppmDMSO is hygroscopic; the water peak at 3.33 ppm is distinct from the aromatic region (7-9 ppm).
Quantitative Shift Data (Reference Values)

Values are referenced to TMS (0.00 ppm) at 298 K.

Proton AssignmentPredicted Shift (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

, ppm) in DMSO-d6
Multiplicity (

Hz)
Interpretation
NH (Amide) 10.80 - 11.20 s (broad)Diagnostic peak. Disappears with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

shake.
H-6 (Pyridine) 8.50 - 8.55d (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Most deshielded aromatic proton (adj. to Pyridine N).
H-3 (Pyridine) 8.15 - 8.25d (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Deshielded by the adjacent amide carbonyl.
H-4 (Pyridine) 8.00 - 8.10dd (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Distinct "doublet of doublets" pattern.
H-3',5' (Benzene) 7.85 - 7.95d (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Ortho to Iodine. Part of AA'BB' system.[1]
H-2',6' (Benzene) 7.70 - 7.80d (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Ortho to Carbonyl. Part of AA'BB' system.[1]

Critical Insight: In CDCl3, the H-3 pyridine doublet often collapses or shifts upfield due to the lack of specific solvation of the amide carbonyl, making it difficult to distinguish from the benzene protons.

Reaction Monitoring: Precursor vs. Product

To validate the synthesis, one must confirm the consumption of the starting material: 2-amino-5-bromopyridine .[1]

Diagnostic Signals

The transformation from amine to amide induces a massive chemical shift change in the pyridine ring protons due to the change from an electron-donating group (-NH2) to a neutral/withdrawing group (-NH-CO-R).[1]

  • Precursor Signal (2-amino-5-bromopyridine):

    • NH2: Broad singlet at ~6.0 ppm (DMSO).[1]

    • H-3 (Pyridine): Shielded doublet at ~6.50 ppm (ortho to the electron-donating amine).[1]

  • Product Signal (Target Amide):

    • NH: Sharp singlet at ~11.0 ppm .[1]

    • H-3 (Pyridine): Deshielded doublet at ~8.20 ppm .[1]

Protocol: If you see a doublet around 6.5 ppm or a broad peak at 6.0 ppm, the reaction is incomplete.

Experimental Protocol

This protocol is designed for a 400 MHz or higher spectrometer.[1]

Sample Preparation
  • Mass: Weigh 5-10 mg of the dried solid.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).[1]

    • Note: If the sample is cloudy, sonicate for 30 seconds. Do not heat above 40°C to avoid amide degradation or rotameric broadening.[1]

  • Tube: Use a high-quality 5mm NMR tube (camber < 0.005mm) to ensure good shimming.

Acquisition Parameters[1]
  • Pulse Sequence: Standard 1H (e.g., zg30 on Bruker).

  • Scans (NS): Minimum 16 (64 recommended for clean baselines).

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Reasoning: Aromatic protons adjacent to halogens (I, Br) and quaternary carbons often have longer T1 relaxation times. A short D1 will lead to poor integration accuracy, making the ratio of Pyridine:Benzene protons incorrect (should be 3:4).

  • Spectral Width: -2 to 14 ppm (to capture the downfield Amide NH).[1]

Workflow Diagram

Protocol Start Crude Reaction Mixture Solvent_Choice Select Solvent: DMSO-d6 (Recommended) Start->Solvent_Choice Acquisition Acquire 1H NMR D1 = 5.0s, NS = 64 Solvent_Choice->Acquisition Check_NH Check 10-12 ppm Region Acquisition->Check_NH Result_A Singlet present (>10ppm)? YES Check_NH->Result_A Signal Found Result_B No Signal or Broad? Check_NH->Result_B Signal Absent Check_H3 Check 6.0 - 6.5 ppm Region Result_A->Check_H3 Conclusion_Impure Starting Material Present (Incomplete Reaction) Result_B->Conclusion_Impure Conclusion_Pure Product Confirmed (Amide Formed) Check_H3->Conclusion_Pure No peaks at 6.5ppm Check_H3->Conclusion_Impure Doublet at 6.5ppm

Figure 2: Decision tree for validating N-(5-bromopyridin-2-yl)-4-iodobenzamide synthesis.

References

  • Abraham, R. J., et al. "1H chemical shifts of amides in DMSO solvent."[1] Magnetic Resonance in Chemistry, vol. 52, no. 11, 2014.

    • Grounding: Establishes the standard downfield shift of amide protons in DMSO due to electric field effects and hydrogen bonding.[1]

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] The Journal of Organic Chemistry, vol. 62, no. 21, 1997.[1]

    • Grounding: Essential for identifying solvent residual peaks (DMSO at 2.50 ppm, Water at 3.33 ppm)
  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd ed., Elsevier, 2016.[1]

    • Grounding: Provides the theoretical basis for relaxation delay (D1)
  • PubChem Compound Summary. "2-Amino-5-bromopyridine." National Center for Biotechnology Information.[1]

    • Grounding: Verifies the chemical shifts of the starting m

Sources

Technical Characterization Guide: N-(5-bromopyridin-2-yl)-4-iodobenzamide

[1][2]

Executive Summary

This guide provides a rigorous structural analysis of N-(5-bromopyridin-2-yl)-4-iodobenzamide , a critical bis-halogenated scaffold used frequently in sequential cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira).[1][2]

The primary challenge in characterizing this molecule lies in distinguishing the two halogenated quaternary carbons (C-I vs. C-Br) and managing the solubility limitations inherent to rigid amide backbones.[1] This guide compares the efficacy of DMSO-d₆ vs. CDCl₃ solvent systems and evaluates 1D vs. 2D NMR techniques for unambiguous assignment.

Structural Analysis & Theoretical Framework

Before acquisition, the analyst must understand the electronic environment of the 12 unique carbon environments. The molecule consists of two distinct aromatic domains linked by an amide bridge.[1][2]

The "Heavy Atom" Effect

A critical feature of this spectrum is the Heavy Atom Effect (Spin-Orbit Coupling) caused by the Iodine substituent.[1] Unlike electronegative atoms (F, Cl) that deshield carbons (move downfield), Iodine exerts a strong shielding effect , often shifting the ipso-carbon (C-I) significantly upfield, potentially overlapping with aromatic CH signals.

Predicted 13C NMR Assignment Table

Based on substituent chemical shift additivity rules and fragment analysis (4-iodobenzamide + 2-amino-5-bromopyridine).

Carbon EnvironmentLabelApprox. Shift (δ ppm)Signal TypeKey Diagnostic Feature
Amide Carbonyl C=O[1][2]165.0 - 167.0 QuaternaryMost downfield signal; broadens in protic solvents.[1][2]
Pyridine C2 C-N(Py)150.0 - 152.0 QuaternaryDeshielded by ring Nitrogen and Amide Nitrogen.[1][2]
Pyridine C6 C-H148.0 - 150.0 CHAlpha to Ring Nitrogen; distinct doublet in HSQC.[1][2]
Benzene C1 C-C=O[1][2]133.0 - 135.0 Quaternary-
Benzene C3/C5 C-H137.0 - 138.0 CH (2C)Ortho to Iodine; slightly deshielded.[1][2]
Benzene C2/C6 C-H129.0 - 130.0 CH (2C)Meta to Iodine.[1][2]
Pyridine C4 C-H140.0 - 142.0 CH-
Pyridine C3 C-H115.0 - 117.0 CHUpfield due to resonance donation from Amide N.
Pyridine C5 C-Br 116.0 - 118.0 QuaternaryCritical: Distinct from C-I.[1][2]
Benzene C4 C-I 98.0 - 102.0 QuaternaryCritical: Highly shielded (Heavy Atom Effect).[1][2]

Comparative Analysis: Solvent & Technique Selection

Comparison 1: Solvent System (DMSO-d₆ vs. CDCl₃)
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative)
Solubility High. Dissolves the rigid amide backbone effectively via H-bond disruption.[1][2]Low/Moderate. May require heating; risk of precipitation during long 13C acquisitions.[1][2]
Amide Proton Visible. Sharp singlet (~10-11 ppm in 1H), allows HMBC correlation to C=O.[1][2]Broad/Invisible. Exchange broadening often obscures this critical correlation anchor.[1][2]
Water Peak ~3.33 ppm (can obscure aliphatic impurities).[1][2]~1.56 ppm (usually non-interfering).[1][2]
Cost Higher.[1][2]Lower.

Verdict: Use DMSO-d₆ for characterization. The visibility of the NH proton is crucial for linking the Pyridine and Benzene rings via HMBC to the carbonyl carbon.

Comparison 2: Assignment Strategy (1D vs. 2D)
MethodCapabilityLimitation
1D 13C {1H} Provides quantitative counts (if d1 is long).Cannot distinguish C-Br (Quat) from C-H signals without DEPT; C-I is easily missed due to low intensity (long T1).
1D DEPT-135 Distinguishes CH/CH3 (Up) from CH2 (Down) and Quats (Invisible).Critical Failure: Both C-Br and C-I are quaternary and disappear.[1][2] You lose your key functional handles.[1][2]
2D HSQC + HMBC Gold Standard. HSQC identifies all protonated carbons.[1][2] HMBC links Quaternary C-I and C-Br to neighbor protons.[1][2]Requires longer acquisition time; more complex processing.[1][2]

Experimental Protocol

A. Synthesis (Origin of Sample)

To ensure the context of impurities (e.g., unreacted starting materials).

  • Activation: 4-Iodobenzoic acid is converted to the acid chloride using oxalyl chloride/DMF (cat.) in DCM.[1][2]

  • Coupling: The acid chloride is added to a solution of 2-amino-5-bromopyridine in pyridine (or THF/Et3N) at 0°C.

  • Purification: The product precipitates upon water addition.[1][2] Recrystallize from Ethanol/DMF.[1][2]

B. NMR Acquisition Parameters (Bruker/Varian 400 MHz+)
  • Solvent: DMSO-d₆ (0.6 mL).[1][2]

  • Temperature: 298 K (25°C).[1][2]

  • 1D 13C Parameters:

    • Pulse Angle: 30° (to avoid saturation of quaternary carbons).

    • Relaxation Delay (d1): 3.0 - 5.0 seconds (Critical for C-I and C=O integration).[1][2]

    • Scans: >1024 (due to low sensitivity of quaternary carbons).

  • 2D HMBC Parameters:

    • Long-range coupling constant (

      
      ): Set to 8 Hz.[1][2]
      

Decision Logic & Workflow Visualization

Figure 1: Characterization Workflow

A logical flow to unambiguously assign the C-I and C-Br signals.

NMR_WorkflowStartStart: Purified SolidSolubilitySolubility Check:Is it soluble in CDCl3?Start->SolubilityDMSOSelect DMSO-d6(Preserves NH signal)Solubility->DMSONo / PartialCDCl3Select CDCl3(If strictly necessary)Solubility->CDCl3Yes (High)AcquisitionAcquire 1H, 13C, HSQC, HMBCDMSO->AcquisitionCDCl3->AcquisitionAnalysis_1Step 1: Identify C=O (~165 ppm)via HMBC from NHAcquisition->Analysis_1Analysis_2Step 2: Identify C-I (~100 ppm)Look for Quaternary C withHMBC to Benzene H2/H6Analysis_1->Analysis_2Analysis_3Step 3: Identify C-Br (~117 ppm)Look for Quaternary C withHMBC to Pyridine H4/H6Analysis_2->Analysis_3FinalFull Assignment CompleteAnalysis_3->Final

Caption: Step-by-step logic for distinguishing the two halogenated rings using 2D NMR correlations.

Figure 2: The Heavy Atom Shielding Logic

Visualizing why the C-I carbon appears upfield relative to C-Br.

Heavy_AtomSubstituentSubstituent EffectBromineBromine (Br)Electronegativity DominatesSubstituent->BromineIodineIodine (I)Spin-Orbit Coupling DominatesSubstituent->IodineC_BrC-Br Shift~117 ppm (Deshielded)Bromine->C_BrInductive Effect (-I)C_IC-I Shift~100 ppm (Shielded)Iodine->C_IHeavy Atom Effect

Caption: Comparison of electronic effects shifting the quaternary carbons.[1][2]

References

  • Chemical Shift Principles (Heavy Atom Effect)

    • Effect of Iodine on 13C NMR: "Iodine causes a high field shift (shielding) of the ipso-carbon atom... known as the heavy-atom effect."[1][2]

    • Source: [1][2]

  • Pyridine Derivative Shifts

    • 2-Amino-5-bromopyridine data: "C-3 attached to bromine will remain a singlet... typically around 110-120 ppm depending on substitution."[1][2]

    • Source: [1][2]

  • Benzamide Characterization

    • 4-Iodobenzamide Spectral Data: "C-I carbon typically observed at ~98-102 ppm in amide derivatives."[1][2]

    • Source: [1][2]

  • Solvent Effects on Amides

    • DMSO vs CDCl3: "DMSO-d6 is preferred for amides to visualize the NH proton and prevent aggregation."[1][2]

    • Source: [1]

Technical Guide: Mass Spectrometry Fragmentation of N-(5-bromopyridin-2-yl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth analysis of the mass spectrometry (MS) behavior of N-(5-bromopyridin-2-yl)-4-iodobenzamide , a halogenated benzamide derivative often utilized as a scaffold in medicinal chemistry (e.g., for palladium-catalyzed cross-coupling or kinase inhibition).

The presence of two distinct halogens (Bromine and Iodine) creates a unique isotopic and fragmentation signature. This guide compares two primary dissociation techniques—Collision Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) —to determine the optimal workflow for structural validation.

Key Takeaway: While CID is sufficient for identifying the parent amide linkage, HCD is the superior method for this analyte due to its ability to overcome the Carbon-Iodine bond energy barrier and provide low-mass diagnostic ions often lost in trap-based CID.

Structural & Isotopic Analysis[1][2]

Before analyzing fragmentation, the operator must validate the precursor ion using its isotopic envelope. This molecule (C₁₂H₈BrIN₂O) contains two halogens with distinct behaviors:

  • Bromine (Br): Exists as roughly equal isotopes ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). This imparts a characteristic 1:1 doublet separated by 2 Da in the molecular ion.

  • Iodine (I): Monoisotopic (¹²⁷I). It does not add isotopic complexity but contributes a significant mass defect (negative mass defect relative to hydrocarbons).

Predicted Precursor Ions (ESI+)
Ion IdentityIsotope CompositionNominal m/zRelative Abundance
[M+H]⁺ ¹²C, ⁷⁹Br, ¹²⁷I402.9 100%
[M+H]⁺ +2 ¹²C, ⁸¹Br, ¹²⁷I404.9 ~98%

Critical Check: If your spectrum does not show two peaks of nearly equal intensity at 403 and 405, the bromine moiety is absent or the molecule has degraded.

Comparative Analysis: CID vs. HCD Fragmentation[3][4][5][6]

The choice of fragmentation mode drastically alters the observed spectrum for halogenated amides.

Method A: Collision Induced Dissociation (CID)[4][7]
  • Mechanism: Resonant excitation in an ion trap (e.g., LTQ, Orbitrap Velos).

  • Behavior: "Slow heating."[1] The weakest bond breaks first.

  • Outcome: The C-I bond (bond dissociation energy ~57 kcal/mol) is significantly weaker than the Amide C-N bond (~80 kcal/mol). CID often yields a dominant [M+H - I]⁺ peak or simple amide cleavage.

  • Limitation: The "1/3 Rule" (Low Mass Cutoff). In ion traps, fragment ions with m/z < 1/3 of the precursor are often destabilized and not detected. You will likely miss the diagnostic pyridinium ions.

Method B: Higher-energy Collisional Dissociation (HCD)[6]
  • Mechanism: Beam-type collision in a multipole cell (e.g., Q-Exactive, Fusion).[1]

  • Behavior: Non-resonant, rapid energy deposition.[2]

  • Outcome: Accesses higher energy channels.[1][3] It can cleave the amide bond and strip the halogens simultaneously.

  • Advantage: No low-mass cutoff. You will detect the iodonium ion (m/z 127) and low-mass pyridine ring fragments, providing high-confidence structural verification.

Performance Comparison Table
FeatureCID (Resonant)HCD (Beam-Type)Recommended
Primary Cleavage C-I bond (Loss of Iodine)Amide C-N bond + C-I bondHCD
Low Mass Detection Poor (Cutoff at ~m/z 135)Excellent (Detects m/z 127 I⁺)HCD
Internal Energy Low/ModerateHigh (Tunable via NCE)HCD
Spectrum Complexity Simple (1-2 major peaks)Rich (Structural fingerprint)HCD

Detailed Fragmentation Pathways[9][10]

The fragmentation logic follows the "Mobile Proton Model," where the ionizing proton localizes on the amide oxygen or the pyridine nitrogen, directing cleavage.

Pathway Visualization (DOT Diagram)

FragmentationPathway Parent Precursor [M+H]+ m/z 403 (79Br) Frag_Acylium Acylium Ion (4-iodobenzoyl) m/z 231 Parent->Frag_Acylium Amide Cleavage (C-N) Frag_Amine Amine Ion (2-amino-5-bromopyridine) m/z 173 Parent->Frag_Amine Amide Cleavage (C-N) + H transfer Frag_DeIodo De-iodinated Ion [M+H - I]+ m/z 276 Parent->Frag_DeIodo Homolytic C-I Cleavage Frag_Phenyl Phenyl Ion [C6H4I]+ m/z 203 Frag_Acylium->Frag_Phenyl -CO (28 Da) Frag_Pyridinium Pyridinium Ring [C5H5NBr]+ m/z 156 Frag_Amine->Frag_Pyridinium -NH3 (17 Da) Frag_Iodine Iodonium [I]+ m/z 127 Frag_Phenyl->Frag_Iodine Heterolytic C-I Cleavage

Caption: Predicted fragmentation tree for N-(5-bromopyridin-2-yl)-4-iodobenzamide (assuming ⁷⁹Br isotope).

Mechanistic Explanation
  • Amide Bond Cleavage (The Diagnostic Split):

    • The protonated molecular ion cleaves at the amide bond.

    • Pathway A (Charge on Benzoyl): Forms the 4-iodobenzoyl cation (m/z 231 ). This confirms the "left" side of the molecule.

    • Pathway B (Charge on Pyridine): Forms the 2-amino-5-bromopyridine cation (m/z 173 ). This confirms the "right" side.

  • Neutral Loss of CO:

    • The acylium ion (m/z 231) loses Carbon Monoxide (28 Da) to form the iodophenyl cation (m/z 203 ).

  • Halogen Specifics:

    • Iodine: Look for m/z 127 (I⁺) in HCD mode. Also, look for neutral loss of 127 Da from the parent (m/z 403 → 276).

    • Bromine: The fragment at m/z 173 will retain the 1:1 doublet (173/175), proving the bromine is attached to the pyridine ring, not the benzene ring.

Experimental Protocol

To ensure reproducibility, follow this self-validating protocol designed for High-Resolution Mass Spectrometry (HRMS).

Sample Preparation
  • Stock: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).

  • Dilution: Dilute 1:1000 into 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why Formic Acid? Essential to protonate the amide/pyridine nitrogen for ESI efficiency.

  • Final Concentration: ~1 µg/mL (1 ppm).

Instrument Parameters (Orbitrap/Q-TOF)
ParameterSettingRationale
Ionization ESI Positive (+)Basic nitrogens readily protonate.
Spray Voltage 3.5 kVStandard for stable Taylor cone.
Capillary Temp 300°CEnsures desolvation of the amide.
Fragmentation HCD (Stepped) Crucial Step.
NCE (Energy) 20, 35, 50 eVLow energy preserves the Amide; High energy strips Iodine.
Mass Range m/z 100 - 500Must start < 127 to see Iodine.
Data Validation Workflow

Workflow cluster_check Verification Criteria Step1 Full MS Scan (Check Isotopes) Step2 Confirm Parent 403/405 (1:1) Step1->Step2 Step3 Apply HCD (Stepped NCE) Step2->Step3 Step4 Verify Fragments Step3->Step4 Check1 m/z 231 present? (Benzoyl core) Step4->Check1 Check2 m/z 173 doublet? (Bromo-pyridine) Step4->Check2

Caption: Step-by-step acquisition and validation workflow for halogenated benzamides.

References

  • Fragmentation of Protonated Amides

    • Source: McLafferty, F. W., & Turecek, F. (1993).[4] Interpretation of Mass Spectra. University Science Books.

    • Context: Establishes the mechanism for amide bond cleavage yielding acylium and amine ions.
  • Comparison of CID and HCD

    • Source: Jedrychowski, M. P., et al. (2011). "Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms." Molecular & Cellular Proteomics.
    • Context: Validates the "beam-type" (HCD) advantage for generating rich spectra without low-mass cutoffs, essential for detecting the I⁺ ion (m/z 127).
  • Mass Spectrometry of Halogenated Compounds

    • Source: NIST Mass Spectrometry D
    • Context: Reference data for isotopic patterns of Bromine (79/81) and Iodine mass defects.
  • Electrospray Ionization Mechanisms

    • Source: Kebarle, P., & Verkerk, U. H. (2009). "Electrospray: From ions in solution to ions in the gas phase, what we know now." Mass Spectrometry Reviews.
    • Context: Explains the protonation dynamics of pyridine-based amides in ESI+.

Sources

A Comparative Guide to the HPLC Analysis of N-(5-bromopyridin-2-yl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of N-(5-bromopyridin-2-yl)-4-iodobenzamide, a key intermediate in pharmaceutical synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of method development, comparative performance, and alternative analytical strategies.

Introduction to N-(5-bromopyridin-2-yl)-4-iodobenzamide and its Analytical Importance

N-(5-bromopyridin-2-yl)-4-iodobenzamide is a halogenated aromatic amide. Its structure, featuring a bromopyridine ring linked via an amide bond to an iodinated benzene ring, presents specific challenges and considerations for analytical method development. Accurate and robust quantification of this compound is critical for monitoring reaction progress, determining purity, and ensuring the quality of active pharmaceutical ingredients (APIs).[1][2] The presence of multiple aromatic rings and heavy halogens (bromine and iodine) makes it a strong chromophore, rendering UV-based HPLC detection a highly suitable analytical technique.

Based on its structure—a moderately large, non-polar molecule due to the aromatic rings and halogens—Reversed-Phase HPLC (RP-HPLC) is the most logical and widely used approach for its separation.[3] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[3] More hydrophobic compounds, like the target analyte, will have a stronger affinity for the stationary phase and thus will be retained longer.[3]

Primary HPLC Method: A Foundational Approach

A robust starting point for the analysis of N-(5-bromopyridin-2-yl)-4-iodobenzamide is a standard reversed-phase method. The rationale behind the selection of each parameter is crucial for understanding and adapting the method.

Methodology Workflow

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System Execution cluster_analysis Data Analysis A Weigh & Dissolve Analyte in Diluent (e.g., 50:50 ACN:H2O) B Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) C Prepare Mobile Phase B (e.g., Acetonitrile) D Equilibrate Column with Initial Conditions C->D E Inject Sample D->E F Run Gradient Elution Program E->F G Detect Analyte (UV-Vis Detector) F->G H Data Acquisition G->H I Integrate Peak H->I J Determine Retention Time (RT) I->J K Quantify Peak Area I->K

Caption: General workflow for the HPLC analysis of the target analyte.

Detailed Experimental Protocol:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Rationale: C18 (octadecylsilane) columns are the workhorses of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of non-polar to moderately polar compounds.[4] The 150 mm length and 5 µm particle size provide a good balance between resolution and backpressure for standard HPLC systems.[5]

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile (ACN)

    • Rationale: Acetonitrile is a common organic modifier in RP-HPLC.[6] The addition of 0.1% formic acid to the aqueous phase helps to control the pH, which is crucial for achieving sharp, symmetrical peaks, especially for compounds with basic nitrogen atoms like the pyridine moiety.[7][8] A low pH ensures these groups are protonated, preventing unwanted interactions with residual silanols on the silica-based stationary phase.[7]

  • Elution: Gradient

    • Program: Start at 60% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Rationale: A gradient elution, where the mobile phase composition changes over time, is ideal for analyzing samples that may contain impurities with a wide range of polarities.[9] It ensures that both more polar impurities elute early and the highly non-polar analyte of interest elutes in a reasonable time with good peak shape.[9]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

    • Rationale: The extensive conjugation and aromatic systems in the molecule suggest strong UV absorbance. 254 nm is a common wavelength used for aromatic compounds and often provides good sensitivity.

  • Column Temperature: 30 °C

    • Rationale: Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak efficiency.[8]

Expected Outcome:

Under these conditions, N-(5-bromopyridin-2-yl)-4-iodobenzamide, being a relatively non-polar molecule, is expected to have a significant retention time. A hypothetical but representative retention time (RT ) would be approximately 8.5 minutes .

Performance Comparison: Modifying HPLC Parameters

The retention time and resolution of a separation can be significantly altered by modifying key parameters. Understanding these relationships is fundamental to method optimization.[9][10]

Comparison of HPLC Conditions

ParameterCondition 1 (Primary)Condition 2 (Faster)Condition 3 (Alternative Selectivity)
Column Chemistry C18C18Phenyl-Hexyl
Column Dimensions 150 x 4.6 mm, 5 µm50 x 2.1 mm, 2.7 µm150 x 4.6 mm, 5 µm
Mobile Phase B AcetonitrileAcetonitrileMethanol
Gradient 10 min linear3 min linear12 min linear
Expected RT ~8.5 min ~2.5 min ~9.2 min
Analysis Standard resolution and runtime. Good for purity profiling.Rapid analysis, suitable for high-throughput screening. May sacrifice some resolution.Offers different selectivity due to π-π interactions with the phenyl column.[10][11] Useful if co-eluting impurities are present. Methanol is a weaker solvent than ACN, leading to longer retention.[7]

Logic Diagram for Method Optimization

Start Start with Primary Method (C18, ACN) Q1 Is Resolution Adequate? Start->Q1 Q2 Is Run Time Acceptable? Q1->Q2 Yes A1 Adjust Gradient Slope (Slower ramp rate) Q1->A1 No A4 Increase Flow Rate or Use Steeper Gradient Q2->A4 No End Optimized Method Q2->End Yes A2 A2 A1->A2 A3 Try Different Stationary Phase (e.g., Phenyl-Hexyl) A2->A3 A3->Q1 A5 Use Shorter Column and/or Smaller Particles (UHPLC) A4->A5 A5->Q2

Caption: Decision tree for optimizing an HPLC method based on resolution and runtime.

Comparison with Alternative Analytical Techniques

While RP-HPLC is the dominant technique, other methods can be employed, particularly when dealing with complex matrices or requiring orthogonal verification.

TechniquePrincipleAdvantages for this AnalyteDisadvantages
HPLC-UV Differential partitioning between a liquid mobile phase and solid stationary phase.Robust, reproducible, excellent for purity and routine QC.[1]Limited peak capacity for very complex samples.
LC-MS/MS HPLC separation followed by mass spectrometry detection.Provides molecular weight and structural information, offering much higher sensitivity and specificity.[12][13]Higher cost and complexity. Ionization efficiency can be a variable.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (like CO2) as the mobile phase.Offers orthogonal selectivity to RP-HPLC and can be faster.[14] Good for preparative scale.Less common instrumentation; method development can be more complex.[14]
Gas Chromatography (GC) Separation based on volatility in the gas phase.---Not suitable. The analyte is a large, non-volatile molecule that would decompose at the high temperatures required for GC analysis.[1]

References

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Improving Separation of Peaks in RP HPLC. MicroSolv Technology Corporation. [Link]

  • Picking the Perfect HPLC Column. Biocompare. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • HPLC Column Selection Guide. Phenomenex. [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. Buchi. [Link]

  • Alternative strategies to reversed-phase liquid chromatography for the analysis of pharmaceutical compounds. ResearchGate. [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc.. [Link]

  • Emerging Trends In Pharmaceutical Analysis: Techniques And Applications. Pharma Times. [Link]

  • HPLC Column Selection. LCGC International. [Link]

  • An Alternative Method to Isolate Pharmaceutical Intermediates. ACS Publications. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • N-(5-Bromo-pyridin-2-yl)-4-ethyl-benzenesulfonamide. PubChem. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • A Comprehensive Review of Advancing Pharmaceutical Analysis Technology Through Chemometrics Approaches. Ajel. [Link]

  • A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC International. [Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. [Link]

  • Charged Stationary Phases in Reversed Phase HPLC. Element Lab Solutions. [Link]

  • N-(5-bromopyridin-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. PubChem. [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... ResearchGate. [Link]

  • Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. Der Pharma Chemica. [Link]

  • HPLC method for identification and quantification of three active substances in a dermatological preparation--Viosept ointment. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Link]

  • Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. SCIEX. [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. [Link]

Sources

Reactivity Under the Microscope: A Comparative Guide to Aryl Iodide vs. Aryl Bromide in N-(5-bromopyridin-2-yl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic organic chemistry, the ability to selectively functionalize a molecule with multiple reactive sites is a cornerstone of efficient and elegant molecular design. The molecule N-(5-bromopyridin-2-yl)-4-iodobenzamide presents a classic case study in chemoselectivity, possessing two distinct aryl halide moieties: a C-I bond on the benzamide ring and a C-Br bond on the pyridine ring. This guide provides an in-depth comparison of the reactivity of these two sites in palladium-catalyzed cross-coupling reactions, offering both mechanistic insights and practical, data-driven guidance for achieving selective transformations.

The Underlying Principle: A Tale of Two Halogens in Oxidative Addition

The differential reactivity between the aryl iodide and aryl bromide in N-(5-bromopyridin-2-yl)-4-iodobenzamide is fundamentally governed by the rate-determining step of many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to a low-valent palladium(0) complex. The generally accepted trend for the ease of oxidative addition follows the order of C-I > C-Br > C-Cl, a direct consequence of the decreasing bond dissociation energies of the carbon-halogen bond down the group.

The weaker C-I bond, with a bond dissociation energy of approximately 65 kcal/mol, requires a lower activation energy for the palladium to insert itself, forming a Pd(II) intermediate. In contrast, the stronger C-Br bond (around 81 kcal/mol) presents a higher energy barrier. This inherent difference in reactivity forms the basis for achieving selective cross-coupling at the aryl iodide position while leaving the aryl bromide intact, provided the reaction conditions are carefully controlled.

Navigating Selectivity in Common Cross-Coupling Reactions

The principle of selective C-I bond activation can be applied across a range of powerful C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a stalwart in biaryl synthesis. In the context of our target molecule, the significantly faster oxidative addition at the C-I bond allows for the selective coupling with a boronic acid or ester at the 4-position of the benzamide ring. While the oxidative addition is generally the selectivity-determining step, it is worth noting that in some cases, the transmetalation step can be slower for the iodide intermediate compared to the bromide. However, by judicious choice of catalyst, ligands, and milder reaction conditions (e.g., lower temperatures), excellent selectivity for the C-I coupling can be achieved.

Buchwald-Hartwig Amination: A Gateway to Novel Amines

The Buchwald-Hartwig amination provides a powerful route to synthesize complex aryl amines. The reactivity trend for aryl halides in this reaction is also I > Br > Cl. This allows for the selective introduction of an amine at the iodinated position of N-(5-bromopyridin-2-yl)-4-iodobenzamide. Interestingly, while the C-I bond is more reactive, the iodide anion generated as a byproduct can sometimes have an inhibitory effect on the catalytic cycle. This can be mitigated by the choice of solvent systems where the iodide salt is less soluble.

Heck Reaction: Olefin Functionalization

The Heck reaction, which couples aryl halides with alkenes, also follows the general reactivity trend of I > Br. This enables the selective vinylation of the 4-iodobenzamide portion of the molecule. The milder conditions required for the reaction of the aryl iodide can be advantageous in preserving sensitive functional groups on the coupling partner.

Quantitative Comparison of Reactivity

Cross-Coupling ReactionTargeted BondTypical Catalyst SystemGeneral ConditionsExpected Outcome
Suzuki-Miyaura C-IPd(PPh₃)₄ or Pd(dppf)Cl₂Mild base (e.g., K₂CO₃, Na₂CO₃), lower temperature (e.g., RT to 80 °C)Selective coupling at the C-I position with high yield.
C-BrMore active catalyst (e.g., with bulky, electron-rich phosphine ligands), higher temperatureReaction occurs at the C-Br position after initial C-I coupling.
Buchwald-Hartwig C-IPd₂(dba)₃ with a suitable ligand (e.g., XPhos, SPhos)Stronger base (e.g., NaOtBu, K₃PO₄), moderate temperatureSelective amination at the C-I position.
C-BrMore forcing conditionsAmination at the C-Br position.
Heck Reaction C-IPd(OAc)₂ with PPh₃ or other phosphine ligandsOrganic base (e.g., Et₃N), moderate temperatureSelective olefination at the C-I position.
C-BrHigher temperatures, more robust catalystOlefination at the C-Br position.

Experimental Protocols for Selective Cross-Coupling

The following are representative, detailed protocols for achieving selective cross-coupling at the aryl iodide position of N-(5-bromopyridin-2-yl)-4-iodobenzamide. These are based on established methodologies for similar substrates and should be optimized for specific coupling partners.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol describes a typical procedure for the selective coupling of an arylboronic acid at the 4-iodo position.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Purification Reactants N-(5-bromopyridin-2-yl)-4-iodobenzamide (1 equiv) Arylboronic acid (1.2 equiv) K₂CO₃ (2 equiv) Catalyst Pd(PPh₃)₄ (0.05 equiv) Reactants->Catalyst Solvent Dioxane/H₂O (4:1) Catalyst->Solvent Degas Degas with N₂ for 15 min Solvent->Degas Heat Heat to 80 °C Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and quench with water Monitor->Quench Extract Extract with ethyl acetate Quench->Extract Purify Purify by column chromatography Extract->Purify

Workflow for selective Suzuki-Miyaura coupling.

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask, add N-(5-bromopyridin-2-yl)-4-iodobenzamide (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the flask.

  • Solvent Addition: Add a degassed 4:1 mixture of dioxane and water to the flask to achieve a concentration of approximately 0.1 M with respect to the starting material.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 15 minutes.

  • Reaction: Heat the reaction mixture to 80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and add water. Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Selective Buchwald-Hartwig Amination at the C-I Position

This protocol outlines a general procedure for the selective amination at the 4-iodo position.

G cluster_0 Reagents and Catalyst Loading Substrate N-(5-bromopyridin-2-yl)-4-iodobenzamide (1 equiv) Inert_Atmosphere Assemble under Inert Atmosphere (Glovebox) Substrate->Inert_Atmosphere Amine Amine (1.2 equiv) Amine->Inert_Atmosphere Base NaOtBu (1.4 equiv) Base->Inert_Atmosphere Precatalyst Pd₂(dba)₃ (0.02 equiv) Precatalyst->Inert_Atmosphere Ligand XPhos (0.08 equiv) Ligand->Inert_Atmosphere Solvent Toluene Solvent->Inert_Atmosphere Reaction_Conditions Heat to 100 °C Monitor by LC-MS Inert_Atmosphere->Reaction_Conditions Workup Quench with NH₄Cl (aq) Extract with EtOAc Reaction_Conditions->Workup Purification Column Chromatography Workup->Purification

Key steps in selective Buchwald-Hartwig amination.

Methodology:

  • Reaction Setup (in a glovebox): To an oven-dried vial, add tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv), XPhos (0.08 equiv), and sodium tert-butoxide (1.4 equiv).

  • Addition of Reactants: Add N-(5-bromopyridin-2-yl)-4-iodobenzamide (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride.

  • Extraction and Purification: Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Conclusion

The presence of both an aryl iodide and an aryl bromide on N-(5-bromopyridin-2-yl)-4-iodobenzamide offers a valuable opportunity for selective, stepwise functionalization. The greater reactivity of the C-I bond in the oxidative addition step of palladium-catalyzed cross-coupling reactions provides a reliable handle for achieving chemoselectivity. By carefully controlling the reaction conditions, particularly the catalyst system and temperature, researchers can predictably modify the iodinated benzamide ring while preserving the brominated pyridine moiety for subsequent transformations. This strategic approach to synthesis is invaluable in the efficient construction of complex molecules for drug discovery and development.

References

  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.ChemRxiv. (2024). This reference provides a detailed computational and experimental analysis of the mechanisms of oxidative addition, which is central to understanding the reactivity differences between aryl halides.
  • The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.PubMed. (2004).
  • An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides.MIT Open Access Articles. (2009). This article discusses the challenges and solutions for C-N cross-coupling with aryl iodides, including the inhibitory effect of the iodide byproduct.
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.Organometallics. (2018). This publication highlights some of the less intuitive aspects of aryl iodide reactivity in Suzuki-Miyaura couplings.
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald− Hartwig-Type Amination toward Bioactivity Assay.Semantic Scholar. (2022). This paper describes a nickel-catalyzed amination that is highly selective for aryl iodides in the presence of other aryl halides.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.PMC. (2016).
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol.Benchchem. (2025).
  • Heck Reaction.Organic Chemistry Portal.

A Comparative Guide to the Elemental Analysis Validation of N-(5-bromopyridin-2-yl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Novel Compound Validation

In the landscape of drug discovery and chemical research, the synthesis of a novel molecule is but the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of its identity and purity. For a compound such as N-(5-bromopyridin-2-yl)-4-iodobenzamide, a molecule with potential applications in medicinal chemistry due to its benzamide and substituted pyridine motifs, unambiguous characterization is non-negotiable.[1][2] The presence of residual solvents, inorganic salts from purification, or starting material contaminants can profoundly impact downstream biological assays and pharmacokinetic studies, leading to misleading data and irreproducible results.

This guide provides an in-depth, comparative analysis of elemental analysis as the cornerstone for validating the bulk purity of N-(5-bromopyridin-2-yl)-4-iodobenzamide. We will explore the causality behind the methodology, present a detailed experimental protocol, and objectively compare its performance against complementary spectroscopic techniques. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for an integrated and self-validating approach to compound characterization.

Compound Profile: N-(5-bromopyridin-2-yl)-4-iodobenzamide

Before validation, understanding the theoretical composition of the target molecule is essential.

PropertyValue
Molecular Formula C₁₂H₈BrIN₂O
Molecular Weight 422.02 g/mol
Theoretical Carbon (%C) 34.14%
Theoretical Hydrogen (%H) 1.91%
Theoretical Nitrogen (%N) 6.64%

These theoretical percentages serve as the benchmark against which all experimental data will be measured.

The Gold Standard: Elemental (CHN) Analysis

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) combustion analysis, remains a unique and indispensable tool for determining the elemental composition of a pure organic compound.[3] Unlike spectroscopic methods that provide structural information, elemental analysis offers a direct, quantitative measure of the mass percentages of core elements. This makes it exceptionally powerful for assessing bulk purity, as it is sensitive to all forms of impurities, including those that are spectroscopically silent (e.g., inorganic salts).[3]

Principle of Combustion Analysis

The technique is based on the principle of dynamic flash combustion. A precisely weighed sample is combusted in a high-temperature furnace within an oxygen-rich environment. This process quantitatively converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂). These combustion products are then swept by a helium carrier gas through a separation column and quantified by a thermal conductivity detector (TCD). The instrument is calibrated using certified standards to ensure accuracy.[4][5]

Experimental Workflow for Elemental Analysis

The following diagram outlines the logical flow of a typical CHN combustion analysis experiment.

G Elemental Analysis (CHN) Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A 1. Dry Sample (High Vacuum, >12h) B 2. Accurately Weigh (1-3 mg) A->B C 3. Encapsulate (Tin Capsule) B->C D 4. Combustion (~1000 °C in O2) C->D E 5. Reduction & Gas Separation D->E F 6. Detection (Thermal Conductivity) E->F G 7. Calculate %C, %H, %N F->G H 8. Compare to Theoretical I 9. Validate Purity (Deviation ≤ ±0.4%) H->I

Caption: Workflow for CHN elemental analysis validation.

Detailed Experimental Protocol
  • Sample Preparation:

    • Ensure the sample of N-(5-bromopyridin-2-yl)-4-iodobenzamide is completely dry by placing it under a high vacuum for at least 12 hours. Residual solvents are a common source of error.[4]

    • Using a calibrated microbalance, accurately weigh 1-3 mg of the dried sample into a clean tin capsule. The tin capsule facilitates complete combustion.

    • Crimp the capsule to ensure no sample is lost.

  • Instrument Calibration & Analysis:

    • Calibrate the CHN analyzer using a certified organic analytical standard (e.g., Acetanilide). The calibration must be verified to be within ±0.3% of the theoretical values for the standard.[4]

    • Run a blank tin capsule to ensure the system is clean.

    • Introduce the encapsulated sample into the instrument's autosampler.

    • Initiate the analysis sequence. The sample undergoes combustion, and the resultant gases (CO₂, H₂O, N₂) are separated and detected.

  • Data Interpretation:

    • The instrument software calculates the mass percentages of C, H, and N based on the detector's response.

    • For publication and high-purity confirmation, the experimentally determined values must be within an absolute deviation of ±0.4% of the theoretical values.[6][7]

Data Summary and Validation
ElementTheoretical %Hypothetical Found %Deviation %Acceptance Criteria
Carbon (C) 34.14%34.02%-0.12%Pass (≤ ±0.4%)
Hydrogen (H) 1.91%1.95%+0.04%Pass (≤ ±0.4%)
Nitrogen (N) 6.64%6.59%-0.05%Pass (≤ ±0.4%)

A result like the one above provides strong evidence of the compound's high bulk purity. A deviation greater than ±0.4% would necessitate re-purification and re-analysis.

Comparative Analysis with Alternative Validation Techniques

While elemental analysis is the definitive test for bulk purity, it provides no information about the molecular structure. Therefore, it must be used in concert with spectroscopic techniques to achieve full compound validation.[5]

TechniquePrincipleInformation ProvidedStrengthsLimitationsPrimary Use
Elemental Analysis Sample combustion and gas detection.[5]Quantitative elemental composition (%C, H, N).Gold standard for bulk purity; detects all impurities affecting elemental ratios.[3]Provides no structural information; destructive.Purity Confirmation
High-Resolution Mass Spectrometry (HRMS) Ionization of molecules and measurement of their mass-to-charge ratio.[8][9]Precise molecular weight and formula confirmation.Extremely sensitive; confirms molecular formula to within ppm accuracy.[10]Insensitive to isomers; may not detect non-ionizable impurities.Formula Confirmation
NMR Spectroscopy (¹H, ¹³C) Nuclei in a magnetic field absorb and re-emit electromagnetic radiation.[11]Detailed molecular structure, connectivity, and chemical environment of atoms.Unparalleled for structural elucidation; can quantify isomeric purity.[11][12]Can be insensitive to non-protonated impurities (e.g., salts) and baseline impurities.[3]Structural Elucidation
FTIR Spectroscopy Absorption of infrared radiation causes molecular vibrations at specific frequencies.[8][11]Presence of specific functional groups (e.g., C=O, N-H).Fast, non-destructive; confirms presence of key bonds.Provides limited structural detail; not a quantitative purity method.Functional Group ID

An Integrated Strategy for Self-Validating Compound Characterization

A trustworthy validation system relies on the convergence of data from orthogonal techniques. A discrepancy in one method, while others show "pure" results, is a critical red flag. For instance, a perfect NMR spectrum accompanied by a failed elemental analysis strongly suggests the presence of a spectroscopically invisible impurity.[3]

The following workflow illustrates an integrated approach where each analytical technique serves to validate the others.

G Integrated Compound Validation Workflow cluster_analysis Orthogonal Analysis A Synthesized Crude Product N-(5-bromopyridin-2-yl)-4-iodobenzamide B Purification (e.g., Column Chromatography, Recrystallization) A->B C Structural Elucidation (NMR, HRMS, FTIR) B->C D Bulk Purity Assessment (Elemental Analysis) B->D E Data Convergence Check C->E D->E F Characterization Inconsistent (Re-evaluate Structure & Purity) E->F Discrepancy Found G Validated Compound (Structure & Purity Confirmed) E->G Data Consistent & Meets Criteria F->B Re-purify

Caption: An integrated workflow for robust compound validation.

Conclusion

For N-(5-bromopyridin-2-yl)-4-iodobenzamide, as with any novel chemical entity destined for further research, a single analytical technique is insufficient for complete validation. While powerful spectroscopic methods like NMR and HRMS are essential for elucidating the molecular structure and confirming the chemical formula, they do not provide a complete picture of purity.

Elemental analysis serves as the ultimate arbiter of bulk purity, offering a direct and quantitative assessment of elemental composition that is insensitive to the structural nature of potential contaminants. Its adherence to a strict, numerically defined acceptance criterion (typically ±0.4%) provides an unambiguous pass/fail result. By integrating elemental analysis into a comprehensive characterization workflow, researchers can create a self-validating system that ensures the identity, structure, and purity of their compounds, thereby upholding the principles of scientific integrity and reproducibility.

References

  • Quercus Lab. (2021, August 16). Elemental Impurities ICH Guidelines: Roadmap to Compliance for Your Drug Products. Available at: [Link]

  • Agilent Technologies. (n.d.). Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Available at: [Link]

  • Frontier Laboratories. (2022, June 21). 5 Analytical Techniques for Characterizing Unknown Samples. Available at: [Link]

  • LCGC International. (2022, April 15). Nonconventional Alternatives to LC–MS. Available at: [Link]

  • Mako, T. L., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Available at: [Link]

  • HORIBA Scientific. (2025, March 20). How Advanced Spectroscopy Techniques Are Revolutionizing Chemical Analysis. Available at: [Link]

  • Malvern Panalytical. (2025, March 18). Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals. Available at: [Link]

  • Spectroscopy Online. (2023, August 16). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Available at: [Link]

  • University of Ottawa. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Available at: [Link]

  • Intertek. (n.d.). ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. Available at: [Link]

  • Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Asian Journal of Chemistry. Available at: [Link]

  • ALS Global. (n.d.). Elemental Impurities (ICH Q3D) analysis. Available at: [Link]

  • Ganter, B. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Available at: [Link]

  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. Available at: [Link]

  • Lozano-Sánchez, J., et al. (2021). The Role of High-Resolution Analytical Techniques in the Development of Functional Foods. Foods. Available at: [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Available at: [Link]

  • International Council for Harmonisation (ICH). (2022, April 26). Guideline for Elemental Impurities Q3D(R2). Available at: [Link]

  • European Medicines Agency (EMA). (2022, March 22). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]

  • European Medicines Agency (EMA). (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Expert Opinion on Therapeutic Patents. (2025, July 15). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Available at: [Link]

Sources

Comparative Analytical Framework: Purity Assessment of N-(5-bromopyridin-2-yl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Dual-Halogen" Challenge

N-(5-bromopyridin-2-yl)-4-iodobenzamide is a high-value intermediate, often utilized in cross-coupling chemistries (Suzuki, Sonogashira) or as a scaffold for radiopharmaceuticals targeting sigma receptors. Its structural integrity relies on the preservation of two distinct halogen atoms (Bromine and Iodine) and a hydrolytically sensitive amide bond.

The Analytical Problem: Standard purity assessments often fail to distinguish between the parent molecule and its mono-dehalogenated analogs (des-bromo or des-iodo impurities). These impurities possess similar polarity and UV absorption profiles but drastically alter downstream reaction stoichiometry and biological affinity.

This guide compares three distinct methodologies to solve this challenge:

  • RP-HPLC-UV: The routine workhorse for impurity profiling.

  • LC-MS (ESI+): The definitive tool for isotopic confirmation.

  • qNMR (1H): The primary ratio method for absolute purity assignment without reference standards.[1]

Analytical Decision Matrix

Before selecting a protocol, researchers must evaluate their specific data requirements. The following decision tree illustrates the logical flow for selecting the appropriate method based on the stage of development.

DecisionMatrix Start Start: Purity Assessment Needs Goal What is the primary goal? Start->Goal Routine Routine QC / Batch Release Goal->Routine High Throughput Structure Structural Confirmation / ID Goal->Structure Unknown Impurities Absolute Potency / Ref Std Certification Goal->Absolute Mass Balance HPLC Method A: RP-HPLC-UV (High Precision, Relative Purity) Routine->HPLC LCMS Method B: LC-MS (ESI+) (Isotope Pattern Analysis) Structure->LCMS qNMR Method C: 1H qNMR (Absolute Purity, No Ref Std) Absolute->qNMR HPLC->LCMS Peak Purity Check LCMS->HPLC Confirm Retention Time

Figure 1: Analytical Decision Matrix for N-(5-bromopyridin-2-yl)-4-iodobenzamide.

Method A: RP-HPLC-UV (The Workhorse)

Scientific Rationale

The pyridine nitrogen (pKa ~5.[2]2) presents a chromatographic challenge. At neutral pH, it interacts with silanols, causing peak tailing. At low pH (pH < 3), it is fully protonated. To achieve separation of the des-iodo impurity (which elutes very close to the parent), we utilize a Phenyl-Hexyl stationary phase rather than a standard C18. The Phenyl-Hexyl phase engages in


 interactions with the electron-deficient iodophenyl ring, offering superior selectivity over alkyl phases.
Experimental Protocol
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Phenomenex Luna).

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 40°C (Improves mass transfer for heavy halogenated species).

  • Detection: UV @ 254 nm (Amide

    
    ) and 280 nm.
    
  • Gradient:

    • 0-2 min: 5% B (Hold)

    • 2-15 min: 5%

      
       95% B (Linear)
      
    • 15-20 min: 95% B (Wash)

Critical Quality Attribute (CQA)

Resolution (


):  The critical pair is the parent molecule vs. N-(5-bromopyridin-2-yl)benzamide (Des-iodo). Ensure 

. The iodine atom significantly increases lipophilicity; the Des-iodo impurity will elute earlier.

Method B: LC-MS (The Detective)

Scientific Rationale

UV detection cannot easily distinguish between a bromine and a chlorine atom, or confirm the presence of iodine. LC-MS in ESI+ mode is required to validate the halogenation pattern using isotopic abundance.

Isotope Signature Analysis
  • Bromine (Br): Natural abundance is ~50.7%

    
    Br and ~49.3% 
    
    
    
    Br.
    • Signature: A "Twin Tower" doublet at M and M+2 with 1:1 intensity.

  • Iodine (I): Monoisotopic (

    
    I).
    
    • Signature: Large mass defect (approx 0.9 mass units). No M+2 contribution from Iodine.

  • Combined Pattern: The parent ion

    
     will show the characteristic 1:1 doublet split by 2 amu (due to Br), with the absolute mass shifted higher by the Iodine.
    
Workflow Diagram: Impurity Identification

LCMS_Workflow Sample Crude Sample LC LC Separation Sample->LC MS MS (ESI+) LC->MS Decision Isotope Pattern? MS->Decision Valid Target Confirmed (1:1 Doublet) Decision->Valid M, M+2 (1:1) DesBromo Des-Bromo Impurity (No M+2 Split) Decision->DesBromo Single Peak DesIodo Des-Iodo Impurity (Mass - 126 Da) Decision->DesIodo Shifted Mass

Figure 2: Mass Spectrometry Logic for Halogen Verification.

Method C: qNMR (The Gold Standard)

Scientific Rationale

For early-stage drug development, reference standards for specific impurities (like the des-iodo byproduct) are often unavailable. Quantitative NMR (qNMR) allows for the determination of absolute purity by comparing the molar ratio of the analyte to a certified internal standard (IS). This method is orthogonal to chromatography and does not rely on UV extinction coefficients.

Experimental Protocol
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Dimethyl sulfone (Must not overlap with aromatic region).

  • Solvent: DMSO-d6 (Ensures solubility of the rigid amide).

  • Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 30s (Crucial! Aromatic protons near halogens have long 
      
      
      
      relaxation times. Insufficient delay leads to under-quantification).
    • Scans: 32 or 64.

  • Key Signals for Integration:

    • Signal A: Pyridine H-6 (Doublet, ~8.5 ppm).[3] Most deshielded, usually distinct.

    • Signal B: Amide N-H (Singlet, ~10-11 ppm). Note: Use only if sharp and non-exchangeable; otherwise prefer aromatic protons.

Calculation

ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">



Where 

= Integral area,

= Number of protons,

= Molecular Weight,

= Weight,

= Purity of IS.[3][4][5][6][7][8][9][10][11]

Comparative Data Summary

FeatureRP-HPLC-UVLC-MS (ESI+)1H qNMR
Primary Utility Routine Purity & Impurity ProfilingIdentity & Dehalogenation CheckAbsolute Purity (Potency)
Specificity Moderate (Relies on retention time)High (Mass & Isotope Pattern)High (Structural Resolution)
LOD/Sensitivity High (< 0.05%)Very High (< 0.01%)Low (~ 0.5 - 1.0%)
Reference Std? Required for quantificationNot required for IDNot Required (Internal Std used)
Throughput High (15 min/sample)High (15 min/sample)Low (30-60 min/sample)
Key Limitation Cannot detect inorganic salts/solventsMatrix effects / Ion suppressionHigh sample mass required (~10mg)

References

  • BenchChem. (2025).[12][13] A Comparative Guide to Purity Validation: HPLC vs. qNMR. Retrieved from

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 77(6), 1473–1487.

  • Almac Group. (2023). QNMR – A Modern Alternative to HPLC.[13][14] Retrieved from

  • Thermo Fisher Scientific. (2022). Simultaneous Determination of Aromatic Amines and Pyridines in Soil by HPLC. Application Note 111.

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[7][15]

Sources

Safety Operating Guide

Proper Disposal Procedures: N-(5-bromopyridin-2-yl)-4-iodobenzamide

[1][2][3]

Executive Summary & Core Directive

N-(5-bromopyridin-2-yl)-4-iodobenzamide is a bis-halogenated organic intermediate, commonly utilized in the synthesis of anticoagulants (e.g., Edoxaban derivatives) and kinase inhibitors.[1][2][3] Its structure features a pyridine ring and two distinct halogens (bromine and iodine), which dictates its classification as Halogenated Organic Waste .[3]

The Core Directive:

Never dispose of this compound down the drain or in general trash. Because of the high energy required to break down halogenated aromatics and the risk of forming toxic byproducts (e.g., dioxins, free halogens) during incomplete combustion, this material must be segregated into Halogenated Waste Streams for high-temperature incineration.[2][3][4]

Hazard Profile & Technical Justification

Effective disposal requires understanding the chemical's stability and reactivity.[3]

FeatureDescriptionDisposal Implication
Chemical Structure Aryl iodide & Aryl bromide on a pyridine scaffold.[1][2][3]High Halogen Content: Must be incinerated at >1100°C with scrubbers to neutralize acid gases (HBr, HI).[3]
Physical State Solid powder (typically off-white/pale yellow).[1][2][3]Dust Hazard: Disposal requires containment that prevents aerosolization.[3]
Reactivity Stable under normal conditions; incompatible with strong oxidizers.[3]Segregation: Do not co-mingle with nitric acid, perchlorates, or peroxides in waste containers.[2][3][4]
Toxicity Class Irritant (Skin/Eye/Respiratory); Potential Aquatic Toxin.[3]Zero Discharge: Strictly prohibited from entering municipal water systems.[3]

Step-by-Step Disposal Protocol

Phase A: Pre-Disposal Segregation

Before moving the material from the bench, determine its state.[3]

Scenario 1: Solid Waste (Pure Compound or Silica Gel Mixtures)[2]
  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1][3] Glass is acceptable but poses a breakage risk.[3]

  • Labeling: Affix a hazardous waste tag immediately.[3][5]

    • Primary Constituent: N-(5-bromopyridin-2-yl)-4-iodobenzamide.[1][2][3]

    • Hazard Checkbox: Toxic, Irritant.[3]

    • Critical Note: Write "HALOGENATED SOLID" clearly on the tag.[3]

  • Bagging: If the waste is on contaminated gloves or paper towels, double-bag in clear polyethylene bags before placing in the solid waste drum.[3]

Scenario 2: Liquid Waste (Reaction Mixtures/Mother Liquors)[1][2]
  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour into the Halogenated Solvent carboy.[3]

    • If dissolved in Methanol , Ethyl Acetate , or DMSO :

      • Standard Rule: If the concentration of halogenated solute is <1-2%, some facilities allow "Non-Halogenated" disposal.[2][3]

      • Best Practice: Due to the bis-halogenated nature (Br/I), default to the Halogenated Solvent carboy to prevent regulatory non-compliance.[2][3]

  • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acid chlorides or strong bases, quench and neutralize before bottling.[3]

Phase B: Waste Container Management[1]
  • Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.[3]

  • Cap Integrity: Ensure caps are screw-tight. Parafilm is not a secondary containment measure.[3]

  • Secondary Containment: All waste bottles must sit in a chemically resistant tray capable of holding 110% of the volume of the largest container.[3]

Visual Decision Logic (Workflow)

The following diagram outlines the critical decision path for disposing of N-(5-bromopyridin-2-yl)-4-iodobenzamide to ensure compliance with RCRA and local EHS standards.

DisposalWorkflowcluster_legendLegendStartWaste: N-(5-bromopyridin-2-yl)-4-iodobenzamideStateCheckDetermine Physical StateStart->StateCheckSolidSolid / Powder / Contaminated PPEStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidSolidActionPlace in HDPE Wide-Mouth JarLabel: 'Hazardous Solid - Halogenated'Solid->SolidActionSolventCheckIdentify Primary SolventLiquid->SolventCheckHaloSolventHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloSolventNonHaloSolventNon-Halogenated Solvent(MeOH, EtOAc, DMSO)SolventCheck->NonHaloSolventLiquidAction1Dispose in HALOGENATED CarboyHaloSolvent->LiquidAction1LiquidAction2Default to HALOGENATED Carboy(Due to high Br/I content)NonHaloSolvent->LiquidAction2LegendStartStart PointLegendDecisionDecision NodeLegendCriticalCritical CategoryLegendActionCorrect Action

Caption: Decision tree for segregating N-(5-bromopyridin-2-yl)-4-iodobenzamide waste based on physical state and solvent composition.

Emergency Procedures: Spills & Exposure

In the event of an accidental release, immediate containment is necessary to prevent environmental contamination.

ScenarioImmediate ActionCleanup MaterialDisposal of Cleanup Debris
Powder Spill Evacuate area if dust is visible.[1][2][3] Don N95/P100 respirator.[3]Damp paper towels (do not dry sweep to avoid dust).[3]Solid Hazardous Waste (Double Bagged).
Solution Spill Absorb immediately. Ventilate fume hood.Vermiculite, sand, or polypropylene pads.[2][4]Solid Hazardous Waste (Do not put saturated pads in trash).[3]
Skin Contact Wash with soap/water for 15 min.[3][6][7][8]N/AContaminated clothing goes to Hazardous Waste .

Regulatory & Compliance Context

While N-(5-bromopyridin-2-yl)-4-iodobenzamide may not have a unique RCRA "U" or "P" list code, it is regulated under the "Cradle-to-Grave" principle.[1][2][3]

  • RCRA Classification: If the waste stream contains halogenated solvents (e.g., Methylene Chloride), it triggers F-listed waste codes (F001/F002) [1].[2][3][4]

  • Halogenated Organic Compounds (HOCs): The EPA restricts land disposal of HOCs.[3] This compound falls under the category of "Halogenated Organic Solids" if disposed of in bulk, requiring incineration [2].

  • Local EHS: Most university and corporate EHS protocols strictly separate halogenated from non-halogenated waste to control incineration costs and emissions [3].[3]

References

  • US Environmental Protection Agency (EPA). Hazardous Waste Codes (F, K, P, and U Lists).[2][3][4] RCRA Regulations.[3] Available at: [Link][1][2]

  • US Environmental Protection Agency (EPA). Land Disposal Restrictions for Halogenated Organic Compounds (40 CFR 268 Appendix III).[3] Available at: [Link][1][9][10][11][12]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste: Halogenated vs. Non-Halogenated Segregation. Available at: [Link][1][2]

  • PubChem. N-(5-bromopyridin-2-yl)-4-iodobenzamide Compound Summary. (General Halogenated Amide Safety Data). Available at: [Link][1][2]

Personal protective equipment for handling N-(5-bromopyridin-2-yl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Substance Identification & Operational Profile

N-(5-bromopyridin-2-yl)-4-iodobenzamide is a specialized halogenated heteroaromatic amide used primarily as a scaffold in medicinal chemistry for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).[1] Its dual-halogenated nature (bromo-pyridine and iodo-benzene moieties) makes it a critical intermediate but also presents specific handling challenges related to potential toxicity and skin sensitization.

Parameter Technical Specification
CAS Number 462078-34-8
Molecular Formula C₁₂H₈BrIN₂O
Molecular Weight 403.02 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Low in water; soluble in DMSO, DMF, DMAc
Key Hazards Skin/Eye Irritant (H315, H319), STOT-SE (H335), Potential Acute Toxicity (Oral)

Hazard Assessment & Risk Stratification

Scientific Rationale: This compound combines a 2-aminopyridine core with a 4-iodobenzoyl moiety.[1] Halogenated pyridines are known to possess higher lipophilicity than their non-halogenated counterparts, facilitating dermal absorption. The amide linkage generally reduces volatility, but the fine particulate nature of the solid creates a significant inhalation risk during weighing and transfer.

GHS Classification (Inferred from Functional Group Analysis)
  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation, H335)[1]

  • Acute Toxicity (Oral): Category 4 (H302) – Precautionary assignment due to pyridine substructure.

Personal Protective Equipment (PPE) Matrix

Core Directive: PPE is not a passive barrier; it is an active system. Every layer must be verified before operations begin.

A. Respiratory Protection
  • Standard Operation (Fume Hood): No respirator required if sash is at working height (18 inches) and face velocity is >100 fpm.

  • High Risk (Spill Cleanup/Weighing outside hood): N95 or P100 particulate respirator.

    • Validation: Perform a user seal check (positive/negative pressure) before entering the zone.

B. Dermal Protection (Gloves)[1]
  • Primary Layer: Nitrile Rubber (0.11 mm / 4 mil) .[1]

    • Function: Dexterity and splash protection against aqueous solutions.

  • Secondary Layer (Double-Gloving): Required when handling stock solutions in organic solvents (DMSO/DMF).[1]

    • Specification:Nitrile (minimum 8 mil) or Laminate (Silver Shield) if prolonged contact with DMF is expected.

    • Causality: DMSO acts as a carrier solvent, potentially transporting the halogenated compound through the skin barrier. Standard thin nitrile degrades rapidly in DMF.

C. Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are insufficient for powders that can become airborne.

  • Body: Lab coat (100% cotton or Nomex/fire-resistant). Synthetic blends should be avoided due to static accumulation which can disperse the powder.

Operational Protocol: Safe Handling Workflow

This protocol uses a "Zone Defense" strategy to contain contamination.

Phase 1: Preparation & Weighing
  • Static Control: Place an ionizing fan or anti-static gun near the balance. Halogenated aromatic solids are prone to static charge, causing "fly-away" powder.

  • Containment: Weigh inside a chemical fume hood. If the balance is sensitive to draft, use a powder containment enclosure or a balance shield.

  • Transfer: Use a disposable anti-static weighing boat. Do not use spatulas that have been used with strong oxidizers.

Phase 2: Solubilization & Reaction
  • Solvent Addition: Add solvent (e.g., DMSO) slowly down the side of the vessel to minimize aerosol generation.

  • Vessel Closure: Cap the reaction vessel immediately after reagent addition.

  • Inert Atmosphere: If using Pd-catalysis (Suzuki/Sonogashira), purge with Argon/Nitrogen.[1] This compound is stable to air but sensitive to moisture over long storage.

Phase 3: Decontamination
  • Wipe Down: Clean the balance area with a detergent solution (Surfactant) followed by 70% Isopropanol.

    • Why: Isopropanol alone may not solubilize the solid effectively; surfactants lift the hydrophobic particles.

  • Waste Segregation: Dispose of solid waste in "Hazardous Solid - Halogenated" bins.

Visualization: Operational Logic & Emergency Response

Figure 1: Safe Handling Workflow (Process Logic)

SafeHandling Start Start: Material Retrieval PPE_Check PPE Verification (Nitrile + Goggles) Start->PPE_Check Weighing Weighing (Fume Hood) Static Control Active PPE_Check->Weighing Pass Solubilization Solubilization (DMSO/DMF) Weighing->Solubilization Transfer Reaction Reaction Setup (Closed System) Solubilization->Reaction Add Reagents Cleanup Decontamination (Surfactant -> IPA) Reaction->Cleanup Complete Cleanup->PPE_Check Next Run

Caption: Step-by-step workflow ensuring containment of N-(5-bromopyridin-2-yl)-4-iodobenzamide from retrieval to disposal.

Figure 2: Emergency Decision Tree

EmergencyResponse Exposure Exposure Event? Type Type of Exposure? Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Action_Skin 1. Remove Gloves 2. Wash 15 min (Soap/Water) 3. Seek Medical Aid Skin->Action_Skin Action_Eye 1. Flush Eye Station (15 min) 2. Hold Eyelids Open 3. ER Transport Eye->Action_Eye Action_Inhal 1. Move to Fresh Air 2. Support Breathing 3. Call Emergency Inhal->Action_Inhal

Caption: Immediate response logic for exposure incidents involving halogenated amide derivatives.

Waste Disposal & Environmental Stewardship

Disposal Protocol:

  • Stream: Halogenated Organic Waste . Do not mix with non-halogenated solvents as this increases incineration costs and complexity.

  • Labeling: Must explicitly state "Contains Pyridine Derivative" and "Halogenated".[1]

  • Quenching: If the compound is in a reactive mixture (e.g., with strong bases), quench to neutral pH before disposal.

Self-Validating Check:

  • Before pouring waste, verify the container label says "Halogenated". If it says "Non-Halogenated", STOP . You are about to violate environmental compliance.

References

  • PubChem . Compound Summary for 5-Bromo-2-iodopyridine (Structural Fragment Safety). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) . Laboratory Safety Guidance: Pyridine and Derivatives. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.